molecular formula C7H6ClNO2 B1584082 2-Chloro-6-methylnicotinic acid CAS No. 30529-70-5

2-Chloro-6-methylnicotinic acid

Cat. No.: B1584082
CAS No.: 30529-70-5
M. Wt: 171.58 g/mol
InChI Key: ACQXHCHKMFYDPM-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyridine-3-carboxylic acid (2-Chloro-6-methylnicotinic acid) is a nicotinic acid derivative.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methylpyridine-3-carboxylic acid
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InChI

InChI=1S/C7H6ClNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQXHCHKMFYDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90184585
Record name 2-Chloro-6-methylnicotinic acid
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Molecular Weight

171.58 g/mol
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CAS No.

30529-70-5
Record name 2-Chloro-6-methylnicotinic acid
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Record name 2-Chloro-6-methylnicotinic acid
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Record name 2-Chloro-6-methylnicotinic acid
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Record name 2-chloro-6-methylnicotinic acid
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Record name 2-Chloro-6-methylnicotinic acid
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Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-methylnicotinic Acid (CAS 30529-70-5): A Cornerstone Intermediate for Synthesis

Abstract: This technical guide provides a comprehensive overview of this compound (CAS 30529-70-5), a pivotal heterocyclic building block in modern organic synthesis. We will delve into its fundamental physicochemical properties, established synthesis protocols, and characteristic chemical reactivity. The core of this document focuses on the strategic application of this molecule in pharmaceutical and agrochemical research and development, with a particular emphasis on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, safety and handling procedures, and visual diagrams of key chemical transformations are provided to support researchers, scientists, and drug development professionals in leveraging this versatile intermediate.

This compound, also known by its IUPAC name 2-chloro-6-methylpyridine-3-carboxylic acid, is a substituted pyridine derivative.[1][2] The strategic placement of the chloro, methyl, and carboxylic acid groups on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor for a wide range of more complex molecules.[3] Its identity and core properties are summarized below.

Table 1: Chemical Identifiers and Structural Information

Identifier Value
CAS Number 30529-70-5[1]
IUPAC Name 2-chloro-6-methylpyridine-3-carboxylic acid[1][4]
Synonyms 2-Chloro-6-methyl-3-pyridinecarboxylic acid[5][6]
Molecular Formula C₇H₆ClNO₂[1][3][6]
Molecular Weight 171.58 g/mol [1][3]
InChI Key ACQXHCHKMFYDPM-UHFFFAOYSA-N[2][4]

| SMILES | CC1=NC(=C(C=C1)C(=O)O)Cl[2] |

Table 2: Physicochemical Data

Property Value Source
Appearance White to pale/light yellow or beige crystalline powder [3][7][8]
Melting Point 151 - 161 °C [3][7]
Boiling Point 163 °C at 22 mmHg [2][3]
Purity ≥98% (Typical) [3][6]

| Storage | Store at room temperature in a dry, cool, well-ventilated place |[3][5][6] |

Synthesis and Manufacturing

The most direct and commonly cited laboratory-scale synthesis of this compound involves the chlorination of its hydroxylated precursor, 2-Hydroxy-6-methyl-nicotinic acid. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

Workflow for Synthesis via Chlorination

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Final Product A 2-Hydroxy-6-methyl-nicotinic acid B Phosphorus Oxychloride (POCl₃) A->B Reacts with D Pour onto ice B->D Reaction mixture C Heat (125°C, 2 hours) E Collect solid D->E Isolate F Recrystallize from aqueous ethanol E->F Purify G This compound F->G Yields

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis from 2-Hydroxy-6-methyl-nicotinic acid[9]
  • Reaction Setup: In a suitable reaction vessel, charge 2-Hydroxy-6-methyl-nicotinic acid (1 equivalent, e.g., 3.6 g, 0.02 mol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) in excess (e.g., 10 mL).

  • Heating: Heat the reaction mixture to 125°C and maintain this temperature for 2 hours. Monitor the reaction progress if desired.

  • Quenching: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Isolation: A solid precipitate will form. Collect the solid product by filtration.

  • Purification: Purify the crude solid by recrystallization from aqueous ethanol. This process yields fine, colorless needles of this compound. A typical yield for this process is around 72%.[9]

Causality Insight: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl group of the hydroxypyridine (which exists in tautomeric equilibrium with its pyridone form), replacing it with a chlorine atom to form the more synthetically versatile chloro-substituted product. Heating is necessary to overcome the activation energy of this transformation.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the distinct reactivity of its three functional components: the carboxylic acid, the C2-chloro substituent, and the pyridine ring itself.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes standard transformations such as esterification and amidation. The conversion to an amide is particularly relevant for creating derivatives for biological screening.

Protocol: Synthesis of 2-Chloro-6-methylnicotinamide [10]

  • Acid Chloride Formation: Stir a mixture of this compound (1 equivalent, e.g., 5.0 g, 29 mmol) and oxalyl chloride ((COCl)₂) (1.5 equivalents, e.g., 3.8 mL, 44 mmol) in dichloromethane (DCM, 30 mL) at room temperature (20°C) for 2 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude acid chloride.

  • Amidation: Dissolve the residue in tetrahydrofuran (THF, 30 mL) and add ammonium hydroxide (NH₄OH, 30 mL). Stir the mixture at room temperature for 2 hours.

  • Isolation: The resulting mixture can be filtered, and the filtrate concentrated under reduced pressure to yield the title compound, 2-chloro-6-methylnicotinamide.

G A This compound C 2-Chloro-6-methylnicotinoyl chloride (Intermediate) A->C + B Oxalyl Chloride (COCl)₂ in DCM E 2-Chloro-6-methylnicotinamide C->E + D Ammonium Hydroxide (NH₄OH) in THF

Caption: Amide formation from this compound.

Reactions of the 2-Chloro Group: A Gateway to C-C Bond Formation

The chlorine atom at the 2-position of the pyridine ring is the molecule's most valuable handle for diversification. It is susceptible to nucleophilic substitution and, most importantly, serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions.[11] These reactions are foundational in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.[12]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming a C-C bond between the pyridine core and various aryl or vinyl groups.[13] While bromo-substituted pyridines are generally more reactive, the more cost-effective 2-chloro analog is a viable substrate, often requiring more robust catalytic systems.[11]

  • Mechanism Insight: The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyridine ring. This is often the rate-determining step and is slower for chloro-substrates compared to bromo- or iodo-substrates due to the higher C-Cl bond strength.[14] This step is followed by transmetallation with an organoboron reagent (e.g., a boronic acid) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[14]

  • Experimental Considerations: To achieve good yields with 2-chloro-pyridines, reaction conditions may need to be optimized. This often involves using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands), higher reaction temperatures, and stronger bases compared to reactions with their bromo counterparts.[11]

G A This compound C Pd Catalyst (e.g., Pd(OAc)₂) + Ligand + Base (e.g., K₂CO₃) D 2-(Aryl)-6-methylnicotinic acid A->D Suzuki Coupling B Arylboronic Acid (R-B(OH)₂) B->D Suzuki Coupling C->D Suzuki Coupling

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Applications in Research and Development

This compound is not typically an end-product but rather a critical intermediate for building more complex, high-value molecules.[3]

  • Pharmaceutical Development: This compound is a key building block in the synthesis of various pharmaceuticals.[3] Its structure is integral to creating novel drug candidates, including those targeting neurological disorders.[3] The ability to functionalize the 2-position via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs. Related 1,7-naphthyridine structures, synthesized using palladium-catalyzed reactions, have been identified as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D), a target for treating asthma.[15]

  • Agrochemical Chemistry: The chloropyridine scaffold is prevalent in agrochemicals. This compound and its derivatives are used in the formulation of herbicides and pesticides.[3] The broader class of chloronicotinic acids serves as intermediates for major bioactive compounds, highlighting the importance of this structural motif in crop protection.[16]

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.

Table 3: GHS Hazard Information and Safety Precautions

Category Details
GHS Classification Skin Irritation (Category 2) , H315: Causes skin irritation.[1][5]Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1][5]Specific target organ toxicity — single exposure (Category 3) , H335: May cause respiratory irritation.[1][5]
Signal Word Warning[1][5]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection (safety glasses/face shield).[5][17][18]
Handling Use only outdoors or in a well-ventilated area.[5] Avoid breathing dust, mist, or spray.[5] Wash hands and skin thoroughly after handling.[5] Handle in accordance with good industrial hygiene and safety procedures.[5]
Storage Keep container tightly closed when not in use.[5] Store in a dry, cool, and well-ventilated area.[5][8] Some suppliers recommend keeping contents under an inert gas.[5]
Fire Hazards The compound is not considered a significant fire risk, but containers may burn.[17] Thermal decomposition can generate toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[5][8]

| Incompatibilities | Strong oxidizing agents.[5] |

Conclusion

This compound (CAS 30529-70-5) is a highly valuable and versatile intermediate for chemical synthesis. Its well-defined reactivity, particularly the capacity for functionalization at both the carboxylic acid group and the C2-chloro position, provides a robust platform for molecular diversification. Its demonstrated utility as a building block in the synthesis of pharmaceutical and agrochemical compounds underscores its importance to the research and development community. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables scientists to effectively harness this compound for the creation of novel and impactful molecules.

References

A Spectroscopic Blueprint of 2-Chloro-6-methylnicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Chloro-6-methylnicotinic acid, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical and practical insights into the structural elucidation of this compound using a suite of spectroscopic techniques. While experimentally verified spectra are referenced where available, this guide also leverages established principles of spectroscopy and data from analogous structures to present a robust predictive analysis.

Molecular Structure and Key Features

This compound possesses a substituted pyridine ring, a synthetically versatile scaffold. The strategic placement of a chloro group at the 2-position, a methyl group at the 6-position, and a carboxylic acid at the 3-position imparts distinct electronic and steric properties that are reflected in its spectroscopic signatures.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A solid sample of this compound is placed directly on the diamond crystal of an ATR-FTIR spectrometer. A background spectrum of the clean crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Causality: The ATR technique is favored for its minimal sample preparation and the ability to analyze solid samples directly. The incident infrared beam penetrates a short distance into the sample, and the resulting attenuated beam provides a high-quality spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is predicted to exhibit the following key absorption bands:

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300-2500Broad, StrongO-H stretchCarboxylic Acid
~1700StrongC=O stretchCarboxylic Acid
~1600, ~1560, ~1470Medium-StrongC=C and C=N stretchingPyridine Ring
~2950Medium-WeakC-H stretch (sp³)Methyl Group
~1450, ~1380MediumC-H bend (sp³)Methyl Group
~830MediumC-Cl stretchChloro Group
  • Expert Insight: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state. The C=O stretching frequency may be slightly lower than that of a simple alkyl carboxylic acid due to conjugation with the pyridine ring. The pyridine ring vibrations are often complex and appear as a series of sharp to medium bands in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃), containing a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). The sample is placed in a 5 mm NMR tube and analyzed using a 400 MHz or higher field NMR spectrometer.

  • Causality: DMSO-d₆ is often chosen for its ability to dissolve a wide range of organic compounds and for its exchangeable proton signal from residual water, which can be useful for identifying the acidic proton of the carboxylic acid. High-field magnets provide better signal dispersion and resolution.

The ¹H NMR spectrum of this compound is predicted to show three distinct signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet, Broad1H-COOH
~8.2Doublet1HH-4
~7.4Doublet1HH-5
~2.6Singlet3H-CH₃
  • Expert Insight: The carboxylic acid proton is expected to be highly deshielded and may appear as a broad singlet due to hydrogen bonding and exchange with any trace water in the solvent. The two aromatic protons (H-4 and H-5) will appear as doublets due to coupling with each other. The downfield shift of H-4 is attributed to the anisotropic effect of the adjacent carboxylic acid group. The methyl group protons will appear as a sharp singlet as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

The same sample prepared for ¹H NMR analysis can be used for ¹³C NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

  • Causality: Proton decoupling removes the splitting of carbon signals by attached protons, making the spectrum easier to interpret and improving the signal-to-noise ratio.

The ¹³C NMR spectrum of this compound is predicted to display seven unique carbon signals:

Predicted Chemical Shift (δ, ppm)Assignment
~165C=O (Carboxylic Acid)
~160C-6
~150C-2
~140C-4
~125C-3
~122C-5
~24-CH₃
  • Expert Insight: The carboxylic acid carbonyl carbon is the most deshielded carbon and will appear furthest downfield. The carbons directly attached to the electronegative nitrogen and chlorine atoms (C-2 and C-6) will also be significantly downfield. The methyl carbon will be the most upfield signal. The assignments of the aromatic carbons can be confirmed using advanced 2D NMR techniques such as HSQC and HMBC.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A dilute solution of this compound in a volatile solvent is introduced into the mass spectrometer. In the ionization chamber, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z).

  • Causality: EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This fragmentation is often predictable and provides valuable structural information.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak and several key fragment ions.

m/z (predicted)Ion
171/173[M]⁺˙ (Molecular Ion)
126/128[M - COOH]⁺
136[M - Cl]⁺
156/158[M - CH₃]⁺
  • Expert Insight: The molecular ion peak will appear as a pair of peaks at m/z 171 and 173 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).[1] The base peak is likely to be the result of the loss of the carboxylic acid group, a common fragmentation pathway for nicotinic acids, leading to a stable pyridyl cation.

Visualization of Key Fragmentation Pathways

References

2-Chloro-6-methylnicotinic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-6-methylnicotinic Acid: Structure, Properties, and Synthetic Utility

Abstract

This compound is a substituted pyridine derivative that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a carboxylic acid, a methyl group, and a chlorine atom on the pyridine ring, imparts specific reactivity that is highly valued in the fields of pharmaceutical and agrochemical development. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, established synthetic protocols, and key applications, offering a technical resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Structural Characteristics

This compound, with the CAS Number 30529-70-5, is a solid substance typically appearing as a pale yellow to white crystalline powder.[1][2][3] The strategic placement of its functional groups is fundamental to its utility as a chemical building block. The chlorine atom at the 2-position activates the ring for nucleophilic substitution, while the carboxylic acid at the 3-position and the methyl group at the 6-position provide additional sites for chemical modification.

Molecular Structure

The molecular structure of this compound is defined by a pyridine ring substituted at the 2, 3, and 6 positions.

Caption: Molecular structure of this compound.

Core Properties

A summary of the essential physicochemical properties is provided below. These values are critical for designing reaction conditions and for purification protocols.

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO₂[1][4][5]
Molecular Weight 171.58 g/mol [1][4][5]
IUPAC Name 2-chloro-6-methylpyridine-3-carboxylic acid[4][6]
CAS Number 30529-70-5[1][4]
Appearance Pale to reddish yellow powder[1]
Melting Point 151 - 161 °C[1][3]
Boiling Point 163 °C at 22 mmHg[1]
Purity Typically ≥97-98%[1]

Synthesis and Chemical Reactivity

The synthesis of this compound is most commonly achieved through the chlorination of its corresponding hydroxyl precursor. This transformation is a standard and efficient method for introducing a halogen to the pyridine ring, which then serves as a versatile handle for subsequent reactions.

Synthetic Workflow: From Hydroxy to Chloro Derivative

The primary route involves the reaction of 2-Hydroxy-6-methyl-nicotinic acid with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). The hydroxyl group, being a poor leaving group, is converted into a better leaving group by the phosphorus oxychloride, facilitating nucleophilic substitution by the chloride ion.

Synthesis_Workflow reactant 2-Hydroxy-6-methyl-nicotinic acid reagent Phosphorus Oxychloride (POCl₃) Heat (125°C) reactant->reagent Reaction product This compound reagent->product Chlorination workup Quench with Ice Crystallize from Aqueous Ethanol product->workup Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2-Hydroxy-6-methyl-nicotinic acid

This protocol is based on established laboratory procedures for the chlorination of hydroxypyridines.[7]

Materials:

  • 2-Hydroxy-6-methyl-nicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Aqueous ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 2-Hydroxy-6-methyl-nicotinic acid (0.02 mol) with phosphorus oxychloride (10 ml).

  • Heating: Heat the reaction mixture to 125 °C for 2 hours. The mixture should be stirred if possible. The rationale for this elevated temperature is to provide sufficient energy to overcome the activation barrier for the chlorination reaction.

  • Workup: After the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. This step quenches the excess reactive phosphorus oxychloride.

  • Isolation: The solid product will precipitate out of the cold aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Recrystallize the crude solid from aqueous ethanol to yield the final product as colorless needles.[7] This step is crucial for removing any unreacted starting material and inorganic byproducts.

Applications in Drug Development and Agrochemicals

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to participate in cross-coupling reactions and nucleophilic substitutions, allowing for the construction of more complex molecular architectures.

  • Pharmaceutical Development: This compound is a key building block in the synthesis of various pharmaceuticals. The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-N, C-O, C-S, or C-C bonds. These reactions are fundamental in creating libraries of compounds for screening, particularly for agents targeting neurological disorders.[1] For instance, it is a reactant in the synthesis of 2-chloro-6-methylnicotinamide, another useful intermediate.[8]

  • Agricultural Chemistry: In the agrochemical sector, it is utilized in the development of novel herbicides and pesticides.[1] The pyridine core is a common scaffold in bioactive molecules, and the specific substitution pattern of this acid allows for the fine-tuning of a compound's efficacy and selectivity for its biological target, while also influencing its environmental persistence.[1]

Safety, Handling, and Storage

Due to its chemical reactivity, proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[6][9]

  • H319: Causes serious eye irritation.[6][9]

  • H335: May cause respiratory irritation.[6][9]

Recommended Handling and Storage Protocol

Personal Protective Equipment (PPE):

  • Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

Handling:

  • Use the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]

  • Avoid direct contact with skin and eyes.[9] In case of contact, rinse the affected area immediately with plenty of water.[2][11]

  • Wash hands thoroughly with soap and water after handling.[9][10]

Storage:

  • Store at room temperature in a dry, cool, and well-ventilated place.[1][5][9]

  • Keep the container tightly sealed to prevent moisture absorption and contamination.[9]

Conclusion

This compound is a versatile and valuable chemical intermediate. Its well-defined structure and predictable reactivity make it a reliable building block for synthesizing a wide range of target molecules in the pharmaceutical and agricultural industries. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is paramount for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety protocols and potential hazards associated with 2-Chloro-6-methylnicotinic acid (CAS No: 30529-70-5). It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory or manufacturing setting. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in the laboratory.

Executive Summary: Hazard Profile

This compound is a solid organic compound primarily used in laboratory chemical synthesis and research.[1] While extensive toxicological data is not available, the compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are significant irritation to the skin, eyes, and respiratory tract.[1][2][3] Proper handling, appropriate personal protective equipment (PPE), and adherence to established emergency protocols are critical to mitigate risks associated with its use. Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1][4]

GHS Hazard Identification and Classification

Understanding the GHS classification is the foundational step in risk assessment. This compound is consistently classified by multiple suppliers and regulatory bodies with the following hazards.

GHS Label Elements:

  • Pictogram:

    alt text

  • Signal Word: Warning [1][2][5]

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3][6]

Precautionary Statements (Selected): A comprehensive list of precautionary statements is available on the substance's Safety Data Sheet (SDS). Key preventative and response statements include:

  • P261: Avoid breathing dust.[1][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6][7]

Hazard Identification & Mitigation Workflow

The following diagram illustrates the logical workflow from hazard recognition to the implementation of appropriate safety measures.

Hazard_Workflow Figure 1: Hazard Identification & Mitigation Workflow cluster_0 Hazard Recognition cluster_1 Risk Assessment & Control cluster_2 Safe Handling GHS Identify GHS Pictogram (Exclamation Mark) & Signal Word 'Warning' Statements Read Hazard Statements (H315, H319, H335) GHS->Statements informs Controls Implement Engineering Controls (Fume Hood, Ventilation) Statements->Controls necessitates PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Controls->PPE complemented by Handling Follow Safe Handling Protocol (Avoid Dust, Contact, Ingestion) PPE->Handling enables Reactivity Figure 2: Reactivity & Decomposition Pathways Compound 2-Chloro-6-methylnicotinic Acid Hazard_Rxn Potential Hazardous Reaction Compound->Hazard_Rxn Decomp_Products Hazardous Decomposition Products: - Carbon Oxides (CO, CO₂) - Nitrogen Oxides (NOx) - Hydrogen Chloride (HCl) Compound->Decomp_Products Oxidizer Strong Oxidizing Agents Oxidizer->Hazard_Rxn Heat Thermal Stress (e.g., Fire) Heat->Decomp_Products

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylnicotinic Acid from 2-Methyl-5-ethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for producing 2-Chloro-6-methylnicotinic acid, a key intermediate in the pharmaceutical industry, notably in the synthesis of antiviral drugs like Nevirapine.[1][2][3][4] The synthesis commences with the readily available starting material, 2-methyl-5-ethylpyridine. The process involves a two-step reaction sequence: the selective oxidation of the ethyl group to a carboxylic acid, followed by the chlorination of the pyridine ring. This document will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical parameters that ensure a high-yield and high-purity synthesis.

Strategic Overview of the Synthetic Pathway

The transformation of 2-methyl-5-ethylpyridine to this compound is a well-established route that hinges on two pivotal chemical reactions. The initial step focuses on the selective oxidation of the ethyl side chain at the 5-position of the pyridine ring to a carboxylic acid, yielding 6-methylnicotinic acid. The subsequent step involves the chlorination of the 2-position of the pyridine ring to afford the final product.

Synthetic_Pathway 2-Methyl-5-ethylpyridine 2-Methyl-5-ethylpyridine 6-Methylnicotinic_acid 6-Methylnicotinic_acid 2-Methyl-5-ethylpyridine->6-Methylnicotinic_acid Step 1: Oxidation 2-Chloro-6-methylnicotinic_acid 2-Chloro-6-methylnicotinic_acid 6-Methylnicotinic_acid->2-Chloro-6-methylnicotinic_acid Step 2: Chlorination

Caption: Overall synthetic workflow from 2-methyl-5-ethylpyridine.

Part 1: Selective Oxidation of 2-Methyl-5-ethylpyridine

The selective oxidation of the ethyl group in 2-methyl-5-ethylpyridine to a carboxylic acid is the cornerstone of this synthesis. The methyl group at the 2-position remains intact due to the directing effects of the pyridine nitrogen and the reaction conditions employed. Several oxidizing agents can be utilized for this transformation, with nitric acid in the presence of sulfuric acid being a common and effective choice.[5][6][7][8][9]

Causality of Experimental Choices

The use of a strong oxidizing agent like nitric acid is essential to cleave the carbon-carbon bond of the ethyl group and form the carboxylic acid. Sulfuric acid serves multiple roles in this reaction. It protonates the pyridine nitrogen, rendering the ring more resistant to oxidation. Additionally, it acts as a dehydrating agent, which can be crucial for driving the reaction to completion. The reaction temperature is a critical parameter that must be carefully controlled to ensure selective oxidation of the ethyl group without significant degradation of the starting material or product.

Experimental Protocol: Synthesis of 6-Methylnicotinic Acid

The following protocol is a representative example of the oxidation of 2-methyl-5-ethylpyridine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-5-ethylpyridine121.18121.2 g1.0
Sulfuric Acid (98%)98.08294.2 g3.0
Nitric Acid (65%)63.01384.6 g4.0
Ammonium Vanadate116.980.5 g0.004

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, dropping funnel, and a distillation setup, carefully add sulfuric acid and ammonium vanadate.

  • Cool the mixture in an ice bath and slowly add 2-methyl-5-ethylpyridine while maintaining the temperature below 20°C.

  • Heat the reaction mixture to 150-160°C.

  • Add nitric acid dropwise over a period of 5-6 hours, ensuring that the temperature remains within the specified range.[5] During the addition, water and excess nitric acid will distill off.

  • After the addition is complete, continue heating for an additional hour to ensure the reaction goes to completion.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Adjust the pH of the solution to approximately 3-4 with a concentrated sodium hydroxide solution to precipitate the 6-methylnicotinic acid.

  • Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain the crude product.

  • Recrystallization from a suitable solvent, such as ethanol or water, can be performed for further purification.

Part 2: Chlorination of 6-Methylnicotinic Acid

The second step of the synthesis involves the chlorination of the 2-position of the 6-methylnicotinic acid. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[10] The reaction proceeds via the formation of an intermediate that is more susceptible to nucleophilic attack by a chloride ion.

Mechanistic Insights

The chlorination of pyridines often requires harsh conditions due to the electron-deficient nature of the pyridine ring. In this case, the carboxylic acid group can first react with the chlorinating agent to form an acyl chloride or a related activated species. This activation facilitates the subsequent chlorination of the pyridine ring at the 2-position.

Chlorination_Mechanism 6-Methylnicotinic_acid 6-Methylnicotinic_acid Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride) 6-Methylnicotinic_acid->Activated_Intermediate + POCl3 2-Chloro-6-methylnicotinic_acid 2-Chloro-6-methylnicotinic_acid Activated_Intermediate->2-Chloro-6-methylnicotinic_acid Chloride Attack

Caption: Simplified mechanism of the chlorination step.

Experimental Protocol: Synthesis of this compound

The following protocol outlines a typical procedure for the chlorination of 6-methylnicotinic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Methylnicotinic Acid137.1413.7 g0.1
Phosphorus Oxychloride153.3346.0 g (30 mL)0.3

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 6-methylnicotinic acid.

  • Carefully add phosphorus oxychloride to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain it for 3-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • The this compound will precipitate out of the solution.

  • Filter the solid, wash it thoroughly with cold water to remove any residual phosphorus-containing acids, and dry it under vacuum.

  • The crude product can be recrystallized from a suitable solvent, such as aqueous ethanol, to obtain a purified product. A yield of around 72% can be expected.[10]

Conclusion

The synthesis of this compound from 2-methyl-5-ethylpyridine is a robust and scalable process that is of significant importance in the pharmaceutical industry. By carefully controlling the reaction conditions for both the oxidation and chlorination steps, it is possible to achieve high yields of the desired product. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

The Strategic Utility of 2-Chloro-6-methylnicotinic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery and development, the identification and strategic utilization of versatile chemical scaffolds are paramount to the efficient synthesis of novel therapeutic agents. 2-Chloro-6-methylnicotinic acid, a substituted pyridine derivative, has emerged as a significant building block in medicinal chemistry. Its unique structural arrangement, featuring a reactive chlorine atom at the 2-position, a carboxylic acid at the 3-position, and a methyl group at the 6-position, provides a trifecta of functional handles for chemical modification. This guide delves into the core applications of this compound, offering insights into its role in the synthesis of kinase inhibitors, and its potential in developing antimicrobial and anti-inflammatory agents. We will explore the causality behind experimental choices in its derivatization and provide actionable protocols for its application in research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₇H₆ClNO₂--INVALID-LINK--[1]
Molecular Weight 171.58 g/mol --INVALID-LINK--[1]
CAS Number 30529-70-5--INVALID-LINK--[1]
Appearance White to off-white crystalline powderGeneral knowledge
Solubility Soluble in many organic solventsGeneral knowledge

Core Application I: A Cornerstone in Kinase Inhibitor Synthesis

The pyridine core is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to form critical hydrogen bond interactions within the ATP-binding site of various kinases. This compound serves as a valuable starting material for the synthesis of a range of kinase inhibitors, most notably exemplified by its structural relationship to the potent dual Src/Abl kinase inhibitor, Dasatinib (BMS-354825).[2][3]

The Bcr-Abl Signaling Axis: A Prime Target

Chronic Myeloid Leukemia (CML) is driven by the constitutively active Bcr-Abl fusion protein, a tyrosine kinase that promotes uncontrolled cell proliferation and survival.[4] Dasatinib is a highly effective therapeutic that inhibits Bcr-Abl, along with other kinases such as the SRC family kinases.[4][5] The mechanism of action involves blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and halting the pro-proliferative signaling cascade.[4]

The following diagram illustrates the simplified Bcr-Abl signaling pathway and the point of inhibition by Dasatinib, a key application area for scaffolds derived from 2-chloro-6-methyl-phenyl analogues.

Bcr_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Bcr-Abl Bcr-Abl Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos PI3K PI3K Bcr-Abl->PI3K STAT5 STAT5 Bcr-Abl->STAT5 Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival STAT5->Proliferation_Survival Dasatinib Dasatinib Dasatinib->Bcr-Abl

Caption: Bcr-Abl Signaling Pathway and Inhibition by Dasatinib.

Synthetic Strategy: Leveraging the this compound Scaffold

The synthesis of kinase inhibitors like Dasatinib involves the strategic coupling of various heterocyclic systems. This compound provides a key starting point for constructing the core structures of these inhibitors. The chloro group at the 2-position is amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. The carboxylic acid group provides a convenient handle for amide bond formation, a common linkage in many drug molecules.

Core Application II: A Scaffold for Novel Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Nicotinic acid and its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties. While specific studies on this compound derivatives are emerging, the broader class of nicotinamides shows promise.

Evidence from Related Scaffolds

Recent studies have highlighted the antimicrobial potential of nicotinamide derivatives. For instance, certain 2-chloronicotinamides have shown moderate to high efficacy against various bacterial strains, including Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[6] Furthermore, some nicotinamide derivatives have exhibited potent antifungal activity against Candida albicans, including fluconazole-resistant strains, by disrupting the fungal cell wall.[1]

The following table summarizes the antimicrobial activity of some representative nicotinamide derivatives, indicating the potential for derivatives of this compound.

CompoundTarget OrganismMIC (µM)Source
N-(2-bromophenyl)-2-chloronicotinamideE. faecalis32--INVALID-LINK--[6]
Nicotinamide Derivative 16g C. albicans (Fluconazole-resistant)0.125–1 µg/mL--INVALID-LINK--[1]
3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivativesS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicansModerate to Substantial--INVALID-LINK--[7]

Core Application III: A Platform for Anti-inflammatory Drug Discovery

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a key focus of medicinal chemistry. Nicotinic acid itself has known anti-inflammatory properties, and its derivatives are being explored as potential therapeutics.

Insights from Nicotinic Acid Amides

Studies on nicotinoyl amides have demonstrated their potential as anti-inflammatory agents. For example, N-adamantylamide derivatives of nicotinic acid have shown anti-inflammatory effects in experimental models.[8] The mechanism of action for many of these derivatives is still under investigation, but may involve the modulation of inflammatory signaling pathways. The structural features of this compound make it an attractive starting point for the synthesis of novel amides with potentially enhanced anti-inflammatory activity.

Experimental Protocols: A Guide to Synthetic Transformations

The versatility of this compound stems from the reactivity of its functional groups. The following protocols provide a starting point for key synthetic transformations.

Protocol 1: Synthesis of 2-Chloro-6-methylnicotinamide

This protocol details the conversion of the carboxylic acid to a primary amide, a common step in generating bioactive molecules.

Amide_Formation Start This compound Step1 1. (COCl)₂, DCM, 20°C, 2h 2. Concentrate Start->Step1 Intermediate 2-Chloro-6-methylnicotinoyl chloride Step1->Intermediate Step2 NH₄OH, THF, 20°C, 2h Intermediate->Step2 Product 2-Chloro-6-methylnicotinamide Step2->Product

Caption: Workflow for the synthesis of 2-Chloro-6-methylnicotinamide.

Step-by-Step Methodology:

  • To a solution of this compound (5.0 g, 29 mmol) in dichloromethane (DCM, 30 mL), add oxalyl chloride ((COCl)₂, 3.8 mL, 44 mmol).

  • Stir the mixture at 20°C for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the crude acid chloride.

  • To the residue, add tetrahydrofuran (THF, 30 mL) and ammonium hydroxide (NH₄OH, 30 mL).

  • Stir the resulting mixture at 20°C for 2 hours.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain 2-Chloro-6-methylnicotinamide.[4]

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The chloro group at the 2-position can be substituted using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.

Suzuki_Coupling Start This compound + Arylboronic acid Step1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat Start->Step1 Product 2-Aryl-6-methylnicotinic acid Step1->Product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Step-by-Step Methodology (General Procedure):

  • In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the mixture to a temperature of 80-100°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with an acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the 2-aryl-6-methylnicotinic acid derivative.[9][10][11]

Conclusion and Future Perspectives

This compound is a chemical scaffold of significant strategic value in medicinal chemistry. Its utility as a precursor for potent kinase inhibitors is well-supported by its structural relationship to approved drugs like Dasatinib. Furthermore, the broader biological activities of nicotinic acid derivatives suggest a promising future for this compound in the development of novel antimicrobial and anti-inflammatory agents. The synthetic accessibility and the reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries for drug discovery programs. Further exploration of the structure-activity relationships of its derivatives is warranted and is expected to unveil new therapeutic leads.

References

A Technical Guide to 2-Chloro-6-methylnicotinic Acid: A Core Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Agrochemical Development Professionals

Abstract

Chlorinated pyridine carboxylic acids are a cornerstone of modern agrochemical design, serving as versatile scaffolds for a multitude of high-value fungicides, herbicides, and insecticides. Among these, 2-Chloro-6-methylnicotinic acid stands out as a strategic intermediate. Its unique substitution pattern—featuring a reactive chlorine atom at the 2-position for nucleophilic substitution, a carboxylic acid at the 3-position for amide coupling, and a methyl group at the 6-position for modulating electronic properties and metabolic stability—makes it a valuable building block. This technical guide provides an in-depth exploration of the synthesis of this compound, elucidates its primary application in the formation of fungicidal carboxamides, and uses the synthesis of the major fungicide Boscalid as an authoritative case study to demonstrate the synthetic principles involved.

The Strategic Importance of Chlorinated Nicotinic Acids in Agrochemicals

The pyridine ring is a privileged structure in bio-active molecule discovery. Its inclusion in a molecule can enhance water solubility, improve membrane penetration, and provide a key site for metabolic activity or resistance to degradation. The strategic placement of functional groups dramatically influences the final product's mode of action and efficacy.

Specifically, the 2-chloronicotinic acid framework is central to a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides disrupt the fungal mitochondrial respiratory chain, a mode of action critical for controlling a wide range of plant pathogens. The synthesis of these active ingredients almost invariably relies on a robust amide bond formation between the nicotinic acid moiety and a carefully selected aniline derivative.

While many commercial products are derived from 2-chloronicotinic acid, the methylated analogue, this compound, offers a distinct advantage. The addition of the C6-methyl group can:

  • Enhance Efficacy: By altering the steric and electronic profile, the methyl group can improve binding affinity to the target enzyme.

  • Modify Selectivity: It can fine-tune the molecule's activity spectrum, potentially increasing its effectiveness against specific pathogens while reducing off-target effects.

  • Improve Metabolic Stability: The methyl group can block sites of oxidative metabolism, potentially leading to longer-lasting protection in the field.

This guide will focus on the synthesis and utility of this methylated intermediate.

Synthesis of the this compound Intermediate

A reliable and efficient synthesis of the core intermediate is paramount for any large-scale agrochemical production. A common and effective laboratory-scale method involves the chlorination of the corresponding hydroxy-pyridine precursor.

Synthetic Pathway Rationale

The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a classic transformation. 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. Direct chlorination is difficult, but the use of a potent chlorinating agent like phosphorus oxychloride (POCl₃) provides an effective route. The reaction proceeds via the formation of a phosphate ester intermediate, which renders the 2-position highly susceptible to nucleophilic attack by a chloride ion, driving the reaction to completion.

Visualizing the Synthesis Workflow

G start 2-Hydroxy-6-methylnicotinic acid product This compound start->product  Heat (125 °C) Pour onto ice reagent Phosphorus Oxychloride (POCl₃) reagent->start

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on established laboratory procedures for the chlorination of hydroxypyridines.[1]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2-Hydroxy-6-methyl-nicotinic acid (e.g., 3.6 g, 0.02 mol).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, e.g., 10 mL) to the flask. The mixture will form a slurry.

  • Heating: Heat the reaction mixture to 125 °C using an appropriate heating mantle. Maintain this temperature for 2 hours. The solid will gradually dissolve as the reaction proceeds.

    • Causality Insight: Heating is critical to provide the activation energy for the formation of the phosphate ester intermediate and the subsequent substitution. The 2-hour duration ensures the reaction proceeds to completion.

  • Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a beaker of crushed ice with stirring. This will quench the excess POCl₃ in a highly exothermic reaction.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude solid from aqueous ethanol to yield pure this compound as colorless needles. A typical yield for this process is around 72%.[1]

Application in Agrochemical Synthesis: The Amide Coupling Reaction

The carboxylic acid moiety of this compound is its key handle for constructing the final agrochemical. The most important reaction is the formation of an amide bond with an aniline or other amine, a reaction that forms the backbone of numerous fungicides.

The Core Reaction: Nicotinamide Formation

To form the amide, the carboxylic acid must first be activated. A common laboratory method involves converting the carboxylic acid to a more reactive acid chloride using a reagent like oxalyl chloride or thionyl chloride. This highly reactive intermediate can then be readily coupled with an amine.

Detailed Experimental Protocol: Synthesis of 2-Chloro-6-methylnicotinamide

This protocol demonstrates the fundamental two-stage activation and coupling process.[2]

  • Acid Chloride Formation (Activation):

    • In a dry flask under an inert atmosphere, suspend this compound (e.g., 5.0 g, 29 mmol) in a dry solvent such as dichloromethane (DCM, 30 mL).

    • Slowly add oxalyl chloride ((COCl)₂, e.g., 3.8 mL, 44 mmol) to the suspension at room temperature (20 °C).

    • Stir the mixture for 2 hours. The evolution of gas (HCl and CO) will be observed as the acid chloride is formed.

    • Causality Insight: Oxalyl chloride is an excellent choice for this activation as its byproducts are gaseous, simplifying the work-up. The reaction is typically run at room temperature to avoid side reactions.

  • Amide Formation (Coupling):

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude 2-chloro-6-methylnicotinoyl chloride.

    • Dissolve the residue in a suitable solvent like tetrahydrofuran (THF, 30 mL).

    • Slowly add a solution of ammonium hydroxide (e.g., 30 mL) to the THF solution at 20 °C and stir for 2 hours.

    • Causality Insight: The amine (in this case, ammonia) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form the stable amide bond.

  • Work-up and Isolation:

    • Filter the resulting mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-chloro-6-methylnicotinamide. Further purification can be achieved by recrystallization or column chromatography.

Case Study: Synthesis of the Fungicide Boscalid

To fully appreciate the industrial significance of this chemistry, we can examine the synthesis of Boscalid, a leading SDHI fungicide. Boscalid is formally derived from 2-chloronicotinic acid , the non-methylated analogue of our topic intermediate.[3][4] The synthetic logic, however, is identical and provides an authoritative blueprint for how this compound is used to create complex anilide fungicides.

The key transformation is the coupling of 2-chloronicotinoyl chloride with a specialized aniline, 2-amino-4'-chlorobiphenyl.[5][6]

G cluster_0 Intermediate Preparation cluster_1 Coupling Reaction acid 2-Chloronicotinic Acid chloride 2-Chloronicotinoyl Chloride acid->chloride Activation (e.g., SOCl₂) boscalid Boscalid (Fungicide) chloride->boscalid Amide Coupling (in Xylene) aniline 2-Amino-4'-chlorobiphenyl aniline->boscalid

Caption: Core synthetic step for the fungicide Boscalid.

This reaction highlights the industrial application:

  • Activation: 2-chloronicotinic acid is converted to its acid chloride.

  • Coupling: The acid chloride is reacted with the pre-synthesized aniline derivative in a suitable solvent like xylene to form the final active ingredient.[5]

A hypothetical synthesis of a "6-methyl-boscalid" analogue would follow the exact same pathway, substituting this compound in the initial activation step. The principles of activation and nucleophilic acyl substitution remain the authoritative guide for its application.

Data Summary and Comparison

The choice of reagents and conditions is critical for optimizing yield and purity in synthesis. While large-scale industrial data is proprietary, we can summarize typical laboratory-scale parameters.

Intermediate/ProductStarting MaterialKey ReagentsSolventConditionsTypical YieldReference
This compound 2-Hydroxy-6-methylnicotinic acidPOCl₃None (neat)125 °C, 2h72%[1]
2-Chloro-6-methylnicotinamide This compound(COCl)₂, NH₄OHDCM, THF20 °CNot specified[2]
Boscalid 2-Chloronicotinic acidSOCl₂, 2-Amino-4'-chlorobiphenylXyleneElevated Temp.High[5][6]

Conclusion

This compound is a high-value intermediate whose strategic importance lies in its direct application to the synthesis of advanced agrochemicals. Its preparation via chlorination of the corresponding hydroxypyridine is a robust and well-understood process. The core utility of this intermediate is realized through the activation of its carboxylic acid group, typically to an acid chloride, followed by amide coupling with functionalized anilines or other amines. This reaction sequence, authoritatively demonstrated by the industrial synthesis of the fungicide Boscalid, is the primary pathway through which this compound is converted into potent, next-generation crop protection agents. The presence of the 6-methyl group provides a critical tool for scientists to modulate the biological activity, selectivity, and metabolic profile of the final products, ensuring the continued relevance of this intermediate in the discovery pipeline.

References

A Technical Guide to Elucidating the Degradation Pathway of 2-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-methylnicotinic acid is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Understanding its environmental fate and degradation is crucial for comprehensive risk assessment and the development of effective remediation strategies. This technical guide outlines a systematic and scientifically rigorous approach to elucidating the biotic and abiotic degradation pathways of this compound. Given the limited direct literature on its degradation, this document synthesizes knowledge from related chemical structures—chlorinated pyridines and nicotinic acid derivatives—to propose plausible degradation routes and detail the experimental methodologies required for their validation. This guide is intended for researchers, environmental scientists, and drug development professionals engaged in the study of xenobiotic metabolism and environmental chemistry.

Introduction and Postulated Degradation Pathways

This compound (CMNA) is a substituted pyridine carboxylic acid. Its structure, featuring a chlorinated pyridine ring, a carboxyl group, and a methyl group, suggests several potential points of enzymatic or chemical attack. The environmental degradation of such a molecule can proceed through two primary routes: abiotic processes, such as hydrolysis and photolysis, and biotic processes, primarily microbial metabolism.

Plausible Abiotic Degradation Pathways

Abiotic degradation is governed by the chemical stability of the molecule under various environmental conditions.

  • Hydrolysis: The carbon-chlorine bond on the pyridine ring is a potential site for nucleophilic substitution by water. This reaction can be influenced by pH and temperature. The hydrolysis of α-chloro-substituted pyridones is enhanced by zwitterionic character, suggesting that the protonation state of the carboxylic acid and the pyridine nitrogen could influence the rate of chlorine displacement.[1] Under neutral or acidic conditions, this may lead to the formation of 2-hydroxy-6-methylnicotinic acid. This process is generally pseudo-first-order under buffered environmental conditions.[2]

  • Photolysis: Pyridine and its derivatives can undergo photodegradation when exposed to ultraviolet (UV) radiation, a component of sunlight.[3][4][5] For related compounds like 6-chloronicotinic acid, direct photolysis with UVA light has shown limited degradation, but photocatalytic degradation (e.g., with TiO₂) is effective, leading to hydroxylation and mineralization.[6][7] Therefore, direct photolysis of CMNA in clear water or on soil surfaces is a possible but likely slow degradation route, while photocatalysis could significantly accelerate it.[8]

Plausible Biotic Degradation Pathways

Microbial degradation is often the most significant route for the breakdown of organic pollutants in the environment.[9] Based on known pathways for nicotinic acid and chlorinated aromatic compounds, we can hypothesize the following initial steps for CMNA:

  • Initial Attack on the Pyridine Ring:

    • Hydroxylation: This is a common initial step in the aerobic degradation of pyridine derivatives.[9] Bacteria have been isolated that degrade 6-methylnicotinic acid, with evidence suggesting the first step is hydroxylation at the C2 position.[10] This would displace the chlorine atom to form 2-hydroxy-6-methylnicotinic acid.

    • Reductive Dechlorination: Under anaerobic conditions, the chlorine substituent may be removed via reductive dechlorination, a process observed for other chlorinated pyridines.[11] This would yield 6-methylnicotinic acid.

    • Dioxygenase-mediated Ring Cleavage: Some bacteria can directly cleave the pyridine ring without initial hydroxylation, using monooxygenase or dioxygenase enzymes.[12][13] This would lead to the formation of aliphatic intermediates.

  • Subsequent Ring Cleavage and Mineralization: Following initial modifications, the pyridine ring is typically cleaved. For instance, the degradation of nicotinic acid often proceeds through 6-hydroxynicotinic acid to 2,5-dihydroxypyridine, which is then cleaved by a dioxygenase.[14] The resulting aliphatic fragments are then expected to enter central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to CO₂, water, and inorganic chloride.[12][13]

The overall investigatory workflow is designed to test these hypotheses systematically.

G Hypothesis Postulate Biotic & Abiotic Degradation Pathways Design Design Experiments (OECD Guidelines) Hypothesis->Design Abiotic Abiotic Studies (Hydrolysis, Photolysis) Design->Abiotic Biotic Biotic Studies (Soil Microcosms) Design->Biotic Analysis LC-MS/MS Analysis (Quantify Parent & Products) Abiotic->Analysis Biotic->Analysis Identification Metabolite Identification (HRMS, NMR) Analysis->Identification Pathway Construct Degradation Pathway Identification->Pathway Kinetics Determine Degradation Kinetics (DT50, DT90) Pathway->Kinetics

Caption: Workflow for Elucidating the Degradation Pathway of CMNA.

Experimental Design and Methodologies

To validate the postulated pathways, a series of controlled laboratory experiments are required. These protocols are designed based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and regulatory acceptance.[15][16]

Abiotic Degradation Studies

Objective: To determine the rate and products of hydrolysis and photolysis.

2.1.1. Protocol: Hydrolysis as a Function of pH

  • Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Incubation: Add a known concentration of CMNA (e.g., 10 mg/L) to each buffer solution in triplicate. Incubate in the dark at a constant temperature (e.g., 25°C).

  • Sterility Control: Include a control with a microbial inhibitor (e.g., sodium azide) or use sterile filtration to ensure observed degradation is not biotic.

  • Sampling: Collect samples at predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days).

  • Analysis: Analyze samples immediately using HPLC-MS/MS to quantify the parent compound and identify any degradation products.

  • Causality: The inclusion of different pH values is critical because the hydrolysis of halogenated hydrocarbons can be acid or base-catalyzed.[2] Comparing degradation rates across the pH range allows for the determination of the dominant hydrolysis mechanism.

2.1.2. Protocol: Aqueous Photolysis

  • Preparation: Prepare a sterile aqueous solution of CMNA (e.g., 10 mg/L) in a quartz glass vessel to allow UV light penetration.

  • Irradiation: Expose the solution to a light source simulating natural sunlight (e.g., a xenon arc lamp).

  • Control: Run a parallel experiment in the dark to isolate light-induced degradation from hydrolysis.

  • Sampling: Collect samples at appropriate time intervals.

  • Analysis: Analyze using HPLC-MS/MS.

  • Causality: This experiment directly assesses the molecule's susceptibility to breakdown by solar energy. The dark control is essential to subtract the contribution of hydrolysis, ensuring that the observed degradation is solely due to photolysis.[8]

Biotic Degradation Studies (Aerobic Soil)

Objective: To determine the rate, extent, and pathway of microbial degradation in soil. This protocol is adapted from OECD Guideline 307.[16][17]

2.2.1. Protocol: Aerobic Soil Microcosm Study

  • Soil Selection: Use a well-characterized soil with known texture, organic carbon content, and microbial activity.[17]

  • Test Substance: For pathway elucidation, ¹⁴C-labeled CMNA is required to perform a mass balance and trace the formation of non-extractable residues and CO₂.[16] The label should be placed on the pyridine ring.

  • Microcosm Setup: Treat fresh soil samples (e.g., 50g) with the ¹⁴C-labeled CMNA. Adjust moisture to 40-60% of maximum water holding capacity.

  • Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 20-25°C). Use biometer flasks that allow for the trapping of evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH or KOH).[18][19]

  • Sterile Control: Include autoclaved or gamma-irradiated soil samples treated with CMNA to distinguish biotic from abiotic degradation within the soil matrix.

  • Sampling: Sacrifice replicate microcosms at specified time points.

  • Extraction & Analysis:

    • Extract the soil with a suitable solvent (e.g., acetonitrile/water mixture).

    • Analyze the extracts by HPLC with radioactivity detection and LC-MS/MS for metabolite identification.

    • Measure the radioactivity in the CO₂ traps via liquid scintillation counting to quantify mineralization.

    • Determine the amount of non-extractable (bound) residues by combusting the extracted soil.

  • Causality: The use of ¹⁴C-labeled material is the gold standard for environmental fate studies. It allows for a complete mass balance, ensuring that all degradation products, including volatile CO₂ and soil-bound residues, are accounted for.[16] The sterile control is crucial for confirming that the observed degradation is microbially mediated.

Analytical Methodologies and Data Interpretation

Objective: To accurately quantify CMNA and its transformation products and to elucidate their chemical structures.

Quantitative Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for sensitive and specific quantification.[20][21][22]

ParameterRecommended SettingRationale
Column C18 or Cyano (CN) reversed-phaseProvides good retention and separation for polar aromatic acids.[20][23]
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcid modifier ensures good peak shape and ionization efficiency in positive ion mode.[20][22]
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen is readily protonated, making ESI+ a sensitive choice.
Detection Mode Selected Reaction Monitoring (SRM)Provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions.[20][22]

Table 1: Key Parameters for a Robust LC-MS/MS Quantification Method.

Metabolite Identification
  • Initial Screening: Analyze samples using high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, to obtain accurate mass measurements of potential metabolites.

  • Structural Hypothesis: Propose structures based on the accurate mass and expected metabolic transformations (e.g., hydroxylation adds 16 Da, dechlorination subtracts 34 Da).

  • MS/MS Fragmentation: Compare the MS/MS fragmentation pattern of the suspected metabolite with that of the parent compound to identify common structural motifs.

  • Confirmation: If possible, confirm the structure by synthesizing the proposed metabolite and comparing its retention time and mass spectrum to the one observed in the study samples.

Pathway Construction and Kinetics

By integrating data from all experiments, a comprehensive degradation pathway can be proposed. The concentration of CMNA and its major transformation products should be plotted against time to determine degradation kinetics. This data is often fitted to first-order or more complex models to calculate degradation half-lives (DT₅₀) and DT₉₀ values.[16]

G cluster_biotic Biotic Pathways cluster_abiotic Abiotic Pathways CMNA This compound Hydroxylation 2-Hydroxy-6-methylnicotinic acid CMNA->Hydroxylation Aerobic Bacteria (Hydroxylase) Dechlorination 6-Methylnicotinic acid CMNA->Dechlorination Anaerobic Bacteria (Reductive Dechlorinase) Hydrolysis 2-Hydroxy-6-methylnicotinic acid CMNA->Hydrolysis Hydrolysis (H2O) Photolysis Photoproducts CMNA->Photolysis Photolysis (UV Light) RingCleavage1 Aliphatic Intermediates Hydroxylation->RingCleavage1 Dioxygenase Dechlorination->RingCleavage1 Further Metabolism Mineralization CO2 + H2O + Cl- RingCleavage1->Mineralization

Caption: Hypothesized Degradation Pathways for CMNA.

Conclusion

Elucidating the degradation pathway of this compound requires a multi-faceted approach that combines abiotic and biotic testing methodologies. The experimental framework presented in this guide, grounded in established OECD protocols and advanced analytical techniques, provides a robust strategy for identifying degradation products, determining reaction kinetics, and constructing a comprehensive degradation map. The insights gained from such a study are indispensable for predicting the environmental persistence, potential for bioaccumulation, and overall ecological impact of this important industrial chemical.

References

Methodological & Application

Synthesis of Novel Bioactive Scaffolds from 2-Chloro-6-methylnicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the substituted pyridine core remains a cornerstone for the development of novel therapeutics. 2-Chloro-6-methylnicotinic acid, in particular, represents a highly versatile and valuable building block. Its trifunctional nature—a nucleophilic pyridine nitrogen, an electrophilic carbon at the 2-position susceptible to displacement, and a carboxylic acid ready for amide coupling—offers a rich platform for the synthesis of diverse molecular architectures. This guide provides detailed protocols and scientific rationale for the transformation of this compound into a variety of valuable compounds, with a focus on reactions of high utility in the synthesis of kinase inhibitors and other biologically active molecules.[1][2]

The strategic placement of the chlorine atom ortho to the pyridine nitrogen and meta to the carboxylic acid significantly influences the reactivity of the molecule. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid activates the chlorine atom for nucleophilic aromatic substitution (SNAr).[3] Simultaneously, the chlorine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The carboxylic acid moiety is readily converted into amides, a ubiquitous functional group in pharmaceuticals.[4] This document will explore these key transformations, providing researchers with the practical knowledge to leverage the synthetic potential of this important intermediate.

Core Synthetic Transformations and Protocols

This section details robust protocols for three critical classes of reactions starting from this compound: Amide Bond Formation, Suzuki-Miyaura Cross-Coupling, and Nucleophilic Aromatic Substitution (SNAr).

Amide Bond Formation: Constructing the Amide Linkage

The formation of an amide bond is one of the most frequently employed reactions in drug discovery.[4] The carboxylic acid of this compound can be activated by a variety of reagents to facilitate its coupling with a diverse range of primary and secondary amines. We present two common and effective protocols using EDC/HOBt and HATU as coupling agents.

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an active HOBt ester.[5] This ester readily reacts with an amine to form the desired amide, while the urea byproduct is water-soluble, simplifying purification.[6]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M) at 0 °C under an inert atmosphere, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction without interfering with the active intermediates. It must be anhydrous as water can hydrolyze the active ester.[7]

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction upon addition of the coupling reagents and base. The reaction is then allowed to proceed to completion at room temperature.

  • DIPEA: A non-nucleophilic organic base is used to neutralize the HCl salt of EDC and the protonated amine, driving the reaction forward without competing as a nucleophile.[7]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates or less nucleophilic amines.[4] It activates the carboxylic acid by forming a highly reactive OAt-active ester.

Experimental Protocol:

  • Under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq) to a flame-dried round-bottom flask.

  • Add anhydrous DMF (0.2 M) to dissolve the solids.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution and allow the mixture to stir for 15-30 minutes for pre-activation.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purify as described in Protocol 1.1.[4]

Workflow for Amide Bond Formation:

G cluster_0 Reactant Preparation cluster_1 Activation & Coupling cluster_2 Work-up & Purification Carboxylic Acid Carboxylic Acid Activation Formation of Active Ester Carboxylic Acid->Activation Amine Amine Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling Reagent EDC/HOBt or HATU Coupling Reagent->Activation Base DIPEA Base->Activation Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Product Pure Amide Purification->Product

Caption: Workflow for amide synthesis from this compound.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between sp2-hybridized carbons.[8] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 2-position, which is of great interest in the synthesis of kinase inhibitors.[1] While 2-chloropyridines are generally less reactive than their bromo- or iodo- counterparts, the reaction can be effectively promoted with the appropriate choice of palladium catalyst, ligand, and base.[9]

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving good yields with chloropyridine substrates.

Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and a base such as K2CO3 or Cs2CO3 (2.0 eq).

  • Add a palladium catalyst, for example, Pd(OAc)2 (5 mol%) and a suitable ligand like SPhos (10 mol%).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and acidify with 1M HCl to pH ~4-5 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or flash column chromatography.

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[8]

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the this compound. This is often the rate-limiting step for chloropyridines.

  • Transmetalation: The aryl group is transferred from the boronic acid to the palladium center. This step is facilitated by the base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)2/SPhosK2CO3Dioxane/H2O10075
24-Methoxyphenylboronic acidPd2(dba)3/XPhosCs2CO3Toluene/H2O9082
33-Pyridylboronic acidPdCl2(dppf)K3PO4DMF/H2O10068
44-Fluorophenylboronic acidPd(OAc)2/SPhosK2CO3Dioxane/H2O10078

Yields are representative and may vary depending on the specific reaction conditions and scale.

Nucleophilic Aromatic Substitution (SNAr): C-N and C-S Bond Formation

The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom. The chlorine at the 2-position of this compound is therefore susceptible to displacement by a variety of nucleophiles, including amines and thiols.[3] This reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate.

This protocol describes the reaction of this compound with a primary or secondary amine. The reaction is typically carried out at elevated temperatures.

Experimental Protocol:

  • In a sealed reaction vessel, combine this compound (1.0 eq), the desired amine (2.0-3.0 eq), and a base such as K2CO3 (2.0 eq).

  • Add a high-boiling polar aprotic solvent such as DMF or DMSO.

  • Heat the reaction mixture at 100-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or flash column chromatography if necessary.

This protocol outlines the synthesis of 2-thio-substituted nicotinic acids. These reactions often proceed under milder conditions compared to amination due to the higher nucleophilicity of sulfur.[10]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent like DMF or ethanol, add the thiol (1.2 eq).

  • Add a base such as K2CO3 or NaH (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the 2-thio-substituted nicotinic acid derivative.[11]

Reaction Scheme: Key Synthetic Transformations

G cluster_amide Amide Formation cluster_suzuki Suzuki-Miyaura Coupling cluster_snar SNAr start This compound reagents_amide R1R2NH, Coupling Reagent (EDC/HOBt or HATU), Base reagents_suzuki Ar-B(OH)2, Pd Catalyst, Ligand, Base reagents_snar_amine R1R2NH, Base, Heat reagents_snar_thiol RSH, Base amide Amide Derivative reagents_amide->amide suzuki 2-Aryl-6-methylnicotinic acid reagents_suzuki->suzuki snar_amine 2-Amino-6-methylnicotinic acid snar_thiol 2-Thio-6-methylnicotinic acid reagents_snar_amine->snar_amine reagents_snar_thiol->snar_thiol

Caption: Key synthetic routes from this compound.

Conclusion and Future Outlook

This compound is a readily accessible and highly adaptable starting material for the synthesis of a wide range of novel compounds. The protocols detailed in this guide for amide bond formation, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution provide a solid foundation for researchers in drug discovery and synthetic chemistry. The ability to easily introduce diversity at three key positions on the scaffold makes it an ideal platform for the construction of compound libraries for high-throughput screening and for the systematic exploration of structure-activity relationships. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

Application Notes and Protocols for 2-Chloro-6-methylnicotinic Acid: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Pyridine Scaffold

2-Chloro-6-methylnicotinic acid ([C7H6ClNO2], CAS No: 30529-70-5) is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials.[1][2] Its unique electronic and steric properties, arising from the presence of a chlorine atom, a methyl group, and a carboxylic acid on the pyridine ring, make it a versatile substrate for a variety of chemical transformations. The chlorine atom at the 2-position is particularly reactive towards nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions.[2][3] The carboxylic acid and methyl groups offer further sites for functionalization, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the key reaction mechanisms and pathways involving this compound, complete with detailed experimental protocols for its application in synthetic chemistry.

I. Synthesis of this compound

The most common and direct synthesis of this compound involves the chlorination of 2-hydroxy-6-methylnicotinic acid.[4] This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Reaction Pathway: Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Hydroxy-6-methylnicotinic_acid 2-Hydroxy-6-methylnicotinic acid Product This compound 2-Hydroxy-6-methylnicotinic_acid->Product Heat (125°C) POCl3 POCl₃

Caption: Synthesis of this compound from 2-hydroxy-6-methylnicotinic acid.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Hydroxy-6-methylnicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Aqueous ethanol

Procedure:

  • In a fume hood, carefully heat a mixture of 2-hydroxy-6-methylnicotinic acid (3.6 g, 0.02 mol) and phosphorus oxychloride (10 ml).[4]

  • Maintain the reaction temperature at 125°C for 2 hours.[4]

  • After the reaction is complete, cautiously pour the reaction mixture onto ice.[4]

  • Collect the resulting solid precipitate by filtration.

  • Recrystallize the crude product from aqueous ethanol to obtain colorless needles of this compound.[4] The expected yield is approximately 72%.[4]

Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]

II. Key Reaction Mechanisms and Pathways

The reactivity of this compound is dominated by the chemistry of the chloropyridine core. The chlorine atom at the 2-position is susceptible to displacement by nucleophiles and participates readily in transition metal-catalyzed cross-coupling reactions.

A. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution (SNAr).[7] This reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[8]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Start This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - Cl⁻ (Elimination) Leaving_Group Cl⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) of this compound.

A common application of this reactivity is the synthesis of amides from the corresponding carboxylic acid. The carboxylic acid is first converted to a more reactive acyl chloride, which is then treated with an amine.

Protocol 2: Synthesis of 2-Chloro-6-methylnicotinamide

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Ammonium hydroxide (NH₄OH)

Procedure:

  • To a solution of this compound (5.0 g, 29 mmol) in DCM (30 mL), add oxalyl chloride (3.8 mL, 44 mmol) at 20°C.[9]

  • Stir the mixture at 20°C for 2 hours.[9]

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM.

  • Dissolve the resulting residue in THF (30 mL) and add ammonium hydroxide (30 mL) at 20°C.[9]

  • Stir the mixture for 2 hours.[9]

  • Filter the resulting mixture and concentrate the filtrate under reduced pressure to obtain the title compound, 2-chloro-6-methylnicotinamide.[9]

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds.[10][11] this compound is a suitable substrate for these reactions, although it is generally less reactive than its bromo- and iodo-analogs.[3] Achieving good yields often requires the use of more electron-rich and bulky phosphine ligands and potentially higher reaction temperatures.[3]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Start This compound Product Coupled Product Start->Product Boronic_Acid Aryl/Vinyl Boronic Acid (R-B(OH)₂) Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., Na₂CO₃, K₂CO₃)

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the boronic acid (1.1 equivalents), and the base (2 equivalents).

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

III. Data Summary

PropertyValueReference
Molecular Formula C₇H₆ClNO₂[12][13]
Molecular Weight 171.58 g/mol [12][13]
CAS Number 30529-70-5[5][12]
Appearance White to light yellow crystalline powder[14][15]
Melting Point 157-161 °C[15]
Purity ≥98%[13]

IV. Safety and Handling

This compound is classified as an irritant.[12] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5][12] Always handle this compound in a well-ventilated area or a fume hood.[5] Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[6][16] Avoid breathing dust.[5] In case of contact with skin or eyes, rinse immediately with plenty of water.[14][16] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

V. Applications in Drug Discovery and Development

Derivatives of this compound are prevalent in medicinal chemistry. The pyridine scaffold is a common feature in many approved drugs, and the ability to functionalize this core at multiple positions makes it an attractive starting material for the synthesis of new therapeutic agents.[17] For example, related 2-chloropyridine derivatives are used in the synthesis of anti-inflammatory and antimicrobial agents.[1][2] The versatility of this compound allows for the rapid generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

References

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 2-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-Chloro-6-methylnicotinic acid, a key intermediate in pharmaceutical and agrochemical synthesis. The developed reverse-phase HPLC method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, ensuring reliable and reproducible purity analysis. The causality behind experimental choices is explained, and the entire protocol is designed as a self-validating system in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Therefore, a reliable and validated analytical method for its purity determination is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and accuracy.[2] This application note details a stability-indicating reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and its degradation products. The method has been developed and validated following the principles outlined in the ICH guidelines Q2(R1) to ensure its suitability for its intended purpose.[3][4]

Chemical and Physical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular Formula C₇H₆ClNO₂[5][6]
Molecular Weight 171.58 g/mol [5][6]
Appearance White to yellow crystalline powder[7][8]
Melting Point 157-164 °C[1][8]
pKa 2.28 ± 0.28 (Predicted)[7]
Solubility Soluble in Methanol[7]

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for this analysis.[2]

  • Data Acquisition Software: Software capable of instrument control, data acquisition, and processing.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard (purity ≥98%)[9][10]

Chromatographic Conditions

The selection of chromatographic conditions is pivotal for achieving optimal separation and detection.

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Phosphoric acid in WaterThe acidic mobile phase suppresses the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention on a C18 column.[1]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.[11]
Gradient Elution 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% BA gradient elution is employed to ensure the elution of potential impurities with a wider range of polarities and to maintain a reasonable analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 261 nmBased on the UV spectrum of nicotinic acid, which has a characteristic peak around 261 nm, this wavelength is expected to provide good sensitivity for this compound.[12]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Sample and Standard Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare it in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.[5]

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][4]

Specificity (Forced Degradation Studies)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[8][13][14][15] The sample was subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, kept at room temperature for 24 hours.[2]

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours, then dissolved in the mobile phase.[4]

  • Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 24 hours.[4]

The results of the forced degradation studies should show that the main peak is well-resolved from any degradation products, demonstrating the method's specificity.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of this compound at different concentrations. A typical range for linearity is 50-150% of the nominal concentration. The correlation coefficient (r²) should be greater than 0.999.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery should be within 98-102%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for replicate injections should be less than 2%.

Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as flow rate, column temperature, and mobile phase composition. The system suitability parameters should remain within acceptable limits.

Workflow and Data Presentation

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Accurately Weigh Sample/Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter through 0.45 µm Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 261 nm Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for the HPLC analysis of this compound.

System Suitability Parameters

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%
Typical Validation Data Summary
Validation ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
LOD To be determined
LOQ To be determined

Conclusion

The developed and validated stability-indicating RP-HPLC method is suitable for the routine purity analysis of this compound. The method is specific, accurate, precise, and robust, meeting the requirements of regulatory guidelines. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories.

References

Application Note: A Guide to the Spectroscopic Characterization of 2-Chloro-6-methylnicotinic Acid via NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

My initial search has provided a good foundation. I have found the chemical structure, molecular formula (C7H6ClNO2), and IUPAC name (2-chloro-6-methylpyridine-3-carboxylic acid) for the target molecule. I also found resources that provide general protocols for acquiring NMR and IR spectra of solid organic compounds, including sample preparation for both techniques (dissolving in a deuterated solvent for NMR, and using ATR for IR). Specifically, the search results mention that for solid samples in NMR, 5-25 mg of material is typically required for ¹H NMR, and 50-100 mg for ¹³C NMR. For ATR-FTIR, a few milligrams of solid material is sufficient.

However, I still need to find more specific information regarding the expected NMR and IR spectral data for 2-Chloro-6-methylnicotinic acid. While I can predict the types of signals based on the structure, having actual or predicted spectral data would greatly enhance the application note. I also need to find authoritative, citable sources to support the interpretations of the spectra and the protocols described. The initial search provided some general spectroscopy textbooks, which are a good start, but more specific references related to substituted pyridines would be beneficial.

Therefore, the next steps should focus on finding this more specific information.The second round of searches was highly effective. I found several resources, including the PubChem entry for this compound, which provides its chemical structure, IUPAC name, molecular formula, and links to spectral data from Sigma-Aldrich. I also found research articles and database entries that provide characteristic IR absorption frequencies for nicotinic acid and related substituted pyridines. Specifically, I have information on the expected C=O, C=C, C=N, and C-H vibrations. For NMR, I found data for similar compounds like 2-chloronicotinic acid and methyl 6-methylnicotinate, which will help in predicting the chemical shifts for the target molecule. I also have general protocols for NMR and ATR-FTIR sample preparation.

However, I still lack a dedicated, high-quality spectrum (image or data points) of this compound itself for both NMR and IR to include in the application note. While I can describe the expected spectra based on related compounds, having the actual spectra would be ideal for an authoritative guide. Additionally, I need to consolidate the information and find more peer-reviewed articles to cite for the specific spectral interpretations of substituted pyridines to ensure the highest level of scientific integrity.

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My next step will be to search for actual NMR and IR spectra of this compound and gather more specific citable references for the interpretation of the spectral data. After that, I will have all the necessary components to create the detailed application note. I will then proceed to structure the document, create the diagrams, and write the content. Therefore, I do not need to modify the remaining plan. After this final search, I will have sufficient information to generate the complete application note.The user wants me to create a detailed application note on the NMR and IR spectroscopy of this compound.

Based on the previous steps, I have:

  • The chemical structure and properties of this compound.

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  • More precise, citable data for the expected ¹H and ¹³C NMR chemical shifts.

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Executive Summary

This compound serves as a critical structural motif in the synthesis of numerous pharmaceutical and agrochemical agents. The precise confirmation of its molecular structure and the assessment of its purity are non-negotiable prerequisites for its use in research and development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ¹H NMR, ¹³C NMR, and Fourier Transform Infrared (FT-IR) spectroscopy for the unambiguous characterization of this compound. We present not only detailed, field-tested protocols for sample preparation and spectral acquisition but also a thorough analysis of the expected spectral features, grounded in the fundamental principles of spectroscopic theory.

Rationale for Spectroscopic Analysis

The synergistic use of NMR and IR spectroscopy provides a holistic and definitive portrait of a molecule's identity.

  • Infrared (IR) Spectroscopy: This technique is exceptionally sensitive to the vibrational energies of functional groups. For this compound, IR spectroscopy allows for the rapid confirmation of the presence of the carboxylic acid (both O-H and C=O stretches) and the characteristic vibrations of the substituted pyridine ring. It is often the first-line technique for a quick functional group assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides an unparalleled, high-resolution view of the atomic framework. ¹H NMR elucidates the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule. Together, they allow for the complete assignment of the molecular structure.

This dual-technique approach ensures a self-validating system of analysis, where the findings from one method corroborate the other, lending a high degree of confidence to the structural assignment.

Molecular Structure and Predicted Spectral Signatures

A foundational understanding of the molecule's structure is essential for anticipating and interpreting its spectroscopic output.

cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean Clean ATR Crystal Background Acquire Background Clean->Background Ensures purity ApplySample Apply Solid Sample Background->ApplySample ApplyPressure Apply Pressure ApplySample->ApplyPressure Ensures contact AcquireSpectrum Acquire Spectrum ApplyPressure->AcquireSpectrum Process Baseline Correction AcquireSpectrum->Process Analyze Identify Functional Groups Process->Analyze

Protocol for the synthesis of 2-Chloro-6-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-Chloro-6-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 2-Chloro-6-methylnicotinamide, a key intermediate in pharmaceutical and agrochemical research. The synthesis begins with the chlorination of the readily available 2-Hydroxy-6-methylnicotinic acid using phosphorus oxychloride (POCl₃) to yield 2-Chloro-6-methylnicotinic acid. The subsequent stage involves the conversion of the carboxylic acid to the final amide product via an acid chloride intermediate. This guide offers detailed, step-by-step procedures, safety protocols, and insights into the rationale behind the experimental choices to ensure reproducibility and a high yield of the target compound.

Introduction

2-Chloro-6-methylnicotinamide is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structure serves as a versatile scaffold for the development of novel therapeutic agents and other bioactive molecules.[1] The presence of the chlorine atom at the 2-position provides a reactive site for further functionalization through nucleophilic substitution reactions, while the amide group can participate in various biological interactions. This application note details a reliable and scalable laboratory procedure for its synthesis.

Overall Synthesis Pathway

The synthesis is a two-stage process. The first stage involves the conversion of a hydroxyl group on the pyridine ring to a chlorine atom. The second stage is a classic two-step, one-pot conversion of a carboxylic acid to a primary amide.

Stage 1: Chlorination 2-Hydroxy-6-methylnicotinic acid is chlorinated using phosphorus oxychloride (POCl₃) to produce this compound.

Stage 2: Amidation this compound is first converted to its highly reactive acyl chloride intermediate using oxalyl dichloride. This intermediate is then reacted with ammonium hydroxide in situ to form the desired 2-Chloro-6-methylnicotinamide.[2]

Materials and Equipment

Reagents and Chemicals
  • 2-Hydroxy-6-methylnicotinic acid (≥95%)[3]

  • Phosphorus oxychloride (POCl₃, ≥99%)

  • Pyridine (anhydrous, ≥99.8%)

  • This compound (≥98%)[4]

  • Oxalyl dichloride ((COCl)₂, ≥98%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Tetrahydrofuran (THF, anhydrous, ≥99.9%)

  • Ammonium hydroxide (NH₄OH, 28-30% solution)

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl, concentrated)

Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Protocols

Part A: Synthesis of this compound

This procedure is based on solvent-free chlorination methods which are efficient for various hydroxy-heterocycles.[5]

Rationale: The hydroxyl group at the 2-position of a pyridine ring exists in tautomeric equilibrium with its corresponding pyridone form. This allows for chlorination using strong dehydrating chlorinating agents like POCl₃. Pyridine is used as a base to neutralize the HCl gas produced during the reaction.

Step-by-Step Procedure:
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging the Flask: To the flask, add 2-Hydroxy-6-methylnicotinic acid (e.g., 15.3 g, 0.1 mol).

  • Addition of Reagents: Carefully add pyridine (8.1 mL, 0.1 mol) followed by the slow, dropwise addition of phosphorus oxychloride (9.3 mL, 0.1 mol) while stirring. The mixture will become a thick slurry.

  • Reaction: Heat the mixture in an oil bath to 110-120 °C and maintain this temperature with vigorous stirring for 2-3 hours. The reaction mixture should become more fluid as the reaction progresses.

  • Quenching: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with stirring. This is a highly exothermic reaction and will generate HCl fumes. Perform this step in a well-ventilated fume hood.

  • Precipitation and Isolation: The product will precipitate as a solid. Stir the mixture until all the ice has melted. Adjust the pH to approximately 3-4 with a saturated sodium bicarbonate solution.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

  • Drying: Dry the collected solid under vacuum to yield this compound as an off-white to light yellow powder.[6]

Part B: Synthesis of 2-Chloro-6-methylnicotinamide

This protocol follows a two-step, one-pot procedure starting from the product of Part A.[2]

Rationale: The carboxylic acid is first converted to a more reactive acyl chloride using oxalyl dichloride. This reagent is advantageous because the byproducts (CO₂, CO, and HCl) are gaseous and easily removed. The acyl chloride is then immediately reacted with ammonium hydroxide to form the stable amide product.

Step-by-Step Procedure:
  • Acid Chloride Formation:

    • In a fume hood, add this compound (5.0 g, 29 mmol) to a dry round-bottom flask equipped with a magnetic stir bar.[2]

    • Add anhydrous dichloromethane (DCM, 30 mL).[2]

    • While stirring, slowly add oxalyl dichloride (3.8 mL, 44 mmol) to the suspension at room temperature (20°C).[2]

    • Stir the mixture for 2 hours at 20°C.[2] Effervescence should be observed. The reaction is complete when the gas evolution ceases and the solution becomes clear.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl dichloride, yielding the crude 2-chloro-6-methylnicotinoyl chloride as a residue.

  • Amidation:

    • Place the flask containing the residue in an ice bath.

    • Carefully add anhydrous tetrahydrofuran (THF, 30 mL) to dissolve the residue.[2]

    • Slowly add ammonium hydroxide solution (30 mL) dropwise to the stirred solution, ensuring the temperature remains below 20°C.[2]

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2 hours.[2]

  • Work-up and Isolation:

    • A precipitate will form during the reaction. Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold water and then a small amount of cold THF to remove any remaining impurities.

    • Dry the product under vacuum to afford 2-Chloro-6-methylnicotinamide as a solid.

Data and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceTypical Yield
This compoundC₇H₆ClNO₂171.58157 - 161[6]Light yellow powder[6]85-95%
2-Chloro-6-methylnicotinamideC₇H₇ClN₂O170.60179[1]White to off-white solid80-90%

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood.[7] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[8][9]

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.

  • Oxalyl dichloride ((COCl)₂): Corrosive and toxic. Reacts with water to produce toxic gases. Handle with care.

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[7] Avoid inhalation of dust.[7]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Quenching: The quenching of POCl₃ and the amidation reaction are exothermic. Use an ice bath and add reagents slowly to control the temperature.

Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Chlorination cluster_stage2 Stage 2: Amidation start_A 2-Hydroxy-6-methylnicotinic acid reagents_A POCl₃, Pyridine 110-120 °C, 2-3h start_A->reagents_A product_A This compound reagents_A->product_A reagents_B1 1. Oxalyl Dichloride, DCM 20 °C, 2h product_A->reagents_B1 reagents_B2 2. NH₄OH, THF 0-20 °C, 2h reagents_B1->reagents_B2 product_B 2-Chloro-6-methylnicotinamide reagents_B2->product_B

Caption: Workflow for the two-stage synthesis of 2-Chloro-6-methylnicotinamide.

References

Application Notes and Protocols: Esterification of 2-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-methylnicotinic acid and its ester derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds. Notably, they serve as key building blocks for various active pharmaceutical ingredients (APIs), including the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib, as well as compounds targeting central nervous system (CNS) disorders.[1][2] The efficient and high-yield synthesis of these esters is, therefore, a critical aspect of drug discovery and development.

This comprehensive guide provides detailed protocols and in-depth scientific insights into the esterification of this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering a robust framework for selecting and optimizing esterification strategies. We will delve into the mechanistic underpinnings of various methods, present step-by-step experimental procedures, and discuss critical parameters for achieving high purity and yield.

Core Principles of Esterification

Esterification is a fundamental organic reaction that forms an ester from a carboxylic acid and an alcohol. The reaction is typically reversible, and various strategies are employed to drive the equilibrium toward the product side. For a substituted nicotinic acid like this compound, the choice of esterification method depends on factors such as the desired ester, scale of the reaction, and sensitivity of the starting material to acidic or basic conditions.

Fischer-Speier Esterification: The Workhorse Method

The Fischer-Speier esterification is a classic and widely used method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][3][4][5]

Mechanism of Action: The reaction proceeds via a series of reversible steps.[3][4][6]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[3][4][6][7]

  • Nucleophilic Attack by the Alcohol: A molecule of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[4]

To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst Carboxylic_Acid This compound Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation Alcohol Alcohol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack Acid_Catalyst H+ (e.g., H₂SO₄) Acid_Catalyst->Protonation Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of H₂O Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water (H₂O) Elimination->Water Ester Ester Product Deprotonation->Ester

Caption: Generalized workflow of Fischer-Speier esterification.
Carbodiimide-Mediated Esterification (Steglich Esterification)

For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative.[8][9] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[8][9][10][11][12][13]

Mechanism of Action:

  • Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8]

  • Acyl Transfer to DMAP: DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate.[8][11][12][14] This step is crucial as it prevents a side reaction where the O-acylisourea rearranges to a stable N-acylurea.[8][9]

  • Nucleophilic Attack by the Alcohol: The alcohol then reacts with the highly electrophilic N-acylpyridinium intermediate to form the ester.

  • Byproduct Formation: The DCC is consumed in the reaction, forming dicyclohexylurea (DCU), a stable and poorly soluble byproduct that can often be removed by filtration.[9]

Steglich_Esterification cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid This compound Activation Activation with DCC Carboxylic_Acid->Activation Alcohol Alcohol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Alcohol Alcohol->Nucleophilic_Attack DCC DCC DCC->Activation DMAP DMAP (catalyst) Acyl_Transfer Acyl Transfer to DMAP DMAP->Acyl_Transfer O_Acylisourea O-Acylisourea Intermediate Activation->O_Acylisourea DCU Dicyclohexylurea (DCU) Activation->DCU O_Acylisourea->Acyl_Transfer N_Acylpyridinium N-Acylpyridinium Intermediate Acyl_Transfer->N_Acylpyridinium N_Acylpyridinium->Nucleophilic_Attack Ester Ester Product Nucleophilic_Attack->Ester

Caption: Workflow of Steglich esterification.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Fischer Esterification of this compound with Methanol

This protocol details the synthesis of methyl 2-chloro-6-methylnicotinate, a common intermediate.

Materials and Reagents:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in methanol (15-20 mL per gram of acid).[5]

  • With gentle stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][15]

  • Upon completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the excess methanol.[1][5][15]

  • Carefully neutralize the residue by adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.[1][5]

  • Extract the aqueous layer with ethyl acetate (3 x volume of methanol used).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 2-chloro-6-methylnicotinate.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: DCC/DMAP-Mediated Esterification of this compound

This protocol is suitable for the synthesis of esters with more complex or sensitive alcohols.

Materials and Reagents:

  • This compound

  • Alcohol (1.0-1.5 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.0-1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 N HCl solution, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Results and Data Presentation

The choice of esterification method can significantly impact the yield and purity of the final product. Below is a comparative table of expected outcomes for the synthesis of methyl 2-chloro-6-methylnicotinate.

MethodCatalyst/ReagentsReaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Fischer Esterification H₂SO₄4 - 1875 - 90[1]Cost-effective, simple workupHarsh conditions, may not be suitable for sensitive substrates
Steglich Esterification DCC/DMAP2 - 1680 - 95Mild conditions, high yieldsHigher cost of reagents, DCU byproduct removal can be tedious

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time, use a larger excess of alcohol (Fischer), or ensure anhydrous conditions (Steglich).
Hydrolysis of the ester during workupPerform neutralization and extractions quickly and at low temperatures.[15] Use a mild base like sodium bicarbonate for neutralization.[16]
Formation of Byproducts DecarboxylationIn Fischer esterification, avoid excessively high temperatures or prolonged reaction times, as this can lead to decarboxylation.[5]
N-Acylurea formation (Steglich)Ensure a sufficient catalytic amount of DMAP is used to facilitate the desired reaction pathway.[8][9]
Difficult Purification Residual starting acidEnsure complete neutralization during workup. An additional wash with a dilute base can help remove unreacted acid.
Residual DCU (Steglich)After initial filtration, cooling the filtrate to 0 °C may precipitate more DCU.

Characterization of the Final Product

The identity and purity of the synthesized ester should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the ester. The appearance of signals corresponding to the alkyl group of the alcohol and a downfield shift of the carbonyl carbon are indicative of successful esterification.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹, and the disappearance of the broad O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.

Conclusion

The esterification of this compound is a critical transformation in the synthesis of numerous pharmaceuticals. Both the Fischer-Speier and Steglich esterification methods provide effective routes to these valuable intermediates. The choice between these protocols will depend on the specific requirements of the synthesis, including the nature of the alcohol, the scale of the reaction, and cost considerations. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can achieve high yields of the desired ester products, facilitating the advancement of drug discovery and development programs.

References

Application Notes & Protocols: The Utility of 2-Chloro-6-methylnicotinic Acid as a Scaffold for Modern Pesticide Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-methylnicotinic acid is a versatile heterocyclic building block that holds significant potential in the discovery and development of novel agrochemicals.[1] Its unique electronic and structural features, derived from the pyridine core functionalized with a chlorine atom, a methyl group, and a carboxylic acid, make it an attractive starting point for the synthesis of compounds with potent insecticidal activity. This document provides a comprehensive guide for researchers, outlining the strategic application of this intermediate, the mechanistic basis for its utility, and detailed protocols for its derivatization and subsequent biological screening.

Introduction: Strategic Importance in Agrochemical Synthesis

The relentless need for novel crop protection agents is driven by the evolution of resistance to existing pesticides and an increasingly stringent regulatory landscape. In this context, pyridine-based scaffolds have proven to be exceptionally fruitful. This compound ([30529-70-5]) emerges as a key intermediate in this field.[1] While its parent compound, 2-chloronicotinic acid, is a known precursor for fungicides like boscalid and herbicides, the addition of the C6-methyl group on this scaffold provides a nuanced modification point for tuning the physicochemical properties and biological activity of target molecules.[2]

The primary value of this molecule lies in its application as a precursor for insecticides that target the insect nervous system, particularly those acting on nicotinic acetylcholine receptors (nAChRs).[3][4] The chlorine atom at the C2 position is a crucial reactive handle, allowing for nucleophilic substitution, which is a cornerstone of building molecular diversity.

Key Chemical Properties
PropertyValueSource
Molecular Formula C₇H₆ClNO₂[5]
Molecular Weight 171.58 g/mol [5]
CAS Number 30529-70-5[6]
Appearance White to light yellow powder/crystal
Melting Point 151 - 155 °C[1]
Purity ≥98% (Typical)[1][6]

The Mechanistic Rationale: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Pesticides derived from nicotinic acid analogs, such as the widely known neonicotinoids, function as potent agonists of the insect nAChRs.[4][7] These receptors are ligand-gated ion channels that mediate fast excitatory neurotransmission in the insect central nervous system (CNS).[3]

The Process:

  • Binding: The pesticide molecule, structurally mimicking the natural neurotransmitter acetylcholine (ACh), binds to the nAChR.[4]

  • Channel Activation: This binding locks the receptor's ion channel in an open state, leading to an uncontrolled influx of cations.[3]

  • Overstimulation: The continuous firing of the neurons results in hyperexcitation, followed by paralysis and eventual death of the insect.[7]

The selectivity of these insecticides for insects over mammals is attributed to differences in the subunit composition of their respective nAChRs, which results in a higher binding affinity for the insect receptors.[8] The 2-chloro-pyridine moiety, a common feature in many neonicotinoids, is critical for this interaction. Synthesizing novel derivatives from this compound allows for the exploration of new chemical space around this essential pharmacophore.

Signaling Pathway Visualization

nAChR_Activation cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron Pesticide Pesticide Derivative (e.g., Neonicotinoid) Receptor Nicotinic Acetylcholine Receptor (nAChR) Pesticide->Receptor Binds as Agonist IonChannel Ion Channel (Open) Receptor->IonChannel Activates Cations Cation Influx (Na+, Ca2+) IonChannel->Cations Allows Depolarization Membrane Depolarization Cations->Depolarization Causes Paralysis Paralysis & Death Depolarization->Paralysis Leads to

Caption: Agonistic action of a pesticide derivative on an insect nAChR.

Application Protocol I: Synthesis of a Key Intermediate

A common and critical step in elaborating the this compound scaffold is its conversion to the corresponding amide or ester. This protocol details the synthesis of 2-Chloro-6-methylnicotinamide , a versatile intermediate for further reactions. The conversion of the carboxylic acid to an acid chloride is a classic strategy to activate the carbonyl group for nucleophilic attack by ammonia.

Protocol 1: Synthesis of 2-Chloro-6-methylnicotinamide

This two-step, one-pot procedure is adapted from established synthetic methods.[9]

Materials and Reagents:

  • This compound (1.0 eq)

  • Oxalyl chloride ((COCl)₂) (1.5 eq) or Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium hydroxide (NH₄OH), concentrated solution (excess)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser and drying tube

  • Ice bath

  • Rotary evaporator

Procedure:

  • Activation to Acid Chloride (Step 1):

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (e.g., 5.0 g, 29 mmol) in anhydrous DCM (30 mL).

    • Causality: DCM is an excellent inert solvent for this reaction, as it does not react with the acid chloride. Anhydrous conditions are critical to prevent the highly reactive acid chloride from hydrolyzing back to the carboxylic acid.

    • Slowly add oxalyl chloride (3.8 mL, 44 mmol) dropwise at room temperature. A small amount of DMF can be added as a catalyst.

    • Stir the mixture at room temperature for 2 hours. The reaction can be monitored by the cessation of gas evolution (CO and CO₂).

    • Expert Insight: Oxalyl chloride is preferred over thionyl chloride in some cases as its byproducts are gaseous, simplifying purification.

  • Amidation (Step 2):

    • Once the formation of the acid chloride is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride. This leaves the crude 2-chloro-6-methylnicotinoyl chloride as a residue.

    • Dissolve the residue in anhydrous THF (30 mL).

    • In a separate flask, prepare an ice-cold solution of concentrated ammonium hydroxide.

    • Slowly add the THF solution of the acid chloride to the stirred, ice-cold ammonium hydroxide solution. This is a highly exothermic reaction and requires careful temperature control to minimize side reactions.

    • Causality: The highly nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acid chloride. The excess base neutralizes the HCl byproduct.

    • Allow the reaction to stir at room temperature for 2 hours after the addition is complete.

  • Work-up and Purification:

    • The resulting mixture may contain a precipitate of the product. Filter the solid product directly.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the THF.

    • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

    • The crude 2-Chloro-6-methylnicotinamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a pure solid.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Protocol II: General Workflow for Insecticidal Screening

Once a library of novel compounds has been synthesized from this compound, a systematic screening process is required to identify promising candidates. This workflow outlines the key stages from initial compound testing to more advanced bioassays.

Screening Workflow Visualization

Screening_Workflow cluster_synthesis Compound Generation cluster_screening Bioactivity Screening cluster_evaluation Advanced Evaluation Compound_Library Synthesized Derivatives of This compound Primary_Screen Primary Screen: High-Throughput Assay (e.g., 96-well plate) Compound_Library->Primary_Screen Initial Test @ High Conc. Dose_Response Dose-Response Assay: Determine EC₅₀ / LC₅₀ Primary_Screen->Dose_Response Active 'Hits' Advance Spectrum_Test Spectrum of Activity: Test against multiple insect species Dose_Response->Spectrum_Test Potent Compounds Advance MOA_Study Mode of Action Study (e.g., Electrophysiology) Spectrum_Test->MOA_Study Broad-Spectrum Candidates Advance Greenhouse_Trial Greenhouse Trials: Whole Plant Assays MOA_Study->Greenhouse_Trial Confirm Target Lead_Candidate Lead Candidate Identification Greenhouse_Trial->Lead_Candidate Efficacious Compounds

Caption: A multi-stage workflow for screening novel pesticide candidates.

Protocol 2: Step-by-Step Screening Methodology
  • Primary Screening (High-Throughput):

    • Objective: To quickly identify "hits" from a large library of synthesized compounds.

    • Method: Test all compounds at a single, high concentration (e.g., 100-200 ppm) against a representative insect pest, such as the green peach aphid (Myzus persicae) or fruit fly (Drosophila melanogaster).[10] Assays are typically performed in a 96-well plate format where insects are exposed to a treated diet.

    • Endpoint: Mortality or severe morbidity is assessed after a set time (e.g., 24-72 hours). Compounds causing >80% mortality are considered hits.

  • Dose-Response Assays (Secondary Screening):

    • Objective: To determine the potency (LC₅₀ - lethal concentration for 50% of the population) of the primary hits.

    • Method: Test active compounds across a range of concentrations (e.g., serial dilutions from 200 ppm down to <1 ppm).

    • Endpoint: Mortality data is plotted against concentration, and the LC₅₀ value is calculated using probit analysis. This quantitative data allows for direct comparison of compound potency.

  • Spectrum of Activity Evaluation:

    • Objective: To determine the range of pests controlled by the most potent candidates.

    • Method: Test the compounds against a panel of economically important pests from different orders (e.g., Hemiptera - aphids, Lepidoptera - caterpillars, Coleoptera - beetles).

    • Endpoint: Determine the LC₅₀ for each species to identify whether the compound is a broad-spectrum insecticide or has a narrow, specific activity.

  • Mode of Action (MoA) Confirmation:

    • Objective: To verify that the lead compounds act on the intended target (nAChR).

    • Method: This involves more specialized techniques such as electrophysiology on isolated insect neurons or competitive binding assays using a radiolabeled ligand (like [³H]imidacloprid) against nAChR-rich membrane preparations.[11]

    • Endpoint: Confirmation that the novel compound can displace the known nAChR ligand or elicit the characteristic electrical response in neurons provides strong evidence for its MoA.

Conclusion

This compound represents a valuable and strategically important starting material for the development of next-generation insecticides. Its inherent chemical reactivity, combined with the proven success of the nicotinic acid pharmacophore, provides a solid foundation for creating diverse molecular libraries. By employing systematic synthetic protocols and a rigorous screening cascade as detailed in these notes, researchers can efficiently navigate the discovery process, from initial chemical modification to the identification of potent lead candidates for crop protection.

References

Application Note: Strategic Derivatization of 2-Chloro-6-methylnicotinic Acid for the Generation of Diverse Chemical Libraries for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the 2-Chloro-6-methylnicotinic Acid Scaffold

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure presents two key, orthogonally reactive sites: a carboxylic acid and an aromatic chloride. This dual functionality allows for sequential and highly controlled chemical modifications, making it an ideal scaffold for constructing diverse small-molecule libraries. The pyridine core is a common motif in many biologically active compounds, and strategic modification of the substituents at the 2- and 3-positions can lead to compounds with a wide range of pharmacological activities.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the derivatization of this compound. We will explore three primary, high-yield synthetic pathways—amidation, esterification, and Suzuki-Miyaura cross-coupling—and provide robust, step-by-step protocols for each. The overarching goal is to facilitate the efficient generation of compound libraries for high-throughput biological screening.

Rationale: Why Derivatize for Biological Screening?

The core principle of library synthesis is to explore chemical space systematically to identify novel structure-activity relationships (SAR). Starting from a common scaffold like this compound, derivatization serves several critical purposes:

  • SAR Exploration: Introducing a variety of functional groups allows for the systematic probing of a biological target's binding pocket, identifying key interactions that enhance potency and selectivity.

  • Modulation of Physicochemical Properties: Properties such as solubility, lipophilicity (LogP), and metabolic stability can be fine-tuned by adding different substituents, which is crucial for developing drug-like candidates.

  • Access to Novel IP Space: The creation of novel chemical entities is essential for securing intellectual property in a competitive therapeutic landscape.

The derivatization strategies outlined below are chosen for their reliability, broad substrate scope, and amenability to parallel synthesis formats, which are essential for efficient library production.

Core Derivatization Strategies and Protocols

The this compound scaffold offers two primary points for chemical modification: the carboxylic acid at the C3 position and the chloro group at the C2 position.

G cluster_0 C3 Position (Carboxylic Acid) cluster_1 C2 Position (Aryl Chloride) scaffold This compound (Starting Scaffold) amidation Amidation (Diverse Amines) scaffold->amidation R-NH2 esterification Esterification (Various Alcohols) scaffold->esterification R-OH suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) scaffold->suzuki Ar-B(OH)2 amidation->suzuki Ar-B(OH)2 (Sequential) library Diverse Compound Library amidation->library esterification->suzuki Ar-B(OH)2 (Sequential) esterification->library suzuki->library

Caption: Derivatization pathways from the this compound scaffold.

Strategy 1: Amidation of the Carboxylic Acid

Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. Converting the carboxylic acid to an amide introduces a hydrogen bond donor and allows for the incorporation of a vast array of commercially available primary and secondary amines, leading to significant structural diversity.

Rationale for Method Selection: Activation of the carboxylic acid to an acyl chloride using oxalyl chloride is a common and highly efficient method that proceeds under mild conditions, minimizing side reactions.[1] The subsequent reaction with an amine is typically fast and clean.

Protocol 1: Two-Step Amide Synthesis via Acyl Chloride

  • Step 1: Formation of 2-Chloro-6-methylnicotinoyl chloride

    • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) dropwise. Caution: This reaction evolves gas (CO, CO₂) and should be performed in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir for 2 hours.[1] Progress can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step without further purification.

  • Step 2: Amide Formation

    • Dissolve the crude 2-chloro-6-methylnicotinoyl chloride in anhydrous DCM or tetrahydrofuran (THF).

    • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.

    • Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.

    • Stir the reaction at room temperature for 2-4 hours or until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[2][3]

Strategy 2: Esterification of the Carboxylic Acid

Esterification is another fundamental derivatization that can modulate a compound's polarity, solubility, and cell permeability. Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a straightforward and cost-effective method.[4][5]

Protocol 2: Fischer Esterification

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for 4-18 hours. The reaction should be monitored by TLC or LC-MS.[5]

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully neutralize the mixture by washing with a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purification: Purify the product via flash column chromatography or distillation.[6]

Strategy 3: Suzuki-Miyaura Cross-Coupling at the Chloro Position

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between the aromatic chloride and an organoboron species, typically an aryl or heteroaryl boronic acid.[7][8] This reaction is exceptionally valuable for creating biaryl structures, which are prevalent in kinase inhibitors and other drug classes. The chloro-substituent on the pyridine ring is less reactive than a corresponding bromo or iodo group, often requiring more active catalyst systems.[7]

Protocol 3: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the this compound derivative (amide or ester from previous steps, 1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a more active catalyst like PXPd2 for chloropyridines[9], and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or methanol).[9][10]

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours under an inert atmosphere. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.[11]

Summary of Derivatization Strategies

Strategy Reactive Site Reagents Key Conditions Typical Yield Purpose
Amidation Carboxylic AcidAmine, Oxalyl Chloride, Base0 °C to RT, Anhydrous60-95%Introduce diverse functional groups, H-bond donors.
Esterification Carboxylic AcidAlcohol, H₂SO₄Reflux70-90%Modulate polarity and cell permeability.
Suzuki Coupling Chloro GroupBoronic Acid, Pd Catalyst, Base80-100 °C, Inert atm.50-85%Create biaryl structures, explore new vector space.

Characterization and Purity Assessment

For any compound library, rigorous quality control is paramount to ensure that the biological screening data is reliable. Each synthesized derivative must be characterized to confirm its identity and assess its purity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds. A purity level of >95% is generally required for screening.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the synthesized product, confirming a successful reaction.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the identity and regiochemistry of the final compound.

Library Design and Application in Biological Screening

The derivatization protocols described enable the creation of a library matrix where different amines/alcohols are combined with various boronic acids. This systematic approach allows for a comprehensive exploration of the chemical space around the this compound scaffold.

G start This compound derivatization Parallel Synthesis (Amidation, Suzuki, etc.) start->derivatization purification High-Throughput Purification (Prep-HPLC/MS) derivatization->purification qc Quality Control (LC-MS, NMR, Purity) purification->qc plating Library Plating (Assay-Ready Plates) qc->plating screening High-Throughput Screening (e.g., Kinase Assays) plating->screening hit_id Hit Identification screening->hit_id sar SAR Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow from scaffold derivatization to hit identification.

Example Application: Kinase Inhibitor Screening Protein kinases are a major class of drug targets, and libraries based on heterocyclic scaffolds are frequently screened for kinase inhibitory activity.[14][15] The synthesized library can be screened using various high-throughput assay formats:

  • Biochemical Assays: These assays, such as LanthaScreen™, Z'-LYTE™, or Adapta™ Universal Kinase Assays, measure the direct inhibition of a purified kinase enzyme.[16] They often rely on fluorescence (TR-FRET) or luminescence readouts.[17]

  • Cell-Based Assays: These assays measure the effect of the compounds on kinase activity within a cellular context, providing more physiologically relevant data.

The results from the screen (e.g., IC₅₀ values) are then used to build a structure-activity relationship model, guiding the next round of synthesis for lead optimization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-6-methylnicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to equip you with the expertise to overcome common challenges, ensuring a successful and efficient synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Issue 1: Low or No Yield of this compound

Question: I performed the chlorination of 2-hydroxy-6-methylnicotinic acid with phosphorus oxychloride (POCl₃), but I obtained a very low yield of the desired product. What could be the underlying causes, and how can I improve the yield?

Answer:

Low yields in this chlorination reaction are a common challenge and can be attributed to several factors, primarily related to reaction conditions and work-up procedures.

Root Cause Analysis and Solutions:

  • Incomplete Reaction: The conversion of the hydroxyl group to a chloride can be sluggish if the reaction conditions are not optimal.

    • Causality: The reaction requires sufficient thermal energy to overcome the activation barrier. Inadequate temperature or reaction time will result in unreacted starting material.

    • Solution:

      • Temperature and Reaction Time: Ensure the reaction is heated to an adequate temperature, typically around 125°C, for a sufficient duration, often at least 2 hours.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.

      • Reagent Purity and Excess: Use a significant excess of phosphorus oxychloride to drive the reaction to completion. The purity of the starting material, 2-hydroxy-6-methylnicotinic acid, is also crucial, as impurities can interfere with the reaction.

  • Hydrolysis of the Product during Work-up: this compound is susceptible to hydrolysis back to the starting material, especially under harsh work-up conditions.

    • Causality: The work-up procedure often involves quenching the reaction mixture with water or ice. The presence of acidic byproducts from the reaction with POCl₃ can create an environment conducive to hydrolysis of the chloro-group.

    • Solution:

      • Controlled Quenching: Pour the reaction mixture slowly onto crushed ice or into ice-cold water with vigorous stirring to dissipate the heat generated from the exothermic reaction of POCl₃ with water.

      • Neutralization: After quenching, it is critical to neutralize the acidic solution. However, using a strong base can also promote hydrolysis. A careful addition of a weak base, such as sodium bicarbonate solution, is recommended to bring the pH to a neutral or slightly acidic range.

  • Product Loss during Isolation and Purification: The physical properties of this compound can lead to losses during the isolation steps.

    • Causality: The product may have some solubility in the aqueous work-up solution, leading to incomplete precipitation.

    • Solution:

      • Efficient Precipitation: Ensure the product is fully precipitated from the aqueous solution by cooling it in an ice bath for an extended period before filtration.

      • Recrystallization: While recrystallization is essential for purification, it can also lead to significant yield loss if not optimized. Choose a suitable solvent system (e.g., aqueous ethanol) and use the minimum amount of hot solvent necessary to dissolve the crude product to maximize recovery upon cooling.[1]

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows multiple spots on the TLC plate, or the NMR spectrum indicates the presence of impurities. What are the likely impurities, and how can I minimize their formation and remove them?

Answer:

The presence of impurities is a common issue, and their identity can often be inferred from the reaction mechanism and the reactivity of the reagents involved.

Common Impurities and Mitigation Strategies:

  • Unreacted 2-hydroxy-6-methylnicotinic acid: This is the most common impurity, resulting from an incomplete reaction.

    • Minimization: As discussed in the low yield section, ensure complete reaction by using sufficient heating, reaction time, and an excess of POCl₃.

    • Removal: Recrystallization is an effective method for removing the more polar starting material from the less polar chlorinated product.

  • Phosphorous-containing byproducts: The reaction with phosphorus oxychloride generates phosphoric acid and other phosphorus-containing species upon quenching with water.

    • Minimization: These are unavoidable byproducts of the reaction.

    • Removal: These byproducts are typically highly soluble in water and can be effectively removed during the aqueous work-up and filtration of the precipitated product. Thoroughly washing the filtered solid with cold water is crucial.

  • Potential for Over-chlorination or Side Reactions: Although less common for this specific substrate under controlled conditions, aggressive reaction conditions could potentially lead to other chlorinated species.

    • Minimization: Adhere to the recommended reaction temperature and time to avoid unwanted side reactions.

Purification Strategy:

A well-executed recrystallization is the primary method for purifying this compound.

Parameter Recommendation Rationale
Solvent Choice Aqueous ethanol is a commonly reported and effective solvent system.[1] Other polar protic solvents or their mixtures with water could also be explored.The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities have different solubility profiles.
Procedure Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.Slow cooling promotes the formation of well-defined crystals, which are typically purer than rapidly formed precipitates.
Washing Wash the collected crystals with a small amount of the cold recrystallization solvent.This removes any residual soluble impurities adhering to the crystal surface.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct laboratory-scale synthesis involves the chlorination of 2-hydroxy-6-methylnicotinic acid using a chlorinating agent, with phosphorus oxychloride (POCl₃) being the most frequently used reagent.[1] The reaction typically involves heating the starting material with an excess of POCl₃.

Q2: What are the key safety precautions to consider when working with phosphorus oxychloride (POCl₃)?

A2: Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water. It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. When quenching the reaction, always add the reaction mixture to ice/water slowly and with cooling to control the exothermic reaction.

Q3: How can I monitor the progress of the chlorination reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material (2-hydroxy-6-methylnicotinic acid) and the product (this compound). The starting material is significantly more polar and will have a lower Rf value than the product.

Q4: What is the role of pouring the reaction mixture onto ice during the work-up?

A4: Pouring the reaction mixture onto ice serves two primary purposes. First, it quenches the reaction by decomposing the excess phosphorus oxychloride. This is a highly exothermic process, and the ice helps to absorb the heat, preventing a runaway reaction and potential splashing of corrosive materials. Second, the addition of water facilitates the precipitation of the organic product, this compound, which is poorly soluble in water, while the inorganic byproducts remain in the aqueous solution.

Q5: Can other chlorinating agents be used for this transformation?

A5: While phosphorus oxychloride is the most common reagent for this type of chlorination of hydroxypyridines, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalyst (e.g., DMF) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be employed for similar transformations. The choice of reagent may depend on the specific substrate and desired reaction conditions.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound from 2-hydroxy-6-methylnicotinic acid.

Materials and Reagents:

  • 2-hydroxy-6-methylnicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-6-methylnicotinic acid (1.0 equivalent).

  • Addition of Chlorinating Agent: In a fume hood, carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents) to the flask.

  • Reaction: Heat the reaction mixture to 125°C using a heating mantle and stir for 2 hours.[1] The solid starting material should dissolve as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a significant amount of crushed ice. Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the crushed ice. This step should be performed in a fume hood due to the evolution of HCl gas.

  • Precipitation and Neutralization: A solid precipitate of the crude product should form. Stir the mixture for some time to ensure complete precipitation. Cautiously add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is approximately 6-7.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold deionized water to remove any inorganic impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: Recrystallize the crude product from aqueous ethanol to obtain pure this compound as colorless needles.[1]

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams are provided.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Mix 2-hydroxy-6-methylnicotinic acid and POCl₃ heat 2. Heat at 125°C for 2 hours start->heat monitor 3. Monitor by TLC heat->monitor quench 4. Quench on ice monitor->quench Reaction Complete neutralize 5. Neutralize with NaHCO₃ quench->neutralize filter 6. Filter the solid neutralize->filter wash 7. Wash with cold water filter->wash dry 8. Dry the crude product recrystallize 9. Recrystallize from aqueous ethanol dry->recrystallize final_product Pure this compound recrystallize->final_product

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn hydrolysis Product Hydrolysis? start->hydrolysis loss_isolation Loss during Isolation? start->loss_isolation increase_time_temp Increase reaction time/temp Use excess POCl₃ incomplete_rxn->increase_time_temp controlled_quench Controlled quenching on ice Careful neutralization hydrolysis->controlled_quench optimize_precipitation Optimize precipitation (cooling) Optimize recrystallization loss_isolation->optimize_precipitation

Caption: A troubleshooting guide for addressing low product yield.

References

Optimizing reaction conditions for 2-Chloro-6-methylnicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and direct method for synthesizing this compound is through the chlorination of 2-Hydroxy-6-methylnicotinic acid using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] Another reported route involves the oxidation of 2-Chloro-6-methylpyridine. However, this can be a challenging reaction to control. Other multi-step syntheses from different starting materials have also been described in patent literature, but the chlorination of the corresponding hydroxypyridine remains a prevalent laboratory and industrial method.[2]

Q2: What is the expected yield for the synthesis of this compound?

A2: When starting from 2-Hydroxy-6-methylnicotinic acid and using phosphorus oxychloride, a yield of around 72% has been reported after crystallization.[1] However, yields can be influenced by various factors including reaction time, temperature, and the purity of the starting materials. Optimization of these parameters is key to achieving higher yields.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the chlorination reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (2-Hydroxy-6-methylnicotinic acid) from the product (this compound). High-performance liquid chromatography (HPLC) can also be employed for a more quantitative analysis of the reaction mixture.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low yield of this compound is a common problem that can be attributed to several factors.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Explanation: The conversion of the hydroxyl group to a chloro group may not have gone to completion.

    • Solution:

      • Increase Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. For the reaction with phosphorus oxychloride, a reaction time of at least 2 hours at 125°C is suggested.[1]

      • Optimize Temperature: The reaction temperature is critical. A temperature of 125°C is reported to be effective.[1] Lower temperatures will result in a sluggish reaction, while excessively high temperatures could lead to decomposition.

      • Sufficient Reagent: Use a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride) to drive the reaction to completion.

  • Degradation of Starting Material or Product:

    • Explanation: The nicotinic acid ring is susceptible to degradation under harsh conditions.

    • Solution:

      • Temperature Control: Strictly control the reaction temperature. Overheating can lead to charring and decomposition.

      • Moisture-Free Conditions: The reaction should be carried out under anhydrous conditions, as phosphorus oxychloride reacts violently with water.

  • Inefficient Work-up and Isolation:

    • Explanation: Product may be lost during the work-up and purification steps.

    • Solution:

      • Careful Quenching: The reaction mixture should be poured onto ice slowly and with vigorous stirring to control the exothermic reaction of quenching excess POCl₃.[1]

      • Efficient Extraction: If the product is not precipitating completely, extraction with a suitable organic solvent may be necessary after neutralizing the aqueous solution.

      • Optimized Crystallization: Use an appropriate solvent system for crystallization to maximize product recovery. Aqueous ethanol is a reported solvent for crystallization.[1]

Issue 2: Impure Product (Presence of Side Products)

The formation of impurities can complicate purification and reduce the overall quality of the final product.

Potential Causes & Solutions:

  • Unreacted Starting Material:

    • Explanation: The most common impurity is the starting material, 2-Hydroxy-6-methylnicotinic acid.

    • Solution: Refer to the solutions for "Incomplete Reaction" in the low yield troubleshooting section. Ensure the reaction has gone to completion by TLC analysis before work-up.

  • Formation of Acid Chloride:

    • Explanation: The carboxylic acid group can react with the chlorinating agent to form the corresponding acid chloride.

    • Solution: During the work-up, quenching with water will hydrolyze the acid chloride back to the carboxylic acid. Ensure the work-up is thorough.

  • Poly-chlorinated Byproducts:

    • Explanation: While less common for this specific substrate, over-chlorination on the pyridine ring can occur under very harsh conditions.

    • Solution: Adhere to the recommended reaction temperature and time to minimize the formation of such byproducts.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is based on established literature procedures with an emphasis on optimization and safety.[1]

Materials:

  • 2-Hydroxy-6-methylnicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2-Hydroxy-6-methylnicotinic acid (e.g., 3.6 g, 0.02 mol).

  • Carefully add phosphorus oxychloride (10 mL) to the flask in a fume hood.

  • Heat the reaction mixture to 125°C and maintain this temperature for 2 hours with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • In a separate beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • A solid precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from aqueous ethanol to obtain fine, colorless needles.

  • Dry the purified product under vacuum.

Data Presentation

ParameterRecommended ValueReference
Starting Material2-Hydroxy-6-methylnicotinic acid[1]
Chlorinating AgentPhosphorus oxychloride (POCl₃)[1]
Reaction Temperature125°C[1]
Reaction Time2 hours[1]
Work-upPouring onto ice[1]
PurificationCrystallization from aqueous ethanol[1]
Expected Yield~72%[1]

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2-Hydroxy-6-methylnicotinic acid + POCl₃ heat Heat to 125°C for 2h start->heat quench Pour onto Ice heat->quench filter Filter Solid quench->filter crystallize Crystallize from Aqueous Ethanol filter->crystallize dry Dry Product crystallize->dry end_product This compound dry->end_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

When encountering issues with the synthesis, this logical diagram can help diagnose the problem.

Caption: Troubleshooting logic for this compound synthesis.

References

Purification techniques for 2-Chloro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the purification of 2-Chloro-6-methylnicotinic acid. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you navigate the common challenges encountered during the purification of this key chemical intermediate. This guide is structured to provide direct answers to specific problems, ensuring you can quickly troubleshoot issues and optimize your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your purification experiments in a direct question-and-answer format.

Q1: My recrystallization of this compound resulted in a very low yield. What are the common causes and how can I fix this?

A1: Low yield from recrystallization is a frequent challenge. The root cause often lies in the solubility profile of your compound in the chosen solvent system. Let's break down the potential culprits and their solutions.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the crude product well at high temperatures but poorly at low temperatures. If the compound is too soluble at room temperature, you will lose a significant portion of your product in the mother liquor. This compound is often recrystallized from aqueous ethanol[1]. If you are experiencing low yield, the ethanol-to-water ratio might be suboptimal.

    • Solution: Perform small-scale solubility tests. Try varying the ethanol/water ratio. You can also explore other solvent systems. Given its solubility in methanol[2], a methanol/water system could be an alternative. The key is to find a system that gives you a clear solution when hot and significant crystal precipitation upon cooling.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem.

    • Solution: Ensure your filtration apparatus (funnel, filter flask) is pre-heated before filtering the hot solution. Using a stemless funnel can also minimize the surface area for premature crystallization.

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of solvent will keep more of your product dissolved even after cooling, leading to significant losses.

    • Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures you are working close to the saturation point, which maximizes recovery upon cooling.

  • Insufficient Cooling: For maximum crystal recovery, the solution should be cooled thoroughly.

    • Solution: After allowing the flask to cool slowly to room temperature to promote the formation of larger, purer crystals, place it in an ice bath for at least 30-60 minutes before filtration.

Q2: I've performed a recrystallization, but my TLC and melting point analysis still show significant impurities. What should I do next?

A2: When a single recrystallization is insufficient, it indicates the presence of impurities with solubility characteristics very similar to your target compound or the presence of non-crystalline contaminants. In this case, more selective purification techniques are required.

  • Identify the Impurity: The most common impurity is likely the starting material from the synthesis, such as 2-Hydroxy-6-methylnicotinic acid, if the reaction was incomplete[1][3]. Side products can also be present.

  • Employ Acid-Base Extraction: Since this compound is a carboxylic acid, you can exploit its acidic nature to separate it from non-acidic or weakly acidic impurities[4].

    • Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Extract with a weak aqueous base, such as sodium bicarbonate (NaHCO₃) solution. The acidic product will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral organic impurities remain in the organic layer.

    • Separate the layers.

    • Re-acidify the aqueous layer with an acid like HCl to a low pH (pH < 2), causing the purified this compound to precipitate out.

    • Collect the pure solid by filtration.

  • Consider Column Chromatography: If acid-base extraction is ineffective, column chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase[5][6].

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A solvent system of chloroform has been used for the related 2-chloronicotinic acid[7]. For this compound, a gradient of ethyl acetate in hexanes or DCM with a small percentage of methanol would be a good starting point for method development. The key is to achieve good separation (ΔRf > 0.2) on a TLC plate before running the column.

Q3: My product oiled out during recrystallization instead of forming crystals. Why did this happen and how can I induce crystallization?

A3: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also be caused by impurities that depress the melting point of the product.

  • Problem Diagnosis: The melting point of pure this compound is in the range of 157-161°C[8]. If your solvent's boiling point is near or above this, the compound may be melting rather than dissolving.

  • Solutions:

    • Lower the Temperature: Add more solvent to the mixture to lower the saturation temperature to a point below the compound's melting point.

    • Change Solvents: Select a solvent with a lower boiling point.

    • Induce Crystallization: If an oil has already formed, try to induce crystallization from the supersaturated oil.

      • Scratching: Use a glass rod to scratch the inside surface of the flask at the oil-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This "seed" provides a template for crystallization.

      • Cool Slowly: Allow the solution to cool very slowly. Rapid cooling encourages oil formation, while slow cooling promotes the growth of well-defined crystals.

Q4: I'm attempting to purify my compound using column chromatography, but I'm getting poor separation between my product and an impurity. How can I improve the resolution?

A4: Poor resolution in column chromatography is typically due to an unoptimized mobile phase, improper column packing, or incorrect sample loading.

  • Optimize the Mobile Phase (Eluent): This is the most critical factor. The goal is to find a solvent system where your target compound has an Rf value of ~0.3-0.4 on a TLC plate, and the impurity is well-separated.

    • Strategy: Use TLC to test various solvent systems. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate, DCM, or acetone. For an acidic compound like this, adding a small amount (0.5-1%) of acetic or formic acid to the eluent can often improve peak shape and prevent "tailing" on the silica gel.

  • Proper Column Packing: Air bubbles or channels in the silica gel will lead to an uneven flow of the mobile phase and result in broad, poorly resolved bands.

    • Solution: Pack the column using the "slurry method." Mix the silica gel with your initial, non-polar eluent to form a consistent slurry. Pour this into the column and allow it to settle, tapping the column gently to ensure even packing[6]. Never let the top of the silica gel run dry.

  • Concentrated Sample Loading: The sample should be loaded onto the column in the smallest possible volume of solvent and as a narrow, concentrated band.

    • Solution: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, use "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Then, carefully add the resulting free-flowing powder to the top of the packed column.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying crude this compound?

A1: For most lab-scale syntheses, recrystallization from aqueous ethanol is the most efficient and straightforward first-line purification method[1]. It is cost-effective and can effectively remove both more-soluble and less-soluble impurities, often yielding a product with >98% purity[8][9]. If significant impurities remain, a subsequent acid-base extraction is an excellent secondary step to remove neutral or basic contaminants.

Q2: How do I choose the right solvent for recrystallization?

A2: The principle of "like dissolves like" is a good starting point. This compound is a polar molecule. The ideal solvent should have a steep solubility curve: high solubility at boiling temperature and low solubility at cold temperatures.

Solvent SystemBoiling Point (°C)Rationale
Water/Ethanol 78-100Good for polar compounds. The ratio can be tuned to optimize solubility.[1]
Water/Methanol 65-100Similar to ethanol/water, but methanol is more polar and has a lower boiling point.[2]
Toluene 111Can be effective for moderately polar compounds; less likely to dissolve highly polar impurities.
Ethyl Acetate 77A moderately polar solvent that is a good candidate for initial screening.
Q3: When should I use column chromatography instead of recrystallization?

A3: You should opt for column chromatography under the following circumstances:

  • Similar Solubilities: When the impurities have very similar solubility profiles to the desired product, making separation by recrystallization ineffective.

  • Multiple Components: When the crude product is a complex mixture containing several by-products.

  • Amorphous or Oily Products: When the product is not a crystalline solid and cannot be purified by recrystallization.

  • Trace Impurity Removal: To remove a small amount of a stubborn impurity to achieve very high purity (>99.5%).

Q4: What analytical techniques are recommended to assess the purity of the final product?

A4: A combination of techniques should be used to confirm both the identity and purity of your this compound.

  • Melting Point: A sharp melting point range that matches the literature value (157-161°C) is a strong indicator of high purity[8]. Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to visualize the number of components in your sample. A pure sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. This is the industry-standard method for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the compound and can reveal the presence of impurities if their signals are detectable.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches) and should conform to the standard spectrum[8].

Q5: My purified product has a yellowish tint, but the analysis shows it is pure. Is this acceptable?

A5: While the pure compound is typically described as a white to off-white or beige crystalline powder[8], a slight yellow tint is not uncommon. This can be due to trace amounts of highly colored impurities that are present in quantities too small to be detected by standard analytical techniques like NMR or HPLC. For many applications, if the purity is confirmed to be high (>98%) by quantitative methods and the melting point is sharp, this slight discoloration is often considered acceptable. If an absolutely colorless product is required, a charcoal treatment during recrystallization or a final purification by column chromatography may be necessary.

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Aqueous Ethanol

This protocol describes a standard procedure for purifying this compound.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in a 250 mL Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 20-30 mL) and heat the mixture on a hot plate with stirring until it dissolves.

  • Water Addition: Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the saturation point).

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Acid-Base Extraction

This workflow is designed to separate the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in 100 mL of dichloromethane (DCM) in a 250 mL separatory funnel.

  • Base Extraction: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas produced.

  • Separation: Allow the layers to separate. Drain the lower organic layer. Repeat the extraction of the organic layer with another 50 mL portion of NaHCO₃ solution.

  • Combine Aqueous Layers: Combine the aqueous layers in a beaker. This layer now contains the sodium salt of your product.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly and with stirring, add 6M HCl dropwise until the pH is ~2 (check with pH paper). A white precipitate of this compound will form.

  • Collection: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 3: Silica Gel Column Chromatography

This protocol is for separating compounds with different polarities.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system (e.g., 70:30 Hexane:Ethyl Acetate with 0.5% acetic acid) should give your product an Rf value of ~0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial non-polar eluent (e.g., Hexane). Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Part 4: Visualizations & Data

Decision Workflow for Purification Method Selection

Purification_Decision_Tree start Crude Product (this compound) recrystallization Attempt Recrystallization (e.g., Aqueous Ethanol) start->recrystallization purity_check1 Assess Purity (TLC, Melting Point) recrystallization->purity_check1 success Pure Product (>98%) purity_check1->success Pure acid_base Perform Acid-Base Extraction purity_check1->acid_base Impure (Neutral/Basic Impurities) chromatography Perform Column Chromatography purity_check1->chromatography Impure (Acidic Impurities) purity_check2 Assess Purity acid_base->purity_check2 purity_check2->success Pure purity_check2->chromatography Impure purity_check3 Assess Purity chromatography->purity_check3 purity_check3->success Pure

Caption: Decision tree for selecting the appropriate purification technique.

Workflow for Acid-Base Extraction

Caption: Step-by-step workflow for purification via acid-base extraction.

References

Technical Support Center: Enhancing Yield in 2-Chloro-6-methylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Chloro-6-methylnicotinic acid. As a crucial intermediate in the pharmaceutical industry, optimizing its production is paramount for efficiency and cost-effectiveness. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable method is the chlorination of 2-hydroxy-6-methylnicotinic acid using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1] This method is favored for its relatively high conversion rates and the availability of starting materials.

Q2: What is the fundamental reaction mechanism for the chlorination of 2-hydroxy-6-methylnicotinic acid with POCl₃?

A2: The reaction proceeds through the conversion of the hydroxyl group of the hydroxypyridine into a better leaving group. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination and nucleophilic attack by the chloride ion results in the substitution of the hydroxyl group with a chlorine atom. The presence of a base, such as pyridine, can facilitate this reaction by deprotonating the hydroxyl group, making it a more potent nucleophile.[2]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of the starting material (2-hydroxy-6-methylnicotinic acid) and the formation of the product. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to achieve good separation. For more quantitative analysis of reaction kinetics and purity, High-Performance Liquid Chromatography (HPLC) is recommended.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue Potential Causes Troubleshooting & Optimization Strategies Visual Cues/Analytical Observations
Low to No Product Formation 1. Inactive Reagents: Phosphorus oxychloride can degrade upon exposure to moisture. 2. Insufficient Reaction Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate. 3. Inadequate Reaction Time: The conversion may be incomplete if the reaction is stopped prematurely.1. Reagent Quality: Use freshly opened or properly stored POCl₃. Consider titrating the POCl₃ to determine its purity. Ensure the 2-hydroxy-6-methylnicotinic acid is dry. 2. Temperature Optimization: Gradually increase the reaction temperature, for example, from 100°C to 125°C, while monitoring the reaction progress by TLC.[1] A solvent-free approach in a sealed reactor at temperatures around 140°C has also been reported to be effective.[3][4] 3. Time Study: Run the reaction for a longer duration (e.g., increase from 2 hours to 4-6 hours) and take aliquots to monitor for completion.TLC Analysis: The starting material spot remains prominent, with little to no product spot appearing. HPLC Analysis: The peak corresponding to the starting material shows minimal decrease in area over time.
Significant Formation of Byproducts 1. Overheating: Excessive temperatures can lead to decomposition and the formation of tar-like substances. 2. Presence of Water: Moisture can lead to the formation of phosphoric acid from POCl₃, which can catalyze side reactions. 3. Impurities in Starting Material: The presence of other isomers or related compounds in the 2-hydroxy-6-methylnicotinic acid can lead to a mixture of chlorinated products.1. Precise Temperature Control: Use an oil bath or a temperature-controlled heating mantle to maintain a stable reaction temperature. Avoid localized overheating. 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. 3. Starting Material Purity: Use high-purity 2-hydroxy-6-methylnicotinic acid. If necessary, recrystallize the starting material before use.TLC Analysis: Multiple new spots appear on the TLC plate, some of which may be close in Rf value to the product. Reaction Mixture: The reaction mixture may darken significantly or become viscous and tarry. NMR/MS Analysis: Signals corresponding to unexpected structures are observed in the crude product analysis.
Product Hydrolysis During Work-up 1. Prolonged Exposure to Water: The this compound is susceptible to hydrolysis back to the starting material, especially in the presence of water at elevated temperatures or under basic conditions. 2. Inefficient Quenching: A slow or inefficient quenching process can lead to localized heating and hydrolysis.1. Rapid and Cold Quenching: Pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring to rapidly cool and dilute the mixture.[1] 2. pH Control: After quenching, adjust the pH to an acidic range (e.g., pH 2-3) to precipitate the product. Avoid making the solution basic during work-up. 3. Efficient Extraction: If extraction is necessary, perform it quickly with a suitable organic solvent at a low temperature.TLC/HPLC Analysis: Reappearance or increase in the intensity of the starting material spot/peak after work-up. Lower than expected yield: The isolated product weight is significantly less than anticipated based on the reaction conversion.
Difficulties in Product Purification 1. Co-precipitation of Impurities: Impurities with similar solubility profiles may co-precipitate with the product. 2. Incomplete Removal of Phosphorus-based Byproducts: Residual phosphoric acid or its derivatives can contaminate the final product.1. Recrystallization: Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol, to improve purity.[1] 2. Washing: Thoroughly wash the filtered product with cold water to remove any water-soluble impurities. 3. pH Adjustment during Precipitation: Carefully control the pH during precipitation to selectively precipitate the desired product.Discolored Product: The isolated solid may be off-white, yellow, or brown instead of the expected colorless needles.[1] Melting Point Depression: The melting point of the product is broad and lower than the literature value. Analytical Data: NMR or elemental analysis shows the presence of impurities.

Experimental Protocols

Protocol 1: Standard Chlorination with Phosphorus Oxychloride

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-Hydroxy-6-methylnicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Aqueous ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2-hydroxy-6-methylnicotinic acid (e.g., 3.6 g, 0.02 mol).

  • Carefully add phosphorus oxychloride (e.g., 10 mL) to the flask.

  • Heat the reaction mixture in an oil bath at 125°C for 2 hours.[1] The solid should dissolve as the reaction progresses.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from aqueous ethanol to obtain colorless needles of this compound. A typical yield is around 72%.[1]

Protocol 2: Solvent-Free Chlorination in a Sealed Reactor

This method is suitable for larger-scale preparations and reduces the use of excess POCl₃.[3][4]

Materials:

  • 2-Hydroxy-6-methylnicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as the starting material can act as a base)[5]

  • Crushed ice

  • Saturated sodium carbonate solution

Procedure:

  • In a Teflon-lined stainless steel reactor, add the 2-hydroxy-6-methylnicotinic acid (e.g., 0.5 moles).

  • Add an equimolar amount of phosphorus oxychloride (0.5 moles).

  • Seal the reactor and heat it to 140°C for 2 hours.[3]

  • After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.

  • Quench the reaction mixture by adding it to 100 mL of cold water (~0°C).

  • Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the product. This method often results in high yields (≥90%).[5]

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the key steps and logical relationships in the synthesis and troubleshooting of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Dry Glassware & Reagents Reactants Charge 2-Hydroxy-6-methylnicotinic acid & POCl3 Start->Reactants Heat Heat to Reaction Temp. (e.g., 125-140°C) Reactants->Heat Monitor Monitor Progress (TLC/HPLC) Heat->Monitor Quench Quench on Ice Monitor->Quench Reaction Complete Precipitate Precipitate Product (pH adjustment) Quench->Precipitate Filter Filter & Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize End End: Pure this compound Recrystallize->End

Caption: A streamlined workflow for the synthesis of this compound.

TroubleshootingLogic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Cause1 Inactive Reagents LowYield->Cause1 Cause2 Suboptimal Temp./Time LowYield->Cause2 Cause3 Product Hydrolysis LowYield->Cause3 Cause4 Impure Starting Material LowYield->Cause4 Solution1 Use Fresh/Dry Reagents Cause1->Solution1 Solution2 Optimize Reaction Conditions Cause2->Solution2 Solution3 Rapid & Cold Work-up Cause3->Solution3 Solution4 Recrystallize Starting Material Cause4->Solution4

Caption: A troubleshooting decision tree for addressing low yield issues.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-methylnicotinic acid. Purity of this key intermediate is paramount, yet its multi-step synthesis is often plagued by side reactions that can compromise yield and complicate purification.

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical, question-and-answer format. We will explore the causality behind common side reactions and offer field-proven strategies to mitigate them, ensuring your synthesis is both efficient and reproducible.

Section 1: Overview of the Primary Synthetic Pathway

The most prevalent industrial synthesis of this compound is a two-stage process. It begins with the selective oxidation of the ethyl group of 2-methyl-5-ethylpyridine, followed by the chlorination of the resulting 6-methylnicotinic acid intermediate. While seemingly straightforward, each stage presents unique challenges.

Synthesis_Pathway cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Chlorination Start 2-Methyl-5-ethylpyridine Intermediate 6-Methylnicotinic Acid Start->Intermediate HNO₃ / H₂SO₄ Final This compound Intermediate->Final Chlorinating Agent (e.g., POCl₃, SOCl₂) Troubleshooting_Flow q_node q_node start Problem Observed: Low Yield or Impure Product q_stage In which stage did the issue occur? start->q_stage oxidation_node Stage 1: Oxidation q_stage->oxidation_node Oxidation chlorination_node Stage 2: Chlorination q_stage->chlorination_node Chlorination q_ox_impurity What is the main impurity? (Check NMR/GC-MS) oxidation_node->q_ox_impurity unreacted_sm Unreacted Starting Material q_ox_impurity->unreacted_sm Starting Material overoxidation Isocinchomeronic Acid q_ox_impurity->overoxidation Di-acid byproduct sol_unreacted Solution: - Increase reaction time - Increase temperature moderately - Check oxidant stoichiometry unreacted_sm->sol_unreacted sol_overox Solution: - Strictly control temperature (<165°C) - Control rate of HNO₃ addition - Avoid oxidant excess overoxidation->sol_overox q_cl_impurity What is the main impurity? (Check NMR/LC-MS) chlorination_node->q_cl_impurity hydrolysis 2-Hydroxy-6-methylnicotinic Acid q_cl_impurity->hydrolysis Hydroxy- version decarboxylation Gas evolution? Loss of product during workup? q_cl_impurity->decarboxylation Other/Unidentified sol_hydrolysis Solution: - Ensure strictly anhydrous conditions - Use non-aqueous workup - Avoid high pH during extraction hydrolysis->sol_hydrolysis sol_decarbox Solution: - Avoid excessive heat (>200°C) - Use high vacuum for solvent removal - Avoid certain metal catalysts decarboxylation->sol_decarbox Overoxidation Start 2-Methyl-5-ethylpyridine Desired 6-Methylnicotinic Acid Start->Desired Controlled Oxidation (Correct Temp & Time) SideProduct Isocinchomeronic Acid (Di-acid Impurity) Start->SideProduct Harsh Oxidation (High Temp / Excess HNO₃) Desired->SideProduct Further Oxidation Hydrolysis Start 6-Methylnicotinic Acid Desired This compound Start->Desired POCl₃ or SOCl₂ (Anhydrous) SideProduct 2-Hydroxy-6-methylnicotinic Acid (Hydrolysis Product) Desired->SideProduct Aqueous Workup (H₂O / OH⁻)

Technical Support Center: Stability of 2-Chloro-6-methylnicotinic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice regarding the stability of 2-Chloro-6-methylnicotinic acid in various solvents. Our goal is to empower you with the knowledge to anticipate potential challenges, troubleshoot issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of solid this compound?

As a solid, this compound is generally stable under normal laboratory storage conditions, which include room temperature, protection from light, and a dry environment in a well-sealed container.[1] However, it is susceptible to thermal decomposition at elevated temperatures, which can lead to the generation of carbon oxides, hydrogen chloride, and nitrogen oxides.[1]

Q2: I am dissolving this compound in a solvent for my experiment. What are the primary degradation pathways I should be aware of?

The primary potential degradation pathway for this compound in solution is nucleophilic substitution at the chloro-substituted carbon on the pyridine ring.[2][3][4] The rate and likelihood of this degradation depend significantly on the solvent used and the experimental conditions.

  • Hydrolysis: In aqueous solutions or protic solvents containing water, the chlorine atom can be displaced by a hydroxyl group to form 2-Hydroxy-6-methylnicotinic acid. This reaction is often catalyzed by acidic or basic conditions.[5][6]

  • Solvolysis: In alcoholic solvents such as methanol or ethanol, the chlorine atom can be replaced by an alkoxy group (-OCH₃ or -OCH₂CH₃) in a process called solvolysis.[7]

  • Photodegradation: Exposure to UV light can induce degradation of chloropyridine compounds, potentially leading to a variety of byproducts through complex reaction pathways.[8][9]

Q3: I see an unexpected peak in my chromatogram after storing a solution of this compound. How can I identify it?

An unexpected peak likely indicates the formation of a degradation product. The most probable initial step is to hypothesize the structure of the degradant based on the solvent and storage conditions. For example, in a methanol solution, the formation of 2-Methoxy-6-methylnicotinic acid is a strong possibility.

To confirm the identity of the unknown peak, you can:

  • LC-MS/MS Analysis: This is a powerful technique for identifying unknown compounds. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide strong evidence for the structure of the degradation product.

  • Spiking Study: If you have a reference standard of the suspected degradation product, you can "spike" your sample with a small amount of the standard. If the unknown peak in your sample increases in area and maintains a single, sharp peak, it is highly likely to be the same compound.

  • Forced Degradation Study: Intentionally degrading a sample of this compound under specific conditions (e.g., by heating in the solvent of interest) can help to generate a larger quantity of the degradation product, making it easier to identify.

Q4: Are there any solvents that are generally considered "safer" for minimizing degradation of this compound?

Aprotic solvents, such as acetonitrile and dimethyl sulfoxide (DMSO), are generally less likely to directly participate in nucleophilic substitution reactions compared to protic solvents like water and alcohols. However, the presence of trace amounts of water in these solvents can still lead to slow hydrolysis over time. For short-term experiments, high-purity, anhydrous aprotic solvents are a good choice. For long-term storage, it is always recommended to store solutions at low temperatures (e.g., -20°C or -80°C) to minimize the rates of all potential degradation reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of parent compound peak area over time in HPLC analysis. Degradation of this compound.1. Review the solvent used and storage conditions (temperature, light exposure).2. Consider using a more inert solvent (e.g., anhydrous acetonitrile).3. Store solutions at a lower temperature.4. Prepare fresh solutions before use.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products.1. Attempt to identify the new peaks using LC-MS/MS.2. Based on the solvent, predict the likely degradation product (e.g., 2-hydroxy or 2-alkoxy derivative).3. If a standard is available, perform a spiking study for confirmation.
Inconsistent experimental results when using older solutions. Degradation of the starting material, leading to lower effective concentration and potential interference from degradation products.1. Always use freshly prepared solutions for critical experiments.2. If storing solutions, perform a quick purity check by HPLC before use.3. Establish an expiration date for your prepared solutions based on stability studies.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for a stability-indicating HPLC method. It is crucial to validate this method in your laboratory to ensure it is suitable for your specific instrumentation and experimental needs.

Objective: To quantify the concentration of this compound and separate it from potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (Example): [10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The exact gradient should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., around 270 nm).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dilute the samples from your stability study to fall within the calibration range of your standards.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Record the chromatograms.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of this compound versus its concentration.

    • Determine the concentration of this compound in your samples from the calibration curve.

Protocol 2: Conducting a Stability Study of this compound in a Specific Solvent

Objective: To determine the stability of this compound in a chosen solvent under defined storage conditions.

Materials:

  • This compound

  • High-purity solvent of interest (e.g., Methanol, Ethanol, Acetonitrile, DMSO)

  • Validated stability-indicating HPLC method (see Protocol 1)

  • Incubators or temperature-controlled chambers

  • Light-protective containers (e.g., amber vials)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Storage Conditions:

    • Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., 25°C, 40°C, and a control at 4°C).

    • Protect one set of samples at each temperature from light using amber vials or by wrapping them in aluminum foil.

  • Time Points:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove one vial from each storage condition for analysis.

  • Sample Analysis:

    • Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound remaining.

  • Data Analysis:

    • Plot the percentage of the initial concentration of this compound remaining versus time for each condition.

    • This will provide a stability profile and allow you to determine the rate of degradation under your specific experimental conditions.

Data Presentation

While specific quantitative stability data for this compound in various organic solvents is not extensively available in the public domain, the following table summarizes the expected qualitative stability based on general chemical principles. It is highly recommended to perform a stability study (Protocol 2) to generate quantitative data for your specific application.

SolventSolvent ClassExpected Stability at Room TemperaturePotential Degradation Products
Methanol Polar ProticModerate to Low2-Methoxy-6-methylnicotinic acid
Ethanol Polar ProticModerate to Low2-Ethoxy-6-methylnicotinic acid
Acetonitrile Polar AproticHigh (if anhydrous)2-Hydroxy-6-methylnicotinic acid (if water is present)
DMSO Polar AproticHigh (if anhydrous)2-Hydroxy-6-methylnicotinic acid (if water is present)

Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare Stock Solution of this compound in chosen solvent Store_RT Room Temperature (25°C) Prep->Store_RT Aliquot Store_ACC Accelerated (40°C) Prep->Store_ACC Aliquot Store_REF Refrigerator (4°C) Prep->Store_REF Aliquot Timepoints Sample at Predefined Time Points Store_RT->Timepoints Store_ACC->Timepoints Store_REF->Timepoints HPLC Analyze by Stability-Indicating HPLC Method Timepoints->HPLC Data Quantify Parent Compound and Degradation Products HPLC->Data

Caption: Workflow for determining the stability of this compound.

Logical Relationship of Factors Affecting Stability

Stability_Factors Stability Compound Stability Solvent Solvent Type Degradation Degradation Rate Solvent->Degradation Nucleophilicity (Protic vs. Aprotic) Temp Temperature Temp->Degradation Increases Rate Light Light Exposure Light->Degradation Photodegradation pH pH (if aqueous) pH->Degradation Catalysis Degradation->Stability Decreases

References

Technical Support Center: Purification of 2-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate and require methods to ensure its purity. High purity is essential for successful downstream applications, and this document provides in-depth, experience-based troubleshooting advice and detailed protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is highly dependent on its synthetic route. A prevalent synthesis method involves the chlorination of 2-Hydroxy-6-methylnicotinic acid using reagents like phosphorus oxychloride (POCl₃)[1].

Common impurities may include:

  • Unreacted Starting Material: 2-Hydroxy-6-methylnicotinic acid is a common impurity if the chlorination reaction does not go to completion.

  • Hydrolysis Byproducts: The chloro group is susceptible to hydrolysis, which can revert the product back to 2-Hydroxy-6-methylnicotinic acid, especially during aqueous workups.

  • Over-chlorination or Side-reaction Products: Depending on the reaction conditions, other chlorinated species or pyridine derivatives can form.

  • Colored Impurities: Crude products often contain colored, high-molecular-weight byproducts, which can give the material a yellow or brown tint.

Q2: What is the recommended initial approach for purifying crude this compound?

A2: For most common impurity profiles, a well-optimized recrystallization is the most effective and scalable initial purification step. This technique leverages differences in solubility between the desired product and impurities in a chosen solvent system. Often, recrystallization from aqueous ethanol is effective[1]. For persistent colored impurities, a pre-treatment with activated carbon can be highly beneficial.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The most powerful technique for quantifying purity and detecting minor impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the impurity profile.

  • Melting Point Analysis: A sharp melting point range close to the literature value (210-213 °C for the related 6-Methylnicotinic acid) indicates high purity[2]. A broad or depressed melting point suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their structures are known.

Purification & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a practical, question-and-answer format.

Issue 1: Low Yield After Recrystallization

Q: My yield after recrystallization is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low recrystallization yield is a common problem that can often be resolved by systematically evaluating your procedure.

  • Causality: The primary cause of low yield is excessive solubility of the product in the mother liquor at the cooling temperature. This can be due to using too much solvent or choosing a solvent system in which the product is too soluble even at low temperatures.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions to the heated mixture is crucial.

    • Optimize Solvent System: If the yield is still low, the solvent system may be suboptimal. Refer to the solvent selection table below. You may need a more non-polar system or a different solvent mixture to decrease solubility at cold temperatures.

    • Control Cooling Rate: Crashing the product out of solution by cooling too rapidly can trap impurities and reduce the quality of the crystals. Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator.

    • Recover from Mother Liquor: A significant amount of product may remain in the mother liquor. Concentrate the mother liquor by 50-75% and cool again to recover a second crop of crystals. Note that the second crop may be less pure and should be analyzed separately.

Issue 2: Persistent Color in the Final Product

Q: Even after recrystallization, my this compound is still yellow/brown. How can I obtain a colorless product?

A: Colored impurities are typically high-molecular-weight, non-polar compounds that can be effectively removed using an adsorbent like activated carbon.

  • Causality: These colored bodies often have a high affinity for the flat, aromatic surface of activated carbon.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable solvent. Add a small amount of activated carbon (typically 1-2% w/w of the crude product).

    • Heating and Filtration: Heat the mixture gently (do not boil, as this can cause bumping) for 10-15 minutes. The key step is to perform a hot filtration to remove the carbon while the product is still in solution. If the solution cools, the product will prematurely crystallize on the filter paper along with the carbon.

    • Proceed to Recrystallization: The resulting colorless filtrate can then be cooled to induce crystallization as per the standard protocol.

Issue 3: An Impurity is Co-crystallizing with the Product

Q: My analytical data (HPLC/NMR) shows a persistent impurity even after multiple recrystallizations. What's my next step?

A: When an impurity has very similar solubility properties to your product, recrystallization becomes ineffective. This is when an orthogonal purification technique like column chromatography is necessary.

  • Causality: Co-crystallization occurs when the impurity can be easily incorporated into the crystal lattice of the desired compound. To break this association, a different purification principle, such as differential adsorption, is required.

  • Troubleshooting Steps:

    • Develop a TLC Method: First, find a solvent system (e.g., a mixture of ethyl acetate and hexanes) that shows good separation between your product and the impurity on a TLC plate.

    • Perform Flash Column Chromatography: Pack a column with silica gel and run the crude material using the solvent system developed in the previous step.

    • Combine and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

    • Final Polish: Often, the material from the column can be recrystallized one final time to yield a highly pure, crystalline solid.

Detailed Experimental Protocols

Protocol 1: Recrystallization with Activated Carbon Treatment

This protocol is a robust method for purifying crude this compound that contains both crystalline and colored impurities.

  • Dissolution: In a flask, add the crude this compound. Add a suitable solvent, such as aqueous ethanol, in a sufficient amount to form a slurry[1].

  • Carbon Addition: Add activated carbon (approx. 1-2% of the crude product's weight).

  • Heating: Heat the mixture with stirring to near boiling until all the solid material dissolves.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step is critical to prevent premature crystallization.

  • Cooling & Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once cloudiness appears, allow it to stand undisturbed to allow for slow crystal growth.

  • Isolation: Once crystallization at room temperature is complete, cool the flask in an ice bath for at least 30 minutes to maximize product precipitation.

  • Collection & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent SystemSolubility (Hot)Solubility (Cold)Comments
MethanolHigh[3]ModerateGood for initial trials, but may lead to yield loss.
Aqueous EthanolGoodLowOften provides a good balance of solubility and high recovery. A good starting point[1].
Isopropyl AlcoholGoodLowCan be an effective alternative to ethanol.
TolueneModerateVery LowUseful if the product is highly soluble in alcohols.
WaterSparingly Soluble[2]Very LowCan be used, but may require large volumes.

Visualized Workflows & Logic

General Purification Workflow

The following diagram outlines the standard decision-making process for purifying this compound.

G cluster_troubleshoot Troubleshooting crude Crude Product recrystallization Recrystallization (e.g., Aqueous Ethanol) crude->recrystallization purity_check1 Purity Analysis (HPLC, TLC, MP) recrystallization->purity_check1 pure_product Pure Product (>99%) purity_check1->pure_product Purity OK color_issue Colored Impurities? purity_check1->color_issue Purity Not OK carbon_tx Activated Carbon Treatment color_issue->carbon_tx Yes purity_issue Purity < 99%? color_issue->purity_issue No carbon_tx->recrystallization purity_issue->pure_product No (Purity OK) chromatography Column Chromatography purity_issue->chromatography Yes chromatography->recrystallization

Caption: Decision workflow for purification of this compound.

Troubleshooting Logic for Low Recrystallization Yield

This decision tree helps diagnose and solve issues related to poor recovery during crystallization.

G start Low Recrystallization Yield check_volume Was MINIMUM amount of hot solvent used? start->check_volume action_reduce_vol Action: Repeat with less solvent. Add portion-wise to hot slurry. check_volume->action_reduce_vol No check_cooling Was cooling slow and gradual? check_volume->check_cooling Yes action_slow_cool Action: Allow to cool to RT naturally before using ice bath. check_cooling->action_slow_cool No check_mother_liquor Have you tried recovering a second crop? check_cooling->check_mother_liquor Yes action_recover Action: Concentrate mother liquor and re-cool. check_mother_liquor->action_recover No consider_solvent Consider changing solvent system. check_mother_liquor->consider_solvent Yes

Caption: Troubleshooting decision tree for low recrystallization yield.

References

Scaling up the synthesis of 2-Chloro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical synthesis, 2-Chloro-6-methylnicotinic acid is a cornerstone for creating a variety of active pharmaceutical ingredients (APIs). As research and development efforts progress to pilot and industrial scales, the synthesis of this molecule presents unique challenges that require a deep understanding of reaction mechanisms, process optimization, and safety protocols.

This technical support center is designed for researchers, chemists, and drug development professionals. It provides a comprehensive guide to scaling up the synthesis of this compound, structured in a practical question-and-answer format to directly address common issues encountered in the laboratory and during scale-up operations.

Synthesis Overview: Common Industrial Routes

The two most prevalent synthetic pathways for producing this compound on a larger scale involve either the chlorination of a hydroxypyridine precursor or the hydrolysis of a pyridinecarbonitrile intermediate. The choice of route often depends on the availability of starting materials, cost, and the specific capabilities of the manufacturing facility.

Synthesis_Routes cluster_0 Route 1: Chlorination cluster_1 Route 2: Hydrolysis 2-Hydroxy-6-methylnicotinic_acid 2-Hydroxy-6-methylnicotinic acid 2-Chloro-6-methylnicotinic_acid This compound 2-Hydroxy-6-methylnicotinic_acid->2-Chloro-6-methylnicotinic_acid Chlorination POCl3 POCl₃ or SOCl₂ POCl3->2-Chloro-6-methylnicotinic_acid 2-Chloro-6-methyl-3-pyridinecarbonitrile 2-Chloro-6-methyl-3-pyridinecarbonitrile 2-Chloro-6-methyl-3-pyridinecarbonitrile->2-Chloro-6-methylnicotinic_acid Hydrolysis Hydrolysis Acid or Base Hydrolysis Hydrolysis->2-Chloro-6-methylnicotinic_acid

Caption: Common synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up this compound production?

A1: The two most industrially viable routes are:

  • Chlorination of 2-Hydroxy-6-methylnicotinic acid: This method involves treating the hydroxypyridine starting material with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] This is a direct and often high-yielding conversion.

  • Hydrolysis of 2-Chloro-6-methyl-3-pyridinecarbonitrile: This route starts with the corresponding nitrile and converts it to the carboxylic acid through acidic or basic hydrolysis.[2][3] The nitrile precursor itself is typically synthesized from 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using phosphorus oxychloride.[4]

Q2: What are the critical safety considerations when using phosphorus oxychloride (POCl₃) at scale?

A2: Phosphorus oxychloride is a highly corrosive and reactive substance that requires strict handling protocols. Key safety considerations include:

  • Exothermic Reaction: The reaction of POCl₃ with hydroxyl groups is highly exothermic. On a large scale, this requires robust reactor cooling systems and controlled, slow addition of the reagent to manage the heat evolution and prevent thermal runaway.

  • Moisture Sensitivity: POCl₃ reacts violently with water to produce phosphoric acid and corrosive hydrogen chloride gas. All reactors and equipment must be scrupulously dried before use.

  • Hazardous Byproducts and Quenching: The work-up, which involves quenching the excess POCl₃, is a critical step. Pouring the reaction mixture directly onto ice or water is extremely hazardous at scale and can cause violent splashing and release of HCl gas. A reverse quench, where water or an aqueous base is slowly added to the cooled reaction mixture, or quenching with a non-protic solvent slurry, is often preferred.

  • Personal Protective Equipment (PPE): Use of acid-resistant gloves, aprons, full-face shields, and working within a well-ventilated fume hood or a closed system is mandatory.

Q3: How do I choose between acidic and basic hydrolysis for the 2-chloro-6-methyl-3-pyridinecarbonitrile route?

A3: The choice depends on the stability of your substrate and the desired final form of the product.

  • Acidic Hydrolysis: Typically performed with strong acids like HCl or H₂SO₄ at reflux temperatures.[2] The reaction often proceeds completely to the carboxylic acid because the ammonia byproduct is immediately protonated to ammonium, rendering it non-nucleophilic and driving the reaction forward.[5] This is often the preferred method if the desired product is the free carboxylic acid.

  • Basic Hydrolysis: Uses strong bases like NaOH or KOH in a solvent mixture (e.g., ethanol/water) at reflux.[2] This method first produces the carboxylate salt. An acidic work-up is then required to protonate the salt to yield the final carboxylic acid. A key challenge with basic hydrolysis is that it can sometimes be difficult to drive the reaction past the intermediate amide stage without harsh conditions (high temperatures, long reaction times).[5]

Troubleshooting Guide

Issue 1: Low Yield and Incomplete Conversion in the Chlorination of 2-Hydroxy-6-methylnicotinic acid

Q: My chlorination reaction with POCl₃ is sluggish, and I'm recovering a significant amount of starting material. What factors should I investigate?

A: Incomplete conversion in this reaction is a common issue that can be traced to several factors.

  • Causality: The chlorination of a hydroxypyridine with POCl₃ is a nucleophilic substitution on the phosphorus atom, followed by an intramolecular rearrangement and elimination. The efficiency of this process is highly dependent on temperature and reagent stoichiometry.

  • Troubleshooting Steps:

    • Temperature and Reaction Time: This reaction often requires high temperatures (e.g., 125°C) to proceed to completion.[1] Ensure your reaction is reaching and maintaining the target temperature. Monitor the reaction progress using a suitable technique like HPLC or TLC to determine the optimal reaction time. Insufficient heating is the most common cause of incomplete conversion.

    • Stoichiometry of POCl₃: While POCl₃ often serves as both the reagent and the solvent, using an insufficient amount can lead to an incomplete reaction. Ensure at least a molar excess of POCl₃ is used relative to the hydroxypyridine. For difficult substrates, a larger excess may be necessary.

    • Purity of Starting Material: The presence of water in the 2-hydroxy-6-methylnicotinic acid starting material will consume the POCl₃ reagent, reducing its effective concentration. Ensure the starting material is thoroughly dried before use.

    • Mixing and Agitation: On a larger scale, inadequate mixing can lead to localized "cold spots" and poor mass transfer, preventing the reaction from going to completion. Ensure the agitation is sufficient to maintain a homogeneous reaction mixture.

Quantitative Data Summary: Chlorination Reaction Parameters

ParameterRecommended RangeRationale
Temperature120 - 130°CEnsures sufficient activation energy for the reaction to proceed to completion.[1]
POCl₃ (equivalents)3 - 10 eq. (or as solvent)A significant excess ensures complete reaction and can help dissolve the starting material.
Reaction Time2 - 6 hoursMonitor by HPLC/TLC to confirm disappearance of starting material.
Issue 2: Formation of Amide Byproduct During Nitrile Hydrolysis

Q: I am attempting to hydrolyze 2-Chloro-6-methyl-3-pyridinecarbonitrile but am isolating the 2-Chloro-6-methylnicotinamide intermediate. How can I force the reaction to the carboxylic acid?

A: The hydrolysis of a nitrile proceeds through an amide intermediate.[3] Isolating this amide means the second hydrolysis step is not proceeding efficiently.

  • Causality & Mechanism: Nitrile hydrolysis is a two-stage process: Nitrile → Amide → Carboxylic Acid. The second step, amide hydrolysis, often requires more forcing conditions (higher temperatures or more concentrated acid/base) than the first.

Hydrolysis_Mechanism Nitrile 2-Chloro-6-methyl-3- pyridinecarbonitrile Amide 2-Chloro-6-methylnicotinamide (Intermediate) Nitrile->Amide Step 1 (Faster) Acid This compound (Product) Amide->Acid Step 2 (Slower, Rate-Limiting)

Caption: Two-stage hydrolysis of the nitrile intermediate.

  • Troubleshooting Steps:

    • Increase Reaction Temperature and Time (Both Methods): This is the most direct way to provide the necessary activation energy for the amide hydrolysis step. Increase the reflux temperature if possible (e.g., by using a higher boiling solvent if applicable) and extend the reaction time. Monitor by HPLC to track the disappearance of the amide.

    • Increase Acid/Base Concentration: For acidic hydrolysis, increasing the concentration of the strong acid (e.g., from 6M HCl to concentrated HCl) can significantly accelerate the second step. For basic hydrolysis, ensure a sufficient molar excess of the hydroxide base is present.

    • Choice of Acid (Acidic Hydrolysis): Sulfuric acid is often more effective than hydrochloric acid for difficult hydrolyses due to its higher boiling point, allowing for higher reaction temperatures.

    • Water Content: Ensure that sufficient water is present in the reaction mixture, as it is a key reagent in the hydrolysis. In some cases, particularly with acid hydrolysis, running the reaction in a mixture of concentrated acid and water is optimal.

Issue 3: Purification Challenges and Product Isolation

Q: My crude this compound is an impure solid after work-up. What is the most scalable method for purification?

A: While chromatography is useful at the lab scale, it is generally not feasible for large-scale purification. Crystallization is the preferred industrial method.

  • Causality: The crude product can be contaminated with unreacted starting materials, byproducts (like the amide from the hydrolysis route), or inorganic salts from the work-up. The goal of purification is to exploit differences in solubility between the desired product and these impurities.

  • Troubleshooting Steps:

    • pH Adjustment during Work-up: this compound is a carboxylic acid. Its solubility is highly pH-dependent. During the work-up, carefully adjusting the pH of the aqueous solution can be used for purification. You can wash the crude product dissolved in an organic solvent with a basic solution to remove non-acidic impurities, then re-acidify the aqueous layer to precipitate the pure product.

    • Recrystallization: This is the most powerful technique for purifying solids at scale.

      • Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at high temperatures but low solubility at low temperatures. Common solvents for this type of molecule include aqueous ethanol, acetic acid, or toluene.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can treat the hot solution with activated carbon and filter it hot. Allow the solution to cool slowly to form well-defined crystals, which can then be isolated by filtration.

    • Washing: After filtration, wash the isolated solid (the "filter cake") with a small amount of cold, fresh solvent to remove any remaining impurities adhering to the crystal surface.

Experimental Protocols

Protocol 1: Chlorination of 2-Hydroxy-6-methylnicotinic acid

Warning: This procedure involves highly corrosive phosphorus oxychloride and should only be performed by trained personnel with appropriate safety measures.

  • Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 2-hydroxy-6-methylnicotinic acid (1.0 eq). Ensure the entire apparatus is dry.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride (POCl₃, 5-10 eq.). The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 125°C and maintain for 2-4 hours.[1] Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Work-up (Scale-Up Consideration): Cool the reaction mixture to room temperature. Carefully and slowly, add the reaction mixture to a separate reactor containing crushed ice, ensuring the temperature of the quench mixture does not exceed 20-30°C. Alternative safer quench: Cool the reaction mixture and slowly add a pre-chilled non-protic solvent like toluene, followed by a slow, controlled addition of water.

  • Isolation: The product will precipitate as a solid upon quenching. Stir the slurry for 1-2 hours. Collect the solid by filtration.

  • Purification: Wash the filter cake with cold water until the filtrate is neutral. Dry the solid under vacuum. If further purification is needed, recrystallize from a suitable solvent like aqueous ethanol.

Protocol 2: Acidic Hydrolysis of 2-Chloro-6-methyl-3-pyridinecarbonitrile
  • Setup: In a reactor equipped with a mechanical stirrer and reflux condenser, charge 2-chloro-6-methyl-3-pyridinecarbonitrile (1.0 eq).

  • Reagent Addition: Add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture) or concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (typically 100-120°C) and maintain for 4-12 hours. The reaction should be monitored by HPLC to confirm the disappearance of both the starting nitrile and the intermediate amide.

  • Work-up: Cool the reaction mixture to 0-5°C using an ice bath. The product may begin to precipitate.

  • Isolation: Carefully adjust the pH of the cold mixture to approximately 2-3 using a concentrated aqueous solution of sodium hydroxide. The pH adjustment must be done slowly and with efficient cooling. The product will precipitate as a solid.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent can be used for further purification.

References

Preventing degradation of 2-Chloro-6-methylnicotinic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Chloro-6-methylnicotinic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. Our goal is to provide you with in-depth technical knowledge and practical, field-proven insights to prevent its degradation during storage and experimental use. This guide moves beyond simple instructions to explain the fundamental chemistry, enabling you to make informed decisions and troubleshoot effectively.

Introduction: Understanding the Instability of this compound

This compound is a substituted pyridine derivative, a class of compounds known for its utility in pharmaceutical synthesis. However, the molecule's functionality—a carboxylic acid group and a chlorine atom on an electron-deficient pyridine ring—renders it susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step toward ensuring its stability and, consequently, the integrity of your experimental results. The primary degradation routes involve hydrolysis of the chloro group and decarboxylation, with potential for photodegradation under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation?

A1: Degradation can manifest in several ways. Visually, you might observe a change in the color of the solid material, from its typical white or light-yellow appearance to a darker shade.[1] In solution, the appearance of cloudiness or precipitation can indicate the formation of less soluble degradation products. Analytically, the most definitive sign is the appearance of new peaks in your High-Performance Liquid Chromatography (HPLC) chromatograms and a corresponding decrease in the peak area of the parent compound.

Q2: What are the main chemical pathways through which this molecule degrades?

A2: The two most significant degradation pathways are:

  • Hydrolysis: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution by water, leading to the formation of 2-Hydroxy-6-methylnicotinic acid. This reaction is often accelerated by the presence of moisture and can be influenced by pH. The formation of 2-hydroxy-6-methylnicotinic acid as a byproduct has been noted in syntheses involving aqueous conditions.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide (CO₂), resulting in the formation of 2-chloro-6-methylpyridine. This is a common thermal degradation pathway for nicotinic acid derivatives.

A third, less common, but still possible pathway is photodegradation , especially if the material is exposed to UV light for extended periods. This can lead to a more complex mixture of degradation products.[2][3]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, the compound should be stored in a cool, dry, and dark environment.[1] Specifically:

  • Temperature: Refrigeration (2-8°C) is recommended for long-term storage. Avoid exposure to high temperatures to prevent thermal decarboxylation.

  • Humidity: The material is moisture-sensitive. Store it in a tightly sealed container, preferably with a desiccant. Inert gas blanketing (e.g., with argon or nitrogen) can provide additional protection.

  • Light: Protect from light by using amber glass vials or storing the containers in a dark cabinet to prevent photodegradation.

Q4: How does humidity affect the stability of solid this compound?

A4: Humidity is a critical factor. The presence of water molecules, even from atmospheric moisture, can facilitate the hydrolysis of the chloro group to a hydroxyl group. This can occur even in the solid state, as adsorbed water can create a microenvironment where the reaction can proceed. High humidity can also lead to physical changes like clumping or caking of the powder.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical approach to resolving them.

Issue 1: Appearance of an Unexpected Peak in HPLC Analysis

You are running a quality control check on a stored sample of this compound and observe a new, more polar peak eluting earlier than the parent compound.

start Unexpected Peak in HPLC check_retention Does the retention time match a known degradant standard? start->check_retention hydrolysis_product Peak likely 2-Hydroxy-6-methylnicotinic acid (Hydrolysis Product) check_retention->hydrolysis_product Yes (More Polar) decarbox_product Consider 2-chloro-6-methylpyridine (Decarboxylation Product) - typically less polar check_retention->decarbox_product No (Less Polar) unknown_degradant Potential unknown degradant. Proceed with forced degradation studies for identification. check_retention->unknown_degradant No (Other) review_storage Review storage conditions (Temperature, Humidity, Light) hydrolysis_product->review_storage decarbox_product->review_storage implement_controls Implement stricter storage controls (desiccant, inert gas, refrigeration) review_storage->implement_controls

References

Validation & Comparative

A Senior Application Scientist's Guide: 2-Chloro-6-methylnicotinic Acid vs. 6-Chloronicotinic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds for countless pharmaceuticals and functional materials. Among the most versatile building blocks are the chlorinated nicotinic acids, which offer multiple reaction handles for diversification. This guide provides an in-depth comparison of two closely related yet functionally distinct reagents: 2-Chloro-6-methylnicotinic acid and 6-Chloronicotinic acid . We will move beyond catalog data to explore how a single methyl group fundamentally alters steric and electronic properties, dictating synthetic strategy, reaction outcomes, and ultimate utility in complex molecule synthesis.

At a Glance: Physicochemical and Structural Properties

A direct comparison of fundamental properties reveals the initial, subtle differences that have significant downstream consequences for reactivity and handling.

PropertyThis compound6-Chloronicotinic AcidRationale for Impact
Structure The key structural differentiator is the C6-methyl group.
Molecular Weight 171.58 g/mol 157.56 g/mol Affects stoichiometry calculations.
Melting Point ~155-159 °C (decomposes)~190-193 °CThe higher melting point of 6-chloronicotinic acid suggests stronger intermolecular forces in the crystal lattice.
pKa ~2.5 - 3.0 (Estimated)~2.8The electron-donating methyl group slightly increases the basicity of the ring nitrogen, but the primary influence on acidity is the electron-withdrawing chlorine and ring nitrogen.
Solubility Generally soluble in polar aprotic solvents (DMF, DMSO) and hot alcohols.Similar solubility profile, often slightly less soluble in some organics due to stronger crystal packing.Crucial for selecting appropriate reaction media to ensure a homogeneous reaction.

Electronic and Steric Influence: The Decisive Role of the C6-Methyl Group

The presence of the methyl group at the C6 position in this compound is the single most important factor influencing its reactivity compared to its unsubstituted counterpart. This manifests in two primary ways:

  • Electronic Effect: The methyl group is a weak electron-donating group (EDG) by induction. This has a modest effect on the pyridine ring's electronics, slightly increasing electron density. This can subtly influence the electrophilicity of the carbon atoms, potentially slowing down nucleophilic aromatic substitution (SNAr) compared to the more electron-deficient ring of 6-chloronicotinic acid.

  • Steric Hindrance: This is the dominant differentiating factor. The methyl group at C6 creates significant steric bulk around the adjacent C5 position and, more critically, the carboxylic acid at C3. This hindrance can impede the approach of bulky reagents to the carboxylic acid, impacting derivatization reactions like amide coupling.

The following diagram illustrates the logical flow for choosing a reagent based on these intrinsic properties.

G cluster_start cluster_pathways cluster_reagents start What is the primary transformation? snar Nucleophilic Aromatic Substitution (SNAr) at C-Cl? start->snar coupling Cross-Coupling at C-Cl? start->coupling acid_deriv Carboxylic Acid Derivatization? start->acid_deriv reagent_6cl 6-Chloronicotinic Acid (Less Hindered) snar->reagent_6cl  Generally faster due to  more electron-deficient ring. reagent_2cl6me This compound (More Hindered) snar->reagent_2cl6me  Viable, but may require  harsher conditions. coupling->reagent_6cl  Excellent substrate for Suzuki,  Buchwald-Hartwig, etc. coupling->reagent_2cl6me  Excellent substrate; methyl group  has minimal impact on metal insertion. acid_deriv->reagent_6cl  Favored for bulky coupling partners  due to minimal steric hindrance  around the COOH group. acid_deriv->reagent_2cl6me  Potential for lower yields or failure  with bulky amines/alcohols.  Requires potent coupling agents.

Caption: Decision workflow for selecting between the two nicotinic acid derivatives based on the planned synthetic transformation.

Comparative Performance in Key Synthetic Transformations

We will now examine experimental evidence for how these differences play out in common, synthetically valuable reactions.

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on chloropyridines are fundamental for installing amine, ether, and thioether functionalities. The reaction proceeds via a Meisenheimer complex, and its rate is highly sensitive to the electronic nature of the ring.

  • 6-Chloronicotinic Acid: The chlorine at C6 is activated by the electron-withdrawing effect of both the ring nitrogen and the C3-carboxylic acid. This makes the ring sufficiently electron-poor, allowing SNAr reactions to proceed under relatively mild conditions.

  • This compound: The chlorine is at C2, which is also activated by the ring nitrogen. However, the electron-donating methyl group at C6 slightly counteracts this activation. Therefore, SNAr reactions may require more forcing conditions (higher temperatures, stronger bases) to achieve comparable rates and yields.

Experimental Data Summary:

ReactantNucleophileConditionsYieldReference
6-Chloronicotinic Acid4-MethylanilineK₂CO₃, DMSO, 120 °C, 12h85%
This compound4-MethylanilineK₂CO₃, DMSO, 150 °C, 24h72%Hypothetical, based on typical reactivity patterns
6-Chloronicotinic AcidSodium MethoxideMeOH, 65 °C, 4h92%
B. Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) are cornerstones of modern drug discovery. In these reactions, the steric environment around the C-Cl bond is less critical than the efficiency of the oxidative addition step into the C-Cl bond.

  • Performance: Both this compound and 6-chloronicotinic acid are generally excellent substrates for cross-coupling reactions. The electronic differences between them are often negligible in the context of a powerful palladium catalyst cycle. The choice between them is therefore dictated not by the coupling reaction itself, but by the desired final structure of the target molecule.

The following diagram illustrates the parallel utility in cross-coupling.

G cluster_reactants cluster_reaction cluster_products reactant1 This compound reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Ar-B(OH)₂ Pd(PPh₃)₄, Base reactant1->reaction reactant2 6-Chloronicotinic Acid reactant2->reaction product1 2-Aryl-6-methylnicotinic Acid reaction->product1 Retains C6-Methyl product2 6-Aryl-nicotinic Acid reaction->product2 Unsubstituted at C2

Caption: Parallel Suzuki coupling pathways showing that both substrates are effective, leading to predictably different products.

C. Carboxylic Acid Derivatization

This is where the steric hindrance of the C6-methyl group becomes paramount. Standard amide bond formation often involves the activation of the carboxylic acid (e.g., to an acid chloride or with coupling reagents like HATU or EDC), followed by nucleophilic attack by an amine.

  • 6-Chloronicotinic Acid: The carboxylic acid is sterically unencumbered. It reacts predictably with a wide range of amines and alcohols using standard protocols, including those with bulky substituents.

  • This compound: The C6-methyl group flanks the carboxylic acid, creating a sterically congested environment. While reactions with small, unhindered amines (e.g., ammonia, methylamine) are often successful, coupling with bulkier secondary amines or anilines can be challenging. This "ortho effect" can lead to significantly lower yields or require highly reactive coupling agents and longer reaction times.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical context, we present standardized protocols for two common transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To compare the performance of each substrate in a standard C-C bond formation with phenylboronic acid.

A. Using 6-Chloronicotinic Acid:

  • To a 50 mL round-bottom flask, add 6-chloronicotinic acid (1.0 g, 6.35 mmol), phenylboronic acid (0.93 g, 7.62 mmol, 1.2 eq), and sodium carbonate (2.02 g, 19.05 mmol, 3.0 eq).

  • Add a solvent mixture of 1,4-dioxane (20 mL) and water (5 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.367 g, 0.318 mmol, 5 mol%).

  • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 6 hours. Monitor by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water (50 mL).

  • Acidify to pH ~3 with 2M HCl. A precipitate will form.

  • Filter the solid, wash with water, and dry under vacuum to yield 6-phenylnicotinic acid. Typical Yield: 85-95%.

B. Using this compound:

  • Follow the exact same procedure as above, using this compound (1.0 g, 5.83 mmol), phenylboronic acid (0.85 g, 7.00 mmol, 1.2 eq), sodium carbonate (1.85 g, 17.49 mmol, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.337 g, 0.292 mmol, 5 mol%).

  • The product obtained is 6-methyl-2-phenylnicotinic acid. Typical Yield: 80-90%.

Protocol 2: Amide Coupling with a Hindered Amine

Objective: To highlight the impact of steric hindrance on carboxylic acid derivatization using a moderately bulky amine, diisopropylamine.

A. Using 6-Chloronicotinic Acid:

  • To a dried 50 mL round-bottom flask under argon, add 6-chloronicotinic acid (1.0 g, 6.35 mmol) and anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C. Add oxalyl chloride (0.66 mL, 7.62 mmol, 1.2 eq) followed by one drop of DMF.

  • Allow the mixture to warm to room temperature and stir for 2 hours. The solution should become clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Dissolve the acid chloride in anhydrous dichloromethane (20 mL) and cool to 0 °C.

  • In a separate flask, dissolve diisopropylamine (1.33 mL, 9.53 mmol, 1.5 eq) and triethylamine (1.33 mL, 9.53 mmol, 1.5 eq) in dichloromethane (10 mL).

  • Add the amine solution dropwise to the acid chloride solution at 0 °C. Stir for 4 hours, warming to room temperature.

  • Wash the reaction with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield N,N-diisopropyl-6-chloronicotinamide. Typical Yield: 70-80%.

B. Using this compound:

  • Following the same procedure as above with this compound (1.0 g, 5.83 mmol) often results in significantly lower yields.

  • Observation: The reaction is sluggish, and significant starting material may remain even after prolonged reaction times. Formation of side products via decomposition of the sterically hindered acid chloride can also occur.

  • Alternative: To improve success, a more potent coupling agent is required. Repeat the coupling using HATU (2.66 g, 7.00 mmol, 1.2 eq) and DIPEA (2.03 mL, 11.66 mmol, 2.0 eq) in DMF at room temperature for 12 hours. This will bypass the hindered acid chloride intermediate.

  • Work-up involves dilution with ethyl acetate, washing extensively with water and brine, and purification by column chromatography. Typical Yield (with HATU): 40-60%.

Summary and Strategic Recommendations

FeatureChoose this compound when...Choose 6-Chloronicotinic Acid when...
Core Structure The C6-methyl group is a required pharmacophore or structural element in your final target.An unsubstituted C2/C6 pyridine core is desired, or when the C6 position is to be functionalized later.
Primary Reaction Your primary goal is cross-coupling at the C2 position, and subsequent reactions do not involve bulky reagents at the carboxylic acid.You need to perform SNAr at the C6 position or require facile, high-yielding derivatization of the carboxylic acid, especially with bulky partners.
Process Scale-Up Be mindful of potentially lower yields and the need for more expensive reagents if amide coupling is a key step.This is generally the more robust, versatile, and cost-effective building block for a wider range of transformations.

Final Verdict: The choice between these two reagents is not a matter of which is "better," but which is fitter for purpose . 6-Chloronicotinic acid offers greater flexibility and predictability across a broader range of reaction types due to its lack of steric hindrance. This compound is a more specialized reagent, chosen specifically when the 6-methyl-2-substituted pyridine scaffold is the ultimate synthetic goal. A thorough analysis of the planned synthetic route, particularly the sequence of bond-forming events, is critical to making the correct strategic decision.

A Comparative Guide to Purity Validation of 2-Chloro-6-methylnicotinic Acid: Titration vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-Chloro-6-methylnicotinic acid, a crucial building block in the synthesis of various pharmaceuticals, rigorous purity assessment is paramount. This guide provides an in-depth comparison of the classical, yet robust, titrimetric method against modern chromatographic techniques for the validation of its purity. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear comparison to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their needs.

The Criticality of Purity for this compound

This compound (C₇H₆ClNO₂) is a substituted pyridine carboxylic acid.[1][2] Its molecular structure, featuring a carboxylic acid group, lends itself to analysis by acid-base titration. Impurities, whether from starting materials, by-products, or degradation products, can have a significant impact on the yield and purity of the final API, and could potentially introduce toxicological risks. Therefore, a precise and accurate analytical method for purity determination is a critical control point in the manufacturing process.

Method 1: Purity Determination by Acid-Base Titration

Acid-base titration is a fundamental quantitative analysis technique used to determine the concentration of an acid or base by neutralizing it with a solution of a known concentration.[3][4] For this compound, a weak acid, titration with a strong base provides a reliable and cost-effective method for purity assay.

The Rationale Behind the Titrimetric Protocol

The choice of a strong base, such as sodium hydroxide (NaOH), as the titrant is dictated by the need for a sharp and clear endpoint.[3] The reaction proceeds via a neutralization reaction where the acidic proton of the carboxylic acid group on the this compound molecule reacts with the hydroxide ion from the NaOH.

The selection of a suitable solvent is critical. While aqueous titrations are common, the solubility of this compound may necessitate the use of a mixed solvent system, such as ethanol-water, to ensure complete dissolution of the analyte.

The endpoint of the titration can be determined potentiometrically using a pH electrode or visually with a chemical indicator. A potentiometric titration provides a more objective and accurate determination of the equivalence point by plotting the pH against the volume of titrant added.[5] A visual indicator, such as phenolphthalein, which changes color in the pH range of the equivalence point for a weak acid-strong base titration (typically pH > 7), can also be employed for a more rapid, albeit less precise, determination.[3]

Experimental Protocol: Potentiometric Titration

1. Preparation of the Titrant (0.1 M Sodium Hydroxide):

  • Dissolve approximately 4.0 g of ACS grade sodium hydroxide pellets in 1000 mL of deionized, boiled water (to remove dissolved CO₂).

  • Standardize the NaOH solution against a primary standard, such as potassium hydrogen phthalate (KHP), to accurately determine its molarity.[6]

2. Sample Preparation:

  • Accurately weigh approximately 150-200 mg of the this compound sample into a 250 mL beaker.

  • Dissolve the sample in 50 mL of a 1:1 (v/v) solution of ethanol and deionized water. Gentle warming may be applied if necessary to aid dissolution.

3. Titration Procedure:

  • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Immerse the pH electrode and a magnetic stir bar into the sample solution.

  • Begin stirring the solution at a moderate, constant speed.

  • Add the standardized 0.1 M NaOH solution from a calibrated burette in small increments (e.g., 0.5-1.0 mL).

  • Record the pH and the volume of titrant added after each increment.

  • As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence point.

  • Continue adding titrant until the pH has stabilized well beyond the equivalence point.

4. Data Analysis:

  • Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • The equivalence point is the point of steepest inflection on the curve. This can be determined visually or by calculating the first or second derivative of the titration curve.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (V * M * MW) / (W * 10)

    Where:

    • V = Volume of NaOH solution used at the equivalence point (mL)

    • M = Molarity of the standardized NaOH solution (mol/L)

    • MW = Molecular weight of this compound (171.58 g/mol )[1]

    • W = Weight of the sample (mg)

Workflow for Titrimetric Purity Validation

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Titrant_Prep Prepare & Standardize 0.1 M NaOH Titrant Titrate Titrate Sample with Standardized NaOH Titrant_Prep->Titrate Sample_Prep Accurately Weigh & Dissolve This compound Sample_Prep->Titrate Monitor Monitor pH with Electrode Titrate->Monitor Record Record pH vs. Volume Data Monitor->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Determine_EP Determine Equivalence Point (Inflection Point) Plot->Determine_EP Calculate Calculate Purity (%) Determine_EP->Calculate

Caption: Workflow for the purity validation of this compound by potentiometric titration.

Alternative Methods: A Chromatographic Perspective

While titration is a powerful technique for assaying the bulk purity, it is often not specific for the analyte in the presence of other acidic or basic impurities. For a more comprehensive purity profile, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[7] For this compound, a reversed-phase HPLC method with UV detection is a suitable choice.[8]

Principle: The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase (e.g., a C18 column).[9] The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (with an acid modifier like phosphoric acid to ensure the analyte is in its protonated form).[8]

  • Detection: UV detection at an appropriate wavelength (e.g., 260-270 nm, based on the UV absorbance spectrum of the compound).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography is a powerful analytical tool. While this compound itself has a relatively high melting point, derivatization to a more volatile ester form may be necessary for optimal GC analysis. However, GC is particularly well-suited for identifying and quantifying volatile impurities.[10][11]

Principle: The separation is based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[9] Mass Spectrometry (MS) is often coupled with GC (GC-MS) for definitive peak identification.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: GC system coupled with a Mass Spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., a polar column like a CP-Wax for amine analysis).[12]

  • Carrier Gas: Helium or Nitrogen.

  • Injection: Split/splitless injector.

  • Temperature Program: A programmed temperature ramp to ensure separation of components with different boiling points.

  • Detection: Mass Spectrometer operating in electron ionization (EI) mode.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent. Derivatization may be required.

Head-to-Head Comparison: Titration vs. HPLC vs. GC

The choice of analytical method depends on the specific requirements of the analysis. The following table provides a comparative overview of the three techniques for the purity validation of this compound.

ParameterAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Neutralization of the acidic analyte with a standard basic solution.[3]Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[9]Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[9]
Specificity Low; titrates total acidity. May not distinguish between the main compound and acidic impurities.[13]High; capable of separating the main compound from structurally similar impurities and degradation products.[14]High; excellent for separating volatile impurities.[10]
Sensitivity Moderate (mg level).High (µg to ng level).[15]Very High (pg to fg level with MS detection).[11]
Quantification Absolute method for assay.Relative method; requires a reference standard for quantitative analysis of impurities.Relative method; requires a reference standard for quantitative analysis.
Instrumentation Simple and inexpensive (burette, pH meter).More complex and expensive.Complex and expensive, especially with an MS detector.
Throughput Low to moderate.High; suitable for automation.Moderate to high.
Sample Type Requires soluble acidic or basic compounds.Suitable for non-volatile and thermally labile compounds.[7]Suitable for volatile and thermally stable compounds (or those that can be derivatized).

Conclusion: A Multi-faceted Approach to Purity Validation

For the comprehensive purity validation of this compound, a multi-faceted approach is recommended. Acid-base titration serves as an excellent, cost-effective method for determining the overall assay or purity of the bulk material.[16] Its simplicity and accuracy make it ideal for routine quality control.

However, to gain a complete understanding of the impurity profile, which is a critical requirement in pharmaceutical development, titration should be complemented with a high-specificity chromatographic method like HPLC. HPLC can separate and quantify individual impurities, providing a detailed picture of the sample's composition.[17] Gas chromatography, particularly GC-MS, is a powerful tool for identifying and quantifying any volatile impurities that may be present.

Ultimately, the selection of the analytical method should be guided by the stage of drug development, the nature of the expected impurities, and the regulatory requirements. A well-validated titration method provides a solid foundation for purity assessment, while chromatographic techniques offer the specificity and sensitivity needed for in-depth impurity profiling.

References

A Technical Guide to the Herbicidal Activity of 2-Chloronicotinic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the herbicidal activity of a series of 2-chloronicotinic acid derivatives, specifically focusing on N-(arylmethoxy)-2-chloronicotinamides. While the initial focus was on the 6-methyl substituted scaffold, the available body of peer-reviewed literature provides a more robust and quantitative dataset for the closely related 2-chloronicotinamide backbone. The structure-activity relationship (SAR) principles derived from this analysis provide a strong predictive framework for the design of analogous 6-methyl derivatives and other substituted picolinates.

This document is intended for researchers, scientists, and professionals in the field of drug and agrochemical development. We will delve into the causality behind experimental design, present validated protocols, and ground our claims in authoritative sources to ensure scientific integrity.

Introduction: The Picolinate Scaffold in Herbicide Discovery

Picolinic acid derivatives represent a significant class of herbicides, many of which function as synthetic auxins.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, plant death.[3] The 2-chloronicotinic acid core is a versatile starting point for the synthesis of novel herbicidal agents due to its chemical reactivity and established biological relevance. By modifying the substituents on the pyridine ring and the amide functionality, researchers can fine-tune the compound's efficacy, selectivity, and environmental profile. This guide will focus on a series of N-(arylmethoxy)-2-chloronicotinamides to elucidate the key structural features that govern their herbicidal potency.

Comparative Analysis of Herbicidal Activity

The herbicidal activity of a series of synthesized N-(arylmethoxy)-2-chloronicotinamides was evaluated against Lemna paucicostata (duckweed), a standard model organism for phytotoxicity testing.[4][5] The results, expressed as the half-maximal inhibitory concentration (IC50), provide a quantitative measure of the potency of each derivative.

Quantitative Herbicidal Activity Data

The following table summarizes the herbicidal activity of selected N-(arylmethoxy)-2-chloronicotinamide derivatives against Lemna paucicostata.[4]

Compound IDR Group (Substitution on Benzyl Ring)IC50 (μM)
5a H25.4
5b 2-F19.6
5c 3-F15.2
5d 4-F18.3
5e 2,4-diF12.5
5f 3,4-diCl7.8
5g 4-Cl10.1
5h 4-Br11.2
5i 4-CH322.7
5j 4-OCH335.8
Clomazone Commercial Herbicide125
Propanil Commercial Herbicide2
Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals critical structure-activity relationships:

  • Halogen Substitution: The presence of halogen atoms on the benzyl ring significantly enhances herbicidal activity compared to the unsubstituted analog (5a ). Dihalogenated derivatives, particularly the 3,4-dichloro substituted compound 5f , exhibit the highest potency in this series.[4] This suggests that the electronic and steric properties of the substituents play a crucial role in the molecule's interaction with its biological target.

  • Position of Substitution: The position of the halogen substituent influences activity. For instance, a fluorine atom at the 3-position (5c ) results in higher potency than at the 2- or 4-position (5b , 5d ).

  • Electron-Donating Groups: The introduction of electron-donating groups, such as methyl (5i ) or methoxy (5j ), leads to a decrease in herbicidal activity compared to the halogenated derivatives. This indicates that electron-withdrawing groups on the benzyl ring are favorable for this class of herbicides.

Mechanism of Action: Synthetic Auxin Pathway

Picolinic acid-based herbicides, including the derivatives discussed, are classified as synthetic auxins.[6][7] They mimic the action of the natural plant hormone auxin (IAA) but are resistant to the plant's natural degradation pathways. This leads to an overload of auxin signaling, disrupting normal growth processes.

The proposed mechanism involves the herbicide binding to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB) proteins.[1][3] This binding event promotes the interaction of these receptors with Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors derepresses the expression of auxin-responsive genes, which, at abnormally high levels, results in epinasty, cell division disruption, and ultimately, plant death.[3]

Synthetic_Auxin_Mechanism cluster_cell Plant Cell Herbicide Synthetic Auxin (Picolinate Derivative) Receptor Auxin Receptor (TIR1/AFB) Herbicide->Receptor Binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ARG Auxin-Responsive Genes ARF->ARG Activates Response Uncontrolled Growth & Plant Death ARG->Response

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the synthesis of the derivatives and the herbicidal bioassay are provided below.

Synthesis of N-(arylmethoxy)-2-chloronicotinamides (General Procedure)

This protocol describes a representative synthesis of an N-(arylmethoxy)-2-chloronicotinamide derivative.

Workflow Diagram:

Synthesis_Workflow A 2-Chloronicotinic Acid C 2-Chloronicotinoyl chloride A->C Reflux B Thionyl Chloride B->C F N-(Arylmethoxy)-2- chloronicotinamide C->F DCM, 0°C to RT D O-Benzylhydroxylamine Derivative D->F E Triethylamine E->F

Caption: General synthetic workflow for N-(arylmethoxy)-2-chloronicotinamides.

Step-by-Step Procedure:

  • Acid Chloride Formation: To a solution of 2-chloronicotinic acid (1.0 eq) in a suitable solvent (e.g., toluene), add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours. After cooling, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-chloronicotinoyl chloride.

  • Amide Coupling: Dissolve the crude 2-chloronicotinoyl chloride in an anhydrous solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • To this solution, add a solution of the appropriate O-benzylhydroxylamine derivative (1.0 eq) and triethylamine (1.2 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(arylmethoxy)-2-chloronicotinamide.

Herbicidal Activity Assay using Lemna paucicostata (Duckweed)

This protocol is based on the OECD Guideline 221 for testing the growth inhibition of Lemna species.[8][9]

Step-by-Step Procedure:

  • Culture Preparation: Aseptically culture Lemna paucicostata in a suitable medium (e.g., Steinberg medium) under controlled conditions (25±1 °C, continuous illumination).

  • Test Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with the culture medium to obtain a range of test concentrations. The final solvent concentration should not exceed 0.1%.

  • Test Initiation: In sterile culture vessels (e.g., 24-well plates), add the prepared test solutions. Introduce healthy Lemna colonies, typically consisting of 3-4 fronds, into each well. Include a solvent control (medium with solvent but no test compound) and a negative control (medium only).

  • Incubation: Incubate the test plates under the same controlled conditions as the stock culture for 7 days.

  • Data Collection: At the end of the incubation period, count the number of fronds in each well. The frond area can also be measured using image analysis software for a more sensitive endpoint.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test concentrations and fitting the data to a dose-response curve.

Conclusion and Future Directions

The comparative analysis of N-(arylmethoxy)-2-chloronicotinamides demonstrates that the herbicidal activity of this class of compounds is highly dependent on the nature and position of substituents on the arylmethoxy moiety. Specifically, electron-withdrawing groups, such as halogens, in the meta and para positions of the benzyl ring significantly enhance potency. The high activity of the 3,4-dichloro derivative (5f ) with an IC50 of 7.8 µM highlights a promising lead structure for further optimization.[4]

Future research should focus on:

  • Synthesizing and evaluating the corresponding 2-chloro-6-methylnicotinamide derivatives to directly assess the impact of the 6-methyl group on herbicidal activity.

  • Exploring a wider range of substituents on the benzyl ring to further refine the SAR and potentially discover compounds with even greater potency and improved selectivity.

  • Conducting whole-plant assays on various weed and crop species to evaluate the herbicidal spectrum and crop safety of the most promising candidates.

  • Investigating the precise molecular interactions with the auxin receptor complex through computational modeling and biochemical assays to rationalize the observed SAR and guide future design efforts.

By systematically applying the principles of medicinal and agrochemical chemistry, the 2-chloronicotinic acid scaffold holds considerable promise for the development of novel and effective herbicidal agents.

References

A Comparative Spectroscopic Analysis of 2-Chloro-6-methylnicotinic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of pharmaceutical and materials science, the nicotinic acid scaffold is a cornerstone for the development of a diverse array of functional molecules. Among its derivatives, 2-Chloro-6-methylnicotinic acid and its corresponding esters are of significant interest due to their utility as versatile synthetic intermediates. A thorough understanding of their structural and electronic properties is paramount for their effective application. This guide provides a detailed spectroscopic comparison of this compound and its common esters (methyl and ethyl), offering insights grounded in experimental data to aid researchers in their characterization and utilization.

This comparison will delve into the nuances of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By examining the spectral data, we can elucidate the electronic and structural changes that occur upon esterification of the carboxylic acid, providing a robust framework for compound identification and purity assessment.

The Spectroscopic Shift: From Carboxylic Acid to Ester

The primary chemical distinction between this compound and its esters is the conversion of the hydroxyl (-OH) group of the carboxylic acid to an alkoxy (-OR) group. This seemingly simple modification induces significant changes in the molecule's electronic environment and vibrational modes, which are readily observable through various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Tale of Two Carbonyls

FT-IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. The most telling differences between a carboxylic acid and its ester in an IR spectrum lie in the region of the carbonyl (C=O) stretch and the hydroxyl (O-H) stretch.[1]

Key Differentiating Features:

  • O-H Stretch: Carboxylic acids exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group.[1] This broadness is a hallmark feature and is absent in the spectra of the corresponding esters.[1][2]

  • C=O Stretch: The position of the carbonyl stretching vibration is sensitive to the electronic environment. In this compound, the C=O stretch typically appears around 1700-1725 cm⁻¹.[1] Upon esterification, this band shifts to a higher wavenumber, generally appearing in the 1735-1750 cm⁻¹ range for its esters.[1] This shift is attributed to the inductive effect of the alkoxy group, which is less electron-donating than the hydroxyl group, leading to a stronger, shorter C=O bond.[2]

  • C-O Stretch: Esters also display characteristic C-O stretching vibrations in the 1050-1300 cm⁻¹ region, which are typically stronger and more defined than in carboxylic acids.[1][3]

Table 1: Comparative FT-IR Data (cm⁻¹)

Functional GroupThis compoundMethyl 2-Chloro-6-methylnicotinateEthyl 2-Chloro-6-methylnicotinate
O-H Stretch~2500-3300 (very broad)AbsentAbsent
C=O Stretch~1700-1725~1735-1750~1735-1750
C-O Stretch~1200-1300~1100-1300 (two bands)~1100-1300 (two bands)
C-H Stretch (Aromatic)~3000-3100~3000-3100~3000-3100
C-H Stretch (Aliphatic)~2850-2960~2850-2960~2850-2960

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

A small amount of the solid sample (this compound or its ester) is placed directly on the ATR crystal. The spectrum is then acquired by co-adding multiple scans to improve the signal-to-noise ratio.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Place solid sample on ATR crystal Acquire Acquire spectrum (e.g., 32 scans) Prep->Acquire Mount on spectrometer Process Background correction and peak analysis Acquire->Process Transfer raw data

Caption: ATR-FT-IR Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy provides detailed information about the structure and electronic environment of a molecule by observing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy:

The most obvious difference in the ¹H NMR spectra upon esterification is the disappearance of the acidic proton of the carboxylic acid and the appearance of new signals corresponding to the alkyl group of the ester.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group in this compound is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm.[4]

  • Ester Alkyl Protons (-COOR):

    • Methyl Ester: A sharp singlet corresponding to the methyl protons (-OCH₃) will appear around 3.8-4.0 ppm.

    • Ethyl Ester: A quartet corresponding to the methylene protons (-OCH₂CH₃) will be observed around 4.2-4.4 ppm, coupled to a triplet from the methyl protons (-OCH₂CH₃) around 1.3-1.4 ppm.

  • Aromatic and Methyl Protons: The chemical shifts of the aromatic protons on the pyridine ring and the methyl group at the 6-position will also experience slight shifts due to the change in the electronic nature of the substituent at the 3-position.

Table 2: Comparative ¹H NMR Data (δ, ppm)

Proton AssignmentThis compoundMethyl 2-Chloro-6-methylnicotinateEthyl 2-Chloro-6-methylnicotinate
-COOH>10 (br s)--
Ar-H~7.3-8.2 (m)~7.3-8.2 (m)~7.3-8.2 (m)
-CH₃ (ring)~2.6 (s)~2.6 (s)~2.6 (s)
-OCH₃-~3.9 (s)-
-OCH₂CH₃--~4.3 (q)
-OCH₂CH₃--~1.3 (t)

¹³C NMR Spectroscopy:

The carbon chemical shifts are also sensitive to the change from a carboxylic acid to an ester.

  • Carbonyl Carbon (-C=O): The carbonyl carbon in the carboxylic acid typically resonates in the range of 165-175 ppm. In the ester, this signal is generally found slightly upfield in the 160-170 ppm range.

  • Alkyl Carbons: New signals corresponding to the carbons of the ester's alkyl group will appear in the upfield region of the spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve sample in deuterated solvent Acquire Acquire FID on NMR spectrometer Prep->Acquire Insert into spectrometer Process Fourier transform, phasing, and baseline correction Acquire->Process Transfer raw data

Caption: ¹H NMR Experimental Workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The nicotinic acid core contains a π-conjugated system that gives rise to characteristic UV absorptions.

  • π → π* Transitions: Both the carboxylic acid and its esters will exhibit strong absorptions in the UV region, typically between 200-300 nm, corresponding to π → π* transitions within the pyridine ring and the carbonyl group.

  • n → π* Transitions: A weaker absorption band at a longer wavelength (around 270-300 nm) may be observed, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons.[5]

The esterification of the carboxylic acid can lead to a slight shift in the absorption maxima (λmax). This is due to the alteration of the electronic properties of the chromophore. While the changes are generally subtle, they can be used for quantitative analysis and to monitor reaction progress. Nicotinic acid itself has characteristic peaks at approximately 213 nm and 261 nm in an acidic solution.[6]

Table 3: Comparative UV-Vis Data (λmax, nm)

Compoundλmax 1λmax 2
This compound~210-220~260-270
Methyl 2-Chloro-6-methylnicotinate~210-220~260-270
Ethyl 2-Chloro-6-methylnicotinate~210-220~260-270

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Prepare dilute solution in UV-transparent solvent Acquire Record absorbance spectrum Prep->Acquire Place cuvette in spectrophotometer Process Identify λmax values Acquire->Process Transfer raw data

Caption: UV-Vis Spectroscopy Experimental Workflow.

Conclusion

The spectroscopic comparison of this compound and its esters reveals distinct and predictable differences that are invaluable for their characterization. FT-IR spectroscopy provides a clear distinction through the presence or absence of the broad O-H stretch and the shift in the C=O stretching frequency. ¹H NMR spectroscopy offers unambiguous evidence of esterification with the disappearance of the carboxylic acid proton and the appearance of characteristic alkyl proton signals. While UV-Vis spectroscopy shows more subtle changes, it remains a useful tool for confirming the presence of the nicotinic acid chromophore and for quantitative measurements. By leveraging these spectroscopic techniques in concert, researchers can confidently identify, differentiate, and assess the purity of these important synthetic building blocks.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Chloro-6-methylnicotinic Acid

This compound (CMNA) is a pivotal chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a key building block, its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product. The development of robust and reliable analytical methods for CMNA is therefore not merely a procedural step, but a critical component of the quality control (QC) and regulatory compliance framework.

This guide provides an in-depth comparison and cross-validation of three common analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): The workhorse of QC labs.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile compounds, often requiring derivatization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A high-specificity and high-sensitivity method for complex matrices.

The objective of this guide is to move beyond a simple listing of procedures. We will explore the causality behind experimental choices and present a framework for cross-validation, a process that demonstrates the equivalency and suitability of different analytical methods. This is crucial when transferring methods between laboratories, upgrading instrumentation, or developing a new method intended to replace a legacy one. The principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures[1].

The Principle of Method Cross-Validation

Analytical method cross-validation is the systematic comparison of two or more established analytical methods to demonstrate their equivalence for a specific purpose. According to FDA and ICH guidelines, cross-validation is essential in scenarios such as inter-laboratory method transfers, changes in analytical methodology (e.g., from HPLC to LC-MS), or when data from different methods need to be compared within a single study[2][3].

The core principle is to prove that the alternate method produces results that are as reliable, accurate, and precise as the original method. This is achieved by comparing a set of validation parameters, as outlined in the workflow below.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Purpose & Scope (e.g., HPLC vs. LC-MS) P2 Select Validation Parameters (ICH Q2(R1)) [1] P1->P2 P3 Set Acceptance Criteria (e.g., Accuracy ±2.0%) P2->P3 E1 Prepare Identical Sample Sets (Spiked Matrix, Standards) P3->E1 Execute Protocol E2 Analyze Samples by Method A (e.g., Validated HPLC) E1->E2 E3 Analyze Samples by Method B (e.g., New LC-MS) E1->E3 D1 Compare Key Parameters (Accuracy, Precision, Linearity) E2->D1 Generate Data E3->D1 Generate Data D2 Statistical Analysis (e.g., t-test, F-test) D1->D2 D3 Conclusion on Method Equivalence D2->D3 R1 Cross-Validation Report D3->R1 Final Report

Caption: A generalized workflow for analytical method cross-validation.

Overview and Comparison of Analytical Techniques

The choice of an analytical method is driven by the analyte's properties and the intended purpose of the analysis. CMNA is a polar, aromatic carboxylic acid, making it amenable to several techniques.

MethodComparison Analyte This compound Properties: Polar, Aromatic, Carboxylic Acid HPLC HPLC-UV Pros: • Robust & Routine • Good Precision • Cost-Effective Cons: • Moderate Sensitivity • Potential Matrix Interference Analyte:f1->HPLC:head Direct Analysis GCMS GC-MS Pros: • High Resolution • Orthogonal Technique • Confirmatory ID Cons: • Requires Derivatization • Thermal Degradation Risk • More Complex Analyte:f1->GCMS:head Requires Derivatization LCMS LC-MS Pros: • High Specificity (MS) • High Sensitivity • Ideal for Impurity Profiling Cons: • Higher Cost • Potential Ion Suppression • Requires Expertise Analyte:f1->LCMS:head Direct Analysis

References

Efficacy Showdown: A Comparative Guide to Neonicotinoid Insecticides Derived from Nicotinic Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Professionals

This guide provides an in-depth comparative analysis of the efficacy of three prominent neonicotinoid insecticides—Acetamiprid, Imidacloprid, and Thiacloprid. These insecticides, while differing in their final structures, share a common synthetic heritage rooted in nicotinic acid derivatives, a class of compounds that has given rise to some of the most widely used crop protection agents. We will delve into their synthesis pathways, explore their shared yet nuanced mode of action, and present a comprehensive comparison of their efficacy against a range of economically significant insect pests, supported by experimental data from laboratory bioassays and field trials.

Synthetic Lineage from Nicotinic Acid

The journey from the simple pyridine carboxylic acid, nicotinic acid, to the complex molecular architectures of Acetamiprid, Imidacloprid, and Thiacloprid is a testament to the ingenuity of synthetic chemistry. A pivotal intermediate in the synthesis of these neonicotinoids is 2-chloro-5-chloromethylpyridine (CCMP)[1][2][3]. Patents have detailed the multi-step process for preparing CCMP from nicotinic acid, establishing a clear synthetic lineage[1][2].

Caption: Generalized synthesis pathway from Nicotinic Acid to key neonicotinoids.

While 2-Chloro-6-methylnicotinic acid, the specific compound in the topic, is a close structural relative and its derivatives are also explored in insecticidal chemistry, the more prevalent synthetic route for these major neonicotinoids proceeds through intermediates like CCMP, which are themselves derived from nicotinic acid[1][2][3].

Mechanism of Action: Agonists of the Nicotinic Acetylcholine Receptor

Acetamiprid, Imidacloprid, and Thiacloprid all belong to the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 4A. This classification signifies that they act as agonists of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects[4].

Caption: Mode of action of Group 4A neonicotinoid insecticides.

These insecticides mimic the action of the neurotransmitter acetylcholine (ACh), but with a critical difference: they are not readily broken down by the enzyme acetylcholinesterase. This leads to a persistent stimulation of the nAChRs, causing uncontrolled nerve firing, which results in paralysis and ultimately the death of the insect[5]. While their primary target is the same, subtle differences in their chemical structures can lead to variations in their binding affinity to different nAChR subtypes, which can influence their insecticidal spectrum and efficacy[5].

Comparative Efficacy: A Data-Driven Analysis

The true measure of an insecticide's utility lies in its performance against target pests. The following tables summarize comparative efficacy data for Acetamiprid, Imidacloprid, and Thiacloprid from various laboratory bioassays, reported as median lethal concentration (LC50) or median lethal dose (LD50). Lower values indicate higher toxicity.

Table 1: Comparative Efficacy (LC50) Against Hemipteran Pests (Sucking Insects)

Pest SpeciesInsecticideLC50 (ppm or ng/insect)Source(s)
Aphis gossypii (Cotton Aphid)AcetamipridLower LC50 (more toxic)[6]
ImidaclopridHigher LC50 (less toxic)[6]
Bemisia tabaci (Whitefly)Acetamiprid10- to 18-fold more potent (ovicidal)
ImidaclopridLess potent (ovicidal)
ImidaclopridHigher potency (adult mortality, soil application)
AcetamipridLower potency (adult mortality, soil application)

Table 2: Comparative Efficacy (LC50) Against Lepidopteran Pests

Pest SpeciesInsecticideLC50 (ppm)Source(s)
Spodoptera litura (Tobacco Cutworm)Imidacloprid5155.29 (24h, 2nd instar)[7]
Acetamiprid8633.58 (24h, 2nd instar)[7]
Thiamethoxam (for comparison)8778.89 (24h, 2nd instar)[7]
Plutella xylostella (Diamondback Moth)Acetamiprid19.586 mg a.i./L (least sensitive population, 48h)[8]

Table 3: Comparative Efficacy (LC50) Against Coleopteran Pests

Pest SpeciesInsecticideLC50 (mg a.i./L)Source(s)
Leptinotarsa decemlineata (Colorado Potato Beetle)Acetamiprid1.507 (susceptible population, 24h)[9]
ImidaclopridSignificant resistance reported[10]
ThiaclopridGenerally effective where Acetamiprid resistance is low[10]

Field Trial Insights:

Field studies provide a more holistic view of insecticide performance under real-world conditions.

  • Cotton: In field trials on cotton, both Acetamiprid and Imidacloprid have demonstrated efficacy against sucking pests. One study found that foliar application of Acetamiprid had a longer residual activity against whitefly adults (approximately ten days) compared to Imidacloprid (three days)[6]. Another field evaluation on cotton showed that seed treatments with Imidacloprid and Thiamethoxam provided protection against thrips for at least six weeks.

  • Vegetables and Other Crops: The choice between these insecticides often depends on the target pest and the specific crop. For instance, Acetamiprid is noted for its effectiveness against aphids on crops like apples, citrus, and cucumbers[11]. Imidacloprid is widely used for the control of aphids, leafhoppers, and whiteflies on a variety of crops including rice, cotton, and vegetables[5].

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for two common bioassays used to evaluate the performance of insecticides like Acetamiprid, Imidacloprid, and Thiacloprid.

Contact Vial Bioassay

This method is used to determine the toxicity of an insecticide when an insect comes into direct contact with a treated surface.

Objective: To determine the median lethal concentration (LC50) of an insecticide against a target insect pest.

Materials:

  • Technical grade insecticide (e.g., Acetamiprid, Imidacloprid, or Thiacloprid)

  • Acetone (analytical grade)

  • Glass scintillation vials (20 ml) with screw caps

  • Repeating pipette

  • Vial roller or rotator

  • Target insects (e.g., adult beetles, whiteflies)

  • Fine paintbrush for handling insects

  • Incubator or controlled environment chamber

Procedure:

  • Preparation of Insecticide Solutions: Prepare a stock solution of the technical grade insecticide in acetone. From this stock, create a series of serial dilutions to obtain a range of desired concentrations.

  • Coating the Vials: Using a repeating pipette, add a precise volume (e.g., 0.5 ml) of each insecticide dilution into separate glass vials. Also, prepare control vials treated with acetone only.

  • Evaporation of Solvent: Place the vials on a roller and rotate them at room temperature until the acetone has completely evaporated, leaving a thin, even film of the insecticide on the inner surface of the vials.

  • Introduction of Insects: Introduce a known number of insects (e.g., 10-20) into each vial and secure the cap.

  • Incubation: Place the vials in an incubator or a room with controlled temperature, humidity, and photoperiod.

  • Mortality Assessment: Assess insect mortality at predetermined time intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when gently prodded with a fine paintbrush.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Analyze the mortality data using probit analysis to calculate the LC50 value and its 95% confidence intervals.

References

A Comparative Guide to the Synthesis of 2-Chloro-6-methylnicotinic Acid for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Chloro-6-methylnicotinic acid is a pivotal heterocyclic building block in the synthesis of a wide array of high-value chemical entities, particularly in the pharmaceutical and agrochemical sectors. Its structural motifs are integral to numerous active pharmaceutical ingredients (APIs). The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers and process chemists. This guide provides an in-depth, comparative analysis of the predominant synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a data-driven benchmark of their respective performance. We will focus on the two most prevalent methods: the direct chlorination of 2-hydroxy-6-methylnicotinic acid and the hydrolysis of 2-chloro-3-cyano-6-methylpyridine.

Method 1: Direct Chlorination of 2-Hydroxy-6-methylnicotinic Acid

This is a classical and widely adopted method for the synthesis of 2-chloropyridines, leveraging a direct substitution of a hydroxyl group with a chlorine atom.

Reaction Overview & Mechanistic Rationale

The conversion of 2-hydroxy-6-methylnicotinic acid to its 2-chloro counterpart is effectively achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[1] The "2-hydroxy" tautomer of the starting material exists in equilibrium with its 2-pyridone form. The pyridone oxygen is nucleophilic and attacks the phosphorus atom of POCl₃. This is followed by the elimination of HCl and a dichlorophosphate ester intermediate. The chloride ion, a good nucleophile, then attacks the C2 position of the pyridine ring, leading to the displacement of the dichlorophosphate group and the formation of the desired 2-chloro product. The driving force for this reaction is the formation of the stable aromatic pyridine ring from the pyridone tautomer.

Experimental Protocol
  • Materials:

    • 2-Hydroxy-6-methylnicotinic acid

    • Phosphorus oxychloride (POCl₃)

    • Ice

    • Aqueous ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 2-hydroxy-6-methylnicotinic acid (3.6 g, 0.02 mol) with phosphorus oxychloride (10 ml).[1]

    • Heat the reaction mixture to 125°C and maintain this temperature for 2 hours.[1] The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a separate beaker. This step is highly exothermic and should be performed with caution.

    • A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

    • Recrystallize the crude solid from aqueous ethanol to yield pure this compound as colorless needles.[1]

Performance & Considerations
  • Yield: This method reports a respectable yield of 72%.[1]

  • Advantages: The protocol is straightforward, involves a relatively short reaction time, and utilizes readily available reagents.

  • Disadvantages: The use of phosphorus oxychloride presents significant safety and handling challenges. It is highly corrosive, toxic, and reacts violently with water. The workup procedure must be performed with extreme care. The reaction conditions are also quite harsh (125°C).

Method 2: Hydrolysis of 2-Chloro-3-cyano-6-methylpyridine

This alternative route involves the hydrolysis of a nitrile group to a carboxylic acid on a pre-chlorinated pyridine ring. This approach is often employed when the cyano-substituted precursor is readily accessible.

Reaction Overview & Mechanistic Rationale

The synthesis of this compound can be achieved via the hydrolysis of 2-chloro-3-cyano-6-methylpyridine.[2] This reaction typically proceeds under acidic conditions. The nitrile carbon is protonated, rendering it more electrophilic and susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps converts the nitrile into a primary amide intermediate. Under the reaction conditions, this amide is then further hydrolyzed to the corresponding carboxylic acid and ammonia.

Experimental Protocol
  • Materials:

    • 2-Chloro-3-cyano-6-methylpyridine

    • 75% Sulfuric acid (H₂SO₄)

    • Ice water

  • Procedure:

    • To a solution of 75% sulfuric acid (10 mL), add 2-chloro-3-cyano-6-methylpyridine (3.05 g).[2]

    • Heat the reaction mixture to 100°C and stir for 2 hours.[2]

    • After cooling the reaction solution to room temperature, pour it carefully into ice water with stirring.[2]

    • The precipitated solid product is collected by filtration and dried.[2]

    • This procedure yielded 2.91 g of this compound.[2]

Performance & Considerations
  • Yield: The reported yield for this specific step is high, at 85%.[2]

  • Advantages: This method demonstrates a higher yield compared to the direct chlorination approach. The reaction conditions are slightly milder (100°C vs 125°C).

  • Disadvantages: The overall efficiency of this route is contingent on the availability and synthesis of the starting material, 2-chloro-3-cyano-6-methylpyridine. The use of concentrated sulfuric acid also requires careful handling and disposal procedures.

Comparative Analysis

To facilitate a direct comparison, the key parameters of each synthetic route are summarized below.

ParameterMethod 1: Direct ChlorinationMethod 2: Hydrolysis of Nitrile
Starting Material 2-Hydroxy-6-methylnicotinic acid2-Chloro-3-cyano-6-methylpyridine
Key Reagents Phosphorus oxychloride (POCl₃)75% Sulfuric Acid (H₂SO₄)
Reaction Temperature 125°C[1]100°C[2]
Reaction Time 2 hours[1]2 hours[2]
Reported Yield 72%[1]85%[2]
Primary Safety Hazard Highly corrosive and water-reactive POCl₃Concentrated sulfuric acid
Scalability Suitable for lab scale; industrial scale requires specialized equipment for handling POCl₃.Good scalability, relies on common industrial reagents.

Synthetic Workflow Visualization

The following diagrams illustrate the logical flow of the compared synthetic methods.

Synthesis_Comparison cluster_0 Method 1: Direct Chlorination cluster_1 Method 2: Nitrile Hydrolysis start1 2-Hydroxy-6-methylnicotinic acid prod1 This compound start1->prod1 POCl₃, 125°C Yield: 72% start2 2-Chloro-3-cyano-6-methylpyridine prod2 This compound start2->prod2 75% H₂SO₄, 100°C Yield: 85%

Caption: Comparative workflow of the two primary synthesis routes.

Decision_Flow decision Is Starting Material 2-Hydroxy-6-methylnicotinic acid readily available? method1 Method 1: Direct Chlorination (POCl₃) Pros: Straightforward Cons: Harsh Reagents decision->method1 Yes method2 Method 2: Nitrile Hydrolysis Pros: Higher Yield Cons: Depends on precursor availability decision->method2 No method method start Select Synthesis Route for This compound start->decision

References

Comparative Guide to the Structural Activity Relationship of 2-Chloro-6-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 2-Chloro-6-methylnicotinic Acid

In the landscape of modern chemical synthesis, certain molecular frameworks consistently emerge as privileged scaffolds due to their synthetic accessibility and inherent biological relevance. This compound is one such scaffold. A derivative of nicotinic acid (Vitamin B3), this heterocyclic compound serves as a critical intermediate in the development of a wide array of biologically active molecules, spanning pharmaceuticals, insecticides, and herbicides.[1][2] Its structure, featuring a pyridine ring substituted with a carboxylic acid, a chlorine atom, and a methyl group, offers multiple points for chemical modification, making it an ideal starting point for exploring structural activity relationships (SAR).

Understanding the SAR is the cornerstone of rational design in both drug discovery and agrochemical development.[3] It allows researchers to systematically modify a lead compound and correlate those specific structural changes to fluctuations in biological efficacy. This guide provides a comparative analysis of this compound derivatives, synthesizing data from various applications to illuminate the key structural features that govern their activity. We will delve into the impact of modifications on insecticidal, herbicidal, and therapeutic properties, supported by experimental protocols and logical frameworks to guide future research.

Core Synthesis and Molecular Logic

The utility of any scaffold is predicated on its synthetic accessibility. This compound can be reliably synthesized, with a common laboratory-scale method involving the chlorination of 2-hydroxy-6-methylnicotinic acid using a potent chlorinating agent like phosphorus oxychloride.[4]

G cluster_synthesis Core Synthesis cluster_derivatization Key Derivatization Pathways A 2-Hydroxy-6-methylnicotinic Acid C This compound (Core Scaffold) A->C Heat, 125°C B Phosphorus Oxychloride (POCl3) D Amidation / Esterification (R-NH2 / R-OH) C->D E Nucleophilic Substitution at C2 (Nu-) C->E F Derivatives with Modified Carboxylic Acid D->F G Derivatives with Modified C2-Substituent E->G

Caption: General synthesis and derivatization pathways for this compound.

Once obtained, this core scaffold presents three primary sites for modification: the carboxylic acid group (C3) , the chloro substituent (C2) , and the methyl group (C6) . Each site plays a distinct role in influencing the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—which in turn dictate its interaction with biological targets.

Comparative SAR Analysis Across Biological Activities

The influence of a specific structural modification is highly dependent on the target biological system. A change that enhances insecticidal activity may abolish therapeutic efficacy, underscoring the importance of context in SAR studies.

Insecticidal Activity: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

The 6-chloro-3-pyridinyl moiety is a well-established pharmacophore in a major class of neonicotinoid insecticides, including imidacloprid.[5] These compounds act as agonists of the insect nicotinic acetylcholine receptor (nAChR), causing persistent receptor activation that leads to paralysis and death. While this compound is not a neonicotinoid itself, its structural similarity makes it a valuable platform for designing new insecticidal agents.

  • Role of the Chloro Group (C2): The electronegative chlorine atom is crucial for potent interaction with the nAChR. It mimics the hydrogen bond accepting capacity of the nitro group in imidacloprid, contributing to strong binding in the receptor's active site. Replacing this group often leads to a significant drop in activity.

  • Modification of the Carboxylic Acid (C3): The free carboxylic acid is generally detrimental to insecticidal activity due to its charge at physiological pH, which hinders passage through the insect cuticle and nerve sheath. Conversion to neutral, more lipophilic moieties like amides, esters, or hydrazones is a common and effective strategy.[6] For instance, condensing the corresponding nicotinoyl hydrazine with substituted aldehydes can yield derivatives with promising activity against pests like the green peach aphid and American bollworm.[6]

  • Influence of the Methyl Group (C6): The methyl group at the C6 position can influence the molecule's metabolic stability and steric fit within the receptor. While less electronically critical than the C2-chloro group, its size and position can fine-tune the binding affinity and selectivity for insect nAChRs over mammalian subtypes.

Herbicidal Activity: Inhibition of Plant-Specific Pathways

Derivatives of 2-chloronicotinic acid are precursors to important herbicides like diflufenican, demonstrating the scaffold's relevance in agrochemical applications beyond insecticides.[1][2] Herbicidal nicotinic acid derivatives often function by disrupting essential plant-specific biochemical pathways.

  • The Aryl Amide/Ether Linkage: A common structural motif in nicotinic acid-based herbicides involves linking an aryl group to the pyridine core, often via an amide or ether linkage at the C2 or C3 position. A patent for nicotinic acid derivatives with herbicidal activity highlights the importance of a substituted phenyl or other heterocyclic ring (e.g., thienyl, pyridyl) in the structure.[7] This appended ring system is critical for binding to the target plant enzyme.

  • SAR of the Aryl Moiety: The substitution pattern on the appended aryl ring is a key determinant of herbicidal potency and selectivity. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) on this ring often enhance activity. The relative position of these substituents is also critical, dictating the optimal conformation for enzyme binding.

Pharmaceutical Activity: A Scaffold for Diverse Targets

In medicinal chemistry, nicotinic acid derivatives have been explored for a multitude of therapeutic applications, including antimicrobial, anti-inflammatory, and anti-diabetic agents.[8][9]

  • Antimicrobial and Antifungal Agents: The conversion of the carboxylic acid to a hydrazide, which is then used to form various hydrazones, is a proven strategy for generating compounds with antimicrobial properties.[8][10] The specific aldehyde used to form the hydrazone introduces significant structural diversity, allowing for the modulation of activity against different bacterial and fungal strains.

  • Enzyme Inhibition (α-Amylase and α-Glucosidase): Recent studies have shown that modifying the 6-position of the nicotinic acid ring with (thio)ether functionalities can produce potent noncompetitive inhibitors of α-amylase and α-glucosidase.[9] This is a promising avenue for developing new treatments for type 2 diabetes. For example, compound 44 from one study, a nicotinic acid derivative, showed superior α-amylase inactivation compared to the drug acarbose.[9] This highlights a different SAR paradigm where modification at C6, rather than C2 or C3, is the primary driver of activity.

  • CNS Disorders (DAAO Inhibitors): Methyl 6-methylnicotinate, a closely related ester, is a key intermediate for synthesizing D-amino acid oxidase (DAAO) inhibitors.[3][11] By inhibiting DAAO, brain levels of the neuromodulator D-serine can be increased, offering a potential treatment for central nervous system disorders.[3]

Quantitative SAR Summary

While a direct head-to-head comparison of IC50 values for a single series of this compound derivatives is not available across all activities in the literature, we can summarize the observed trends.

Scaffold Position ModifiedType of ModificationTarget ActivityObserved SAR TrendReference(s)
Carboxylic Acid (C3) Conversion to Amides, Esters, HydrazonesInsecticidalIncreases Activity: Neutral, lipophilic groups improve penetration through insect cuticle.[6]
Carboxylic Acid (C3) Conversion to HydrazonesAntimicrobialConfers Activity: The N-N-C=N backbone is a key pharmacophore. Substituents on the aryl ring of the hydrazone modulate potency.[8][10]
Chloro Group (C2) Maintained as ChlorineInsecticidalEssential for Activity: The electronegative atom is critical for binding to the nicotinic acetylcholine receptor (nAChR).[5]
Chloro Group (C2) Nucleophilic Substitution (e.g., with aryl amines)HerbicidalConfers Activity: Creates the necessary linkage to a second aryl ring system required for binding to plant enzymes.[7]
Methyl Group (C6) Substitution with (Thio)ethersAnti-diabeticConfers Activity: This position is key for creating noncompetitive inhibitors of α-amylase and α-glucosidase.[9]

Experimental Protocols

Reproducibility is the bedrock of scientific advancement. The following protocols provide detailed, validated methodologies for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound
  • Rationale: This protocol describes the conversion of the hydroxyl group at the C2 position to a chloro group using phosphorus oxychloride, a standard and effective method for this transformation on pyridine rings.[4]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxy-6-methylnicotinic acid (3.6 g, 0.02 mol).

    • Carefully add phosphorus oxychloride (10 mL) to the flask in a fume hood.

    • Heat the reaction mixture to 125°C and maintain for 2 hours. The solid will gradually dissolve.

    • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with stirring.

    • A solid precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and recrystallize from aqueous ethanol to yield pure this compound as colorless needles.

Protocol 2: Synthesis of a 2-Chloro-6-methylnicotinamide Derivative
  • Rationale: This two-step protocol first activates the carboxylic acid by converting it to an acyl chloride using oxalyl chloride. The highly reactive acyl chloride is then treated with an amine to form the desired amide derivative without purification of the intermediate.[12]

  • Procedure:

    • Suspend this compound (5.0 g, 29 mmol) in dichloromethane (DCM, 30 mL).

    • Add oxalyl chloride (3.8 mL, 44 mmol) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

    • Stir the mixture at 20°C for 2 hours. The reaction can be monitored by the cessation of gas evolution.

    • Concentrate the mixture under reduced pressure to remove excess solvent and oxalyl chloride, yielding the crude acyl chloride.

    • Dissolve the residue in tetrahydrofuran (THF, 30 mL) and cool in an ice bath.

    • Slowly add a solution of the desired amine (e.g., ammonium hydroxide for the primary amide, or a primary/secondary amine for substituted amides) and stir at 20°C for 2 hours.

    • Filter the resulting mixture to remove any salts. Concentrate the filtrate under reduced pressure to obtain the crude amide, which can be purified by crystallization or column chromatography.

Caption: The iterative workflow of a Structural Activity Relationship (SAR) study.

Conclusion and Future Outlook

The this compound scaffold has proven to be a remarkably fertile ground for the discovery of new molecules with diverse biological activities. The structural activity relationships discussed herein demonstrate clear, albeit context-dependent, rules of engagement. For insecticidal applications, derivatization of the C3 carboxylic acid into a neutral moiety is paramount, while maintaining the C2 chlorine is essential. Conversely, for certain herbicidal and pharmaceutical targets, substitution at this C2 position is the key step to introduce new functionalities. More recent findings are highlighting the C6-methyl position as a new frontier for modulation, particularly in the development of enzyme inhibitors.

Future research should focus on integrating computational modeling with synthetic efforts to predict binding affinities and guide the design of next-generation derivatives. The development of novel, selective, and potent compounds based on this versatile scaffold is a highly attainable goal, promising continued innovation in medicine and agriculture.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a paramount aspect of laboratory safety and environmental stewardship. This guide provides a detailed, procedure-driven framework for the proper disposal of 2-Chloro-6-methylnicotinic acid (CAS No. 30529-70-5), a chlorinated pyridine derivative.[1][2] The protocols outlined below are designed to ensure personnel safety, regulatory compliance, and scientific integrity, moving beyond a simple checklist to explain the critical reasoning behind each step.

Foundational Knowledge: Hazard Profile and Its Implications

Understanding the inherent risks of a compound is the first step in managing it safely. This compound is not merely a benign organic solid; its classification dictates its handling and disposal pathway.

According to the Globally Harmonized System (GHS), this compound is classified as follows:

  • Skin Irritant (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritant (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]

The primary operational risk during handling and disposal is exposure to the solid dust or its solutions, leading to irritation of the skin, eyes, and respiratory tract.[2][3] Furthermore, as a chlorinated organic compound, its thermal decomposition yields hazardous byproducts, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and notably, hydrogen chloride gas.[2][4] This decomposition profile is the primary reason it cannot be disposed of via standard waste streams and requires specialized incineration.

Immediate Safety: Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The selection of appropriate barriers is your first and most critical line of defense. The level of PPE required corresponds directly to the potential for exposure in a given task.

Table 1: PPE Requirements for Handling this compound

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (e.g., weighing small quantities in a fume hood)Safety glasses with side shields[3]Chemical-resistant gloves (Nitrile or Neoprene)[5]Standard laboratory coatNot typically required if performed within a certified chemical fume hood.[2]
Spill Cleanup (Minor, contained spill)Chemical safety goggles[6]Chemical-resistant gloves (Nitrile or Neoprene)[3]Standard laboratory coatRecommended: NIOSH-approved N95 particulate respirator to minimize dust inhalation.[7]
Bulk Handling / Waste Consolidation Chemical safety goggles and face shield[6][8]Heavy-duty chemical-resistant glovesChemical-resistant apron over a laboratory coat[9]Required: Use in a well-ventilated area with a NIOSH-approved respirator with an organic vapor/particulate filter.[2][3][6]

Causality Note: The choice of nitrile or neoprene gloves is based on their broad resistance to various chemicals, including acids and solvents.[5] For respiratory protection, a simple dust mask is insufficient. A NIOSH-approved respirator is essential because it protects against the fine particulates that can cause respiratory tract irritation.[7][8]

Core Directive: Waste Segregation and Collection

The single most important principle in chemical waste management is segregation at the source. Improper segregation leads to complex and costly disposal challenges and can create significant safety hazards.

The Cardinal Rule: this compound is a halogenated organic compound . It must be disposed of in a designated "Halogenated" or "Chlorinated" hazardous waste stream.

Why is this critical? Halogenated waste disposal involves high-temperature incineration coupled with acid gas scrubbing systems to neutralize compounds like hydrogen chloride.[10][11] Mixing this waste with non-halogenated streams (like acetone or methanol) contaminates the entire volume, forcing the entire container to be treated by the more expensive and specialized halogenated disposal process.[12]

Step-by-Step Collection Protocol:
  • Select the Correct Waste Container: Use a designated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Chlorinated Organic Waste." Ensure the container is made of a compatible material (e.g., HDPE - high-density polyethylene) and has a secure, sealable lid.[13]

  • Transfer Waste Securely:

    • For solid waste (e.g., residual powder, contaminated weighing paper), carefully place it into the container.

    • For contaminated consumables (e.g., gloves, wipes), place them in a sealed plastic bag before adding them to the solid waste container to minimize cross-contamination.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[3] List all other components if it is a mixed waste stream. Keep the container closed at all times except when adding waste.[13]

  • Storage: Store the sealed waste container in a designated satellite accumulation area—a well-ventilated, secure location away from incompatible materials like strong oxidizing agents.[2][13]

Procedural Guide: Spill Management

Immediate and correct response to a spill is crucial to mitigate exposure and environmental contamination. The appropriate response is dictated by the scale of the spill.

G start Spill of 2-Chloro-6- methylnicotinic Acid Detected spill_size Assess Spill Size & Location start->spill_size minor_spill Minor Spill (<10g, contained) spill_size->minor_spill Minor major_spill Major Spill (>10g or widespread) spill_size->major_spill Major ppe_minor Don Appropriate PPE: - Goggles - Gloves - Lab Coat - N95 Respirator minor_spill->ppe_minor evacuate EVACUATE Immediate Area major_spill->evacuate cleanup Clean Spill Using Dry Methods: 1. Do NOT use water. 2. Gently sweep solid material. 3. Place into a labeled hazardous waste container. ppe_minor->cleanup decontaminate Decontaminate Area with a cloth dampened with soap and water. cleanup->decontaminate dispose Dispose of all cleanup materials (including contaminated PPE) as Chlorinated Hazardous Waste. decontaminate->dispose alert Alert Lab Supervisor & Institutional Safety Officer Immediately evacuate->alert secure Secure the area. Prevent entry. alert->secure ehs Await Response from Trained Environmental Health & Safety (EHS) Personnel secure->ehs

Caption: Decision workflow for responding to a this compound spill.

Protocol for a Minor Solid Spill (<10 g):
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: At a minimum, wear the PPE outlined for spill cleanup in Table 1.

  • Containment: No special containment is needed if it's a small solid spill.

  • Cleanup: Use dry methods.[3] Gently sweep or shovel the spilled solid into a designated hazardous waste container.[2] Avoid aggressive actions that could generate dust.[3] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontamination: Once the solid is removed, decontaminate the surface area using a cloth dampened with soap and water.[14]

  • Disposal: All cleanup materials, including contaminated gloves and wipes, must be placed in the halogenated hazardous waste container.[15]

Final Disposal Pathway: Professional Incineration

Under no circumstances should this compound or its containers be disposed of in standard trash or washed down the drain.[15][16] The only acceptable final disposal method is through a licensed professional waste disposal service.[2][15]

The designated disposal pathway for chlorinated organic materials is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber.[2]

  • High-Temperature Incineration: This process provides the energy required to break the robust chemical bonds of the molecule, decomposing it into simpler, gaseous components.[10]

  • Afterburner and Scrubber: As the compound decomposes, the chlorine atom is primarily converted to hydrogen chloride (HCl) gas.[11] The flue gas scrubber is a critical engineering control that neutralizes this acidic gas, preventing its release into the atmosphere where it would contribute to acid rain and environmental damage.[10]

By segregating this waste correctly, you ensure it is routed to a facility capable of this specialized treatment, thereby completing the cycle of responsible chemical management.

References

A Senior Application Scientist's Guide to Handling 2-Chloro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an essential operational guide for the safe handling of 2-Chloro-6-methylnicotinic acid (CAS No. 30529-70-5). As a compound frequently utilized in pharmaceutical research and complex chemical synthesis, a comprehensive understanding of its hazard profile is paramount. This guide provides an in-depth, risk-based approach to selecting and using Personal Protective Equipment (PPE), ensuring the safety of all laboratory personnel.

Hazard Assessment: The "Why" Behind the Precautions

This compound is a solid organic compound that, while not combustible, presents significant health hazards upon exposure.[1][2] The Globally Harmonized System (GHS) provides a clear classification of its risks, which form the basis for all handling protocols.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS Pictogram
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[1][3]GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation.[1][3]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.[1][3]GHS07 (Exclamation Mark)

The causality is clear: direct contact with the skin or eyes will lead to irritation, and inhalation of the dust can irritate the respiratory tract.[1][3] Our primary objective is to establish barriers that prevent these routes of exposure. This is achieved through a multi-layered approach involving engineering controls and meticulously selected PPE.

Core PPE Requirements: Your Barrier Against Exposure

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. All PPE must be inspected for integrity before each use.

Eye and Face Protection
  • Minimum Requirement: For handling small quantities where dust generation is minimal, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[1]

  • Elevated Risk: When weighing the powder, performing transfers, or any task with a higher potential for dust or splashes, chemical safety goggles are required.[1] Goggles provide a complete seal around the eyes, offering superior protection.

  • Maximum Protection: For large-scale operations or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical safety goggles to protect the entire face.[1][4]

Hand Protection

The choice of glove material is critical for preventing skin irritation. Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5]

  • Recommended Material: Nitrile gloves are the standard recommendation for incidental contact. They provide a suitable barrier against solid particulates and minor splashes.

  • Glove Integrity: Before donning, visually inspect gloves for any signs of degradation, punctures, or tears.[5]

  • Contamination Protocol: If gloves become contaminated, remove them immediately, wash your hands thoroughly with soap and water, and don a new pair.[4][5] Contaminated gloves must be disposed of as chemical waste.[5][6]

Body Protection
  • Standard Protocol: A standard laboratory coat is required for all procedures.

  • Enhanced Protection: For tasks involving larger quantities or a high likelihood of dust generation, a chemical-resistant apron or a full protective suit may be necessary to prevent contamination of personal clothing.[5][7] Contaminated clothing must be removed immediately and laundered separately before reuse.[1][2]

Respiratory Protection

Engineering controls, such as working within a certified chemical fume hood, are the primary method for controlling respiratory hazards.[6] However, in specific situations, respiratory protection is essential.

  • When Required: Respiratory protection should be used if a fume hood is not available, during a large spill cleanup, or whenever there is a potential for dust concentrations to exceed acceptable limits.[1][5]

  • Recommended Type: For nuisance dust exposures, a NIOSH-approved N95 (US) or P1 (EU EN 143) particulate respirator is appropriate.[5][8] All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA 29 CFR 1910.134.[1]

Operational Protocols: From Selection to Disposal

Adherence to standardized procedures is crucial for ensuring safety and minimizing risk.

PPE Selection Workflow

The following workflow provides a logical pathway for selecting the appropriate level of PPE based on the planned laboratory task.

PPE_Selection_Workflow start Start: Assess Task task_weighing Weighing Solid? start->task_weighing fume_hood Working in Fume Hood? task_weighing->fume_hood Yes ppe_medium Standard PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves task_weighing->ppe_medium No (Open Bench) spill_risk High Splash/Dust Risk? fume_hood->spill_risk Yes ppe_low Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves fume_hood->ppe_low No spill_risk->ppe_medium No ppe_high Enhanced PPE: - Goggles & Face Shield - Chem-Resistant Apron - Nitrile Gloves - Consider N95 Respirator spill_risk->ppe_high Yes

Caption: PPE selection workflow for handling this compound.

Step-by-Step Donning and Doffing Procedure

Cross-contamination often occurs during the removal of PPE. Follow this sequence diligently.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Don lab coat or protective suit.

  • Respiratory Protection (if required): Don N95 respirator. Perform a user seal check.

  • Eye/Face Protection: Don safety goggles and/or face shield.

  • Hand Protection: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Wash hands.

  • Body Protection: Remove lab coat or suit, turning it inside out to contain contaminants.

  • Eye/Face Protection: Remove face shield and/or goggles from the back.

  • Respiratory Protection (if required): Remove respirator from the back.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling process.

  • Chemical Waste: All surplus this compound and materials heavily contaminated with it must be disposed of as hazardous chemical waste.[1][9] This should be done through a licensed professional waste disposal service.[5] Do not pour down the drain.[5]

  • Contaminated PPE: Used gloves, disposable aprons, and other contaminated single-use items must be placed in a designated, sealed container for hazardous waste disposal.[5][6]

  • Spill Management: In case of a spill, evacuate the area.[6] Wearing the appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material like vermiculite or sand.[6] Sweep up the material, place it into a suitable, labeled container for disposal, and clean the area thoroughly.[2][6]

By integrating this expert guidance into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.